molecular formula C9H10BrNO2 B1278778 4-Bromo-N-methoxy-N-methylbenzamide CAS No. 192436-83-2

4-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1278778
CAS No.: 192436-83-2
M. Wt: 244.08 g/mol
InChI Key: YEHZWOBPONLEEH-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZWOBPONLEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451356
Record name 4-Bromo-N-methoxy-N-methylbenzamide
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192436-83-2
Record name 4-Bromo-N-methoxy-N-methylbenzamide
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Record name 4-Bromo-N-methoxy-N-methylbenzamide
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Foundational & Exploratory

4-Bromo-N-methoxy-N-methylbenzamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 192436-83-2), a versatile bifunctional reagent crucial to modern organic synthesis. As a member of the Weinreb amide class, this compound offers a superior method for the synthesis of ketones from highly reactive organometallic reagents, overcoming the common issue of over-addition. This document details its physicochemical properties, provides a robust and validated protocol for its synthesis from 4-bromobenzoyl chloride, and presents a detailed workflow for its primary application in ketone synthesis. Mechanistic insights, expected analytical characterization data, and essential safety protocols are discussed to provide researchers, scientists, and drug development professionals with a complete operational understanding of this valuable synthetic intermediate.

Introduction and Chemical Identity

This compound is a specialized acylating agent that has gained significant traction in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the unique reactivity of the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide.

The Significance of the Weinreb Amide

The primary challenge in reacting potent nucleophiles, such as Grignard or organolithium reagents, with traditional acylating agents like esters or acid chlorides is the lack of control. The ketone intermediate formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly solves this problem. Upon nucleophilic attack, it forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is stabilized at low temperatures by the coordination of the magnesium or lithium cation with both the newly formed alkoxide and the N-methoxy oxygen atom. This chelate is stable enough to survive the reaction conditions and only collapses to the ketone upon acidic workup, preventing the over-addition side reaction and ensuring high yields of the desired ketone.

Bifunctional Synthetic Utility

The molecule possesses two key reactive sites:

  • The Weinreb Amide: Serves as a reliable precursor for the synthesis of 4-bromophenyl ketones.

  • The Aryl Bromide: The bromine atom on the aromatic ring is an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[1]

Physicochemical Properties & Characterization

A thorough understanding of the compound's physical properties is essential for its proper handling, application, and purification.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 192436-83-2[2][3]
Molecular Formula C₉H₁₀BrNO₂[2][4]
Molecular Weight 244.09 g/mol [2][4]
IUPAC Name This compound[3]
Appearance Colorless to light yellow clear liquid or solid[4][5]
Purity (Typical) ≥95.0% (GC)[4]
Specific Gravity ~1.47[4]
Refractive Index ~1.57[4]
Expected Analytical Data

While a publicly available, peer-reviewed spectrum was not identified, the following data can be reliably predicted based on the structure and analysis of analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.65-7.50 (m, 4H): The aromatic protons will appear as a complex multiplet, likely two sets of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

    • δ ~3.55 (s, 3H): A sharp singlet corresponding to the O-methyl (OCH₃) protons.

    • δ ~3.35 (s, 3H): A sharp singlet corresponding to the N-methyl (NCH₃) protons.

    • Expert Insight: Unlike ortho-substituted isomers which may show broad humps at room temperature due to restricted rotation, para-isomers like this compound are expected to show two distinct, sharp singlets for the methyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~169.0: Carbonyl carbon (C=O).

    • δ ~135.0 - 125.0: Four signals for the aromatic carbons.

    • δ ~61.5: O-methyl carbon (OCH₃).

    • δ ~34.0: N-methyl carbon (NCH₃).

  • IR Spectroscopy (Liquid Film/KBr Pellet):

    • ~1660-1640 cm⁻¹: Strong, characteristic C=O (amide) stretching vibration.

    • ~3080-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1100-1000 cm⁻¹: C-Br stretching.

Synthesis Protocol: From 4-Bromobenzoyl Chloride

The most direct and reliable synthesis involves the acylation of N,O-dimethylhydroxylamine with 4-bromobenzoyl chloride. The base, typically pyridine, acts as a nucleophilic catalyst and neutralizes the HCl byproduct.

Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A 4-Bromobenzoyl Chloride P2 Add A dropwise at 0 °C A->P2 B N,O-Dimethylhydroxylamine HCl P1 Combine B and C in DCM Cool to 0 °C B->P1 C Pyridine (Base) C->P1 D Dichloromethane (DCM) D->P1 P1->P2 P3 Warm to RT, Stir 3-4h P2->P3 P4 Aqueous Workup (HCl, NaHCO₃, Brine) P3->P4 P5 Dry, Filter, Concentrate P4->P5 Product Crude 4-Bromo-N-methoxy- N-methylbenzamide P5->Product Purify Column Chromatography (if necessary) Product->Purify Final Pure Product (CAS 192436-83-2) Purify->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Suspension: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of pyridine (2.2 eq) while cooling in an ice bath (0 °C). Stir the resulting white suspension for 20 minutes.

    • Causality: Pyridine acts as both a base to free the amine from its hydrochloride salt and to quench the HCl generated later. Cooling is necessary to control the exothermic reaction.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity (>95%) for subsequent steps. If required, further purification can be achieved by silica gel column chromatography.

Application Protocol: Weinreb Ketone Synthesis

This protocol details the reaction of this compound with an organometallic reagent to yield a 4-bromophenyl ketone. Phenylmagnesium bromide is used here as a representative Grignard reagent.

Ketone Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A 4-Bromo-N-methoxy- N-methylbenzamide P1 Dissolve A in THF Cool to 0 °C A->P1 B Phenylmagnesium Bromide (Grignard Reagent, 1.2 eq) P2 Add B dropwise at 0 °C B->P2 C Anhydrous THF C->P1 D Sat. aq. NH₄Cl P5 Quench with NH₄Cl D->P5 P1->P2 P3 Stir at 0 °C for 1-2h P2->P3 P4 Formation of Stable Chelated Intermediate P3->P4 P4->P5 P6 Aqueous Workup & Extraction P5->P6 Product 4-Bromobenzophenone P6->Product

Caption: Workflow for the synthesis of a ketone using a Weinreb amide.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (3.0 M solution in Diethyl Ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the phenylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

    • Causality: Maintaining a low temperature is critical for the stability of the tetrahedral intermediate, preventing its premature collapse and potential side reactions. A slight excess of the Grignard reagent ensures complete consumption of the starting amide.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor by TLC.

  • Quenching: While still at 0 °C, slowly and carefully add the saturated aqueous NH₄Cl solution to quench the reaction. This protonates the intermediate, causing it to collapse into the ketone and neutralizes any excess Grignard reagent.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography or recrystallization.

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May be harmful if swallowed or inhaled.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 192436-83-2) is a highly effective and reliable synthetic intermediate. Its value is anchored in the predictable and high-yielding nature of the Weinreb ketone synthesis, which allows for the controlled formation of carbon-carbon bonds with potent organometallic nucleophiles. The presence of the aryl bromide moiety further enhances its utility, offering a secondary site for complex molecule elaboration. The protocols and data presented in this guide provide a robust framework for the successful synthesis, characterization, and application of this important chemical building block.

References

  • PubChem | this compound.[Link]
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.Arkivoc, 2008, (xvi), 127-137. [Link]
  • The Chemistry of this compound: A Supplier's Insight.Medium.[Link]

Sources

An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family of compounds, is a versatile and highly valued intermediate in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for the controlled and efficient formation of carbon-carbon bonds, primarily in the synthesis of ketones. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

The strategic placement of a bromine atom on the phenyl ring opens up a vast landscape of synthetic possibilities, enabling its participation in a wide array of cross-coupling reactions. This dual functionality makes this compound an indispensable building block in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This guide will delve into the causality behind experimental choices, providing not just procedural steps but a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. While some ambiguity exists in the literature, with some sources describing it as a solid, it is most commonly available as a colorless to light yellow clear liquid at room temperature.[1][2]

PropertyValueSource(s)
CAS Number 192436-83-2[3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
Physical State Liquid or Solid[1]
Appearance Colorless to light yellow clear liquid[1]
Refractive Index 1.57[1]
Specific Gravity 1.47[1]
Melting Point Not available[1]
Boiling Point Not available
Solubility Moderately soluble in organic solvents

Note: The physical state of this compound may vary depending on its purity. It is crucial to consult the supplier's specifications. The lack of a definitive boiling point in the literature suggests that it may be prone to decomposition at higher temperatures, making vacuum distillation the preferred method of purification if required. Its moderate solubility in organic solvents is attributed to its combination of a hydrophobic aromatic ring and a polar amide group.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is highly efficient and provides the desired product in good yield and purity. The following protocol is adapted from established procedures for the synthesis of analogous Weinreb amides.[4]

Diagram of the Synthetic Workflow

SynthesisWorkflow 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Reaction Reaction at 0°C to Room Temperature 4-Bromobenzoyl_Chloride->Reaction NO_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride NO_Dimethylhydroxylamine_HCl->Reaction Base Base (e.g., Pyridine or Triethylamine) in Anhydrous Dichloromethane Base->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Drying and Solvent Removal) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Suspension Formation: Add anhydrous dichloromethane to the flask, followed by the slow addition of pyridine or triethylamine (2.2 equivalents) at 0 °C (ice bath). Stir the resulting suspension for 15-20 minutes. The base neutralizes the HCl salt of the hydroxylamine, liberating the free amine for the reaction.

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Application in Ketone Synthesis: The Weinreb-Nahm Ketone Synthesis

The primary utility of this compound lies in its application as a precursor to 4-bromophenyl ketones via the Weinreb-Nahm ketone synthesis. This reaction involves the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the Weinreb amide. The key to the success of this methodology is the formation of a stable, chelated tetrahedral intermediate that is resistant to further nucleophilic attack. This intermediate collapses to the ketone only upon acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.[5][6]

Diagram of the Reaction Mechanism

WeinrebKetoneSynthesis Weinreb_Amide 4-Bromo-N-methoxy- N-methylbenzamide Reaction Reaction in Anhydrous Solvent (e.g., THF) Weinreb_Amide->Reaction Grignard Organometallic Reagent (R-MgX or R-Li) Grignard->Reaction Intermediate Stable Chelated Tetrahedral Intermediate Reaction->Intermediate Workup Aqueous Acidic Workup (e.g., NH₄Cl or HCl) Intermediate->Workup Ketone 4-Bromophenyl Ketone Workup->Ketone

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Step-by-Step Experimental Protocol for the Synthesis of 4-Bromobenzophenone

This protocol details the synthesis of 4-bromobenzophenone from this compound and phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.

  • Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a pre-cooled saturated aqueous NH₄Cl solution. This step protonates the intermediate and destroys any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude 4-bromobenzophenone can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural integrity of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl and O-methyl groups in some N-methoxy-N-methylbenzamides may appear as broad humps at room temperature, which resolve into sharp singlets at higher temperatures.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), and the N-methyl and O-methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in the synthesis of complex organic molecules. Its ability to cleanly and efficiently form ketones via the Weinreb-Nahm reaction, coupled with the synthetic handles provided by the bromine substituent, makes it an invaluable tool for researchers and professionals in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful and safe utilization of this important reagent.

References

Sources

An In-Depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-methoxy-N-methylbenzamide, a versatile synthetic intermediate with significant applications in pharmaceutical and fine chemical synthesis. The document details its chemical structure and properties, provides validated protocols for its synthesis and subsequent reactions, and explores its role in the construction of complex molecular architectures. Particular emphasis is placed on its function as a Weinreb amide, a cornerstone for the controlled synthesis of ketones, and its utility as a substrate in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

This compound, also known as a Weinreb amide, is a bifunctional reagent of considerable strategic importance in modern organic synthesis.[1] Its structure incorporates two key reactive handles: a para-substituted bromophenyl ring and an N-methoxy-N-methylamide moiety. This unique combination allows for sequential and chemoselective functionalization, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

The brominated aromatic ring serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] The Weinreb amide functionality provides a reliable and high-yielding route to ketones upon reaction with organometallic reagents, overcoming the common problem of over-addition that plagues other acylating agents.[3] This guide will delve into the practical aspects of utilizing this reagent, from its preparation to its application in multi-step syntheses.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

Key Identifiers and Properties
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 192436-83-2[5]
Molecular Formula C₉H₁₀BrNO₂[4]
Molecular Weight 244.09 g/mol [5]
Appearance Colorless to light yellow liquid or solid[5]
Purity (Typical) ≥98%[5]
Structural Confirmation: A Spectroscopic Overview

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, and the O-methyl group. The aromatic region will display a pair of doublets, typical of a 1,4-disubstituted benzene ring. The N-methyl and O-methyl groups will appear as distinct singlets. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals at room temperature may be observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine showing a characteristic upfield shift due to the "heavy atom effect"), and the N-methyl and O-methyl carbons.[6] The carbonyl carbon typically resonates in the range of 168-170 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption band in the region of 1640-1660 cm⁻¹.[3]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound involves the reaction of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This procedure can be readily adapted from standard protocols for Weinreb amide synthesis.[3]

Reaction Scheme

G cluster_0 Synthesis of this compound start_materials 4-Bromobenzoyl Chloride + N,O-Dimethylhydroxylamine HCl reagents Pyridine or Triethylamine Dichloromethane (DCM) 0°C to Room Temperature start_materials->reagents Reaction product This compound reagents->product Formation workflow Aqueous Workup & Purification product->workflow Isolation

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Base Addition: Add anhydrous dichloromethane, followed by the slow, dropwise addition of anhydrous pyridine or triethylamine (2.2 equivalents) at 0 °C (ice-water bath). Stir the resulting suspension for 20-30 minutes at this temperature.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Key Synthetic Applications

The Weinreb Ketone Synthesis: A Controlled Approach to Ketones

A primary application of this compound is in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from organometallic reagents without the formation of tertiary alcohol byproducts.[3]

The stability of the tetrahedral intermediate, facilitated by chelation of the magnesium or lithium cation by both the carbonyl and methoxy oxygens, is the key to preventing over-addition.

G cluster_1 Weinreb Ketone Synthesis Workflow start This compound reagent Grignard Reagent (R-MgX) or Organolithium (R-Li) Anhydrous THF, Low Temp. start->reagent Nucleophilic Addition intermediate Stable Chelated Intermediate reagent->intermediate workup Aqueous Acidic Workup (e.g., NH4Cl or dilute HCl) intermediate->workup Hydrolysis product 4-Bromophenyl Ketone (Ar-CO-R) workup->product G cluster_2 Suzuki-Miyaura Coupling start_suzuki This compound catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O) start_suzuki->catalyst_system boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->catalyst_system + product_suzuki 4-Aryl-N-methoxy-N-methylbenzamide catalyst_system->product_suzuki C-C Bond Formation

Sources

4-Bromo-N-methoxy-N-methylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 192436-83-2) has emerged as a highly valuable and versatile intermediate.[1][2][3] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides, which are renowned for their unique reactivity profile.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond its molecular weight to elucidate its fundamental chemical principles, synthesis, and critical applications. The compound's structure uniquely combines two powerful synthetic handles: a brominated aromatic ring, primed for cross-coupling reactions, and the Weinreb amide functionality, which allows for the controlled synthesis of ketones and aldehydes.[1][7] This dual-functionality makes it an indispensable tool for researchers and professionals in pharmaceutical and fine chemical synthesis.[1][3]

Section 1: Core Physicochemical & Safety Profile

A precise understanding of a compound's properties is the foundation of its effective application. All quantitative data for this compound is summarized below.

Chemical Identity & Properties
PropertyValueSource(s)
IUPAC Name This compound[8][9]
Synonyms 4-[Methoxy(methyl)carbamoyl]bromobenzene[10]
CAS Number 192436-83-2[8][10][11]
Molecular Formula C₉H₁₀BrNO₂[8][10]
Molecular Weight 244.08 g/mol (244.09 reported by some vendors)[8][10][11]
Monoisotopic Mass 242.98949 Da[8][12]
Physical State Colorless to light yellow liquid or solid[7][11]
Refractive Index ~1.57[11]
Specific Gravity ~1.47[11]
SMILES CN(C(=O)C1=CC=C(C=C1)Br)OC[8][9][10]
InChIKey YEHZWOBPONLEEH-UHFFFAOYSA-N[8][9]
GHS Hazard Information & Safety

As a laboratory reagent, adherence to safety protocols is non-negotiable. The compound is classified as an irritant.

Hazard ClassGHS ClassificationPrecautionary Statements (Selected)
Skin Corrosion/Irritation Warning: H315 - Causes skin irritationP280, P302+P352, P332+P317
Serious Eye Damage/Irritation Warning: H319 - Causes serious eye irritationP280, P305+P351+P338, P337+P317

Source: ECHA C&L Inventory.[8]

Handling Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

Section 2: The Weinreb Amide: Mechanistic Advantage

First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide has become an essential tool for converting carboxylic acid derivatives into ketones or aldehydes.[4][5] Its utility stems from its ability to solve the classic "over-addition problem."

The Over-Addition Problem

When highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) react with traditional acyl compounds like esters or acid chlorides, the reaction is difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces an undesired tertiary alcohol, significantly reducing the yield of the target ketone.[5]

The Weinreb Amide Solution

The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a highly stable five-membered ring intermediate, chelated to the metal cation (e.g., MgX⁺ or Li⁺).[15] This tetrahedral intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed.[5][15] This protective mechanism ensures that the reaction stops cleanly after a single addition, preventing over-addition and leading to high yields of the desired ketone or aldehyde upon hydrolysis.[6][15]

Weinreb_Mechanism Start 4-Bromo Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Organometallic Reagent (R'-M) Reagent->Intermediate Ketone Desired Ketone (R-CO-R') Intermediate->Ketone Collapse Side_Product Me(MeO)NH Intermediate->Side_Product Workup Aqueous Workup (H₃O⁺) Workup->Intermediate

Caption: The Weinreb amide mechanism prevents over-addition via a stable intermediate.

Section 3: Synthesis of this compound

The synthesis of Weinreb amides is straightforward and can be accomplished from various starting materials, most commonly carboxylic acids or their corresponding acid chlorides.[4][6] The reaction with an acid chloride is often high-yielding and procedurally simple.

Synthetic Workflow Diagram

Synthesis_Workflow start_materials Starting Materials: - 4-Bromobenzoyl chloride - N,O-Dimethylhydroxylamine HCl - Pyridine (Base) dissolve Dissolve in Anhydrous CH₂Cl₂ start_materials->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Slowly Add Pyridine cool->add_base react Stir at RT (Monitor by TLC) add_base->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry (Na₂SO₄) & Concentrate workup->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify product Pure 4-Bromo-N-methoxy- N-methylbenzamide purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride

This protocol describes a general procedure for the synthesis of the title compound.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and stir to suspend the solid.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add 4-bromobenzoyl chloride (1.0 equivalent) to the suspension.

  • Base Addition: Add pyridine (2.2 equivalents) dropwise to the cooled mixture. The reaction is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure this compound.

Section 4: Key Synthetic Applications

The true power of this compound lies in its subsequent transformations. It serves as a linchpin intermediate for creating more complex molecules.

Applications_Diagram weinreb_amide 4-Bromo-N-methoxy- N-methylbenzamide ketone 4-Bromoaryl Ketone weinreb_amide->ketone Ketone Synthesis aldehyde 4-Bromobenzaldehyde weinreb_amide->aldehyde Aldehyde Synthesis coupled_product Biaryl or Alkylated Weinreb Amide weinreb_amide->coupled_product C-C Coupling grignard 1. Grignard/Organolithium (R-MgX) 2. H₃O⁺ Workup grignard->ketone hydride 1. Hydride Reductant (LiAlH₄) 2. H₃O⁺ Workup hydride->aldehyde coupling Suzuki, etc. Coupling (Pd Catalyst, R-B(OH)₂) coupling->coupled_product

Caption: Key reaction pathways for this compound.

Protocol: Ketone Synthesis via Grignard Reaction
  • Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude 4-bromobenzophenone via column chromatography or recrystallization.

Protocol: Aldehyde Synthesis via Hydride Reduction
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add a solution of Lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.0-1.2 eq.) dropwise.[5]

  • Reaction: Stir the mixture for 30 minutes at -78 °C. Monitor by TLC.

  • Quenching: Carefully quench the reaction at low temperature by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the solids, washing with THF or ethyl acetate. Concentrate the filtrate to yield crude 4-bromobenzaldehyde.

  • Purification: Purify as needed.

Section 5: Analytical Characterization

Confirming the identity and purity of the synthesized or purchased material is a critical step in any scientific endeavor. A combination of spectroscopic and chromatographic methods should be employed.

TechniquePrincipleInformation Obtained
¹H & ¹³C NMR Nuclear Magnetic ResonanceProvides unambiguous structural information, connectivity, and purity assessment. Key signals include aromatic protons, N-methyl, and O-methyl groups.
FTIR Infrared SpectroscopyConfirms the presence of key functional groups, particularly the amide carbonyl (C=O) stretch (~1640-1660 cm⁻¹) and C-Br bond.
Mass Spectrometry (MS) Mass-to-Charge RatioDetermines the molecular weight and isotopic pattern. The presence of bromine gives a characteristic M/M+2 isotopic pattern with a ~1:1 ratio.
GC/LC ChromatographyAssesses the purity of the compound and can be used to monitor reaction progress.

Source: General principles of analytical chemistry.[16]

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Current Protocols in Nucleic Acid Chemistry. Weinreb amides. [Link]
  • PubChem. This compound. [Link]
  • Oriental Journal of Chemistry.
  • Synlett. Weinreb Amides. [Link]
  • AutechCorp. The Chemistry of this compound: A Supplier's Insight. [Link]
  • AutechCorp. Expert Sourcing: this compound for Chemical Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. 4-Bromo-N-methylbenzamide. [Link]
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChemLite. This compound (C9H10BrNO2). [Link]
  • ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-Bromo-N-methoxy-N-methylbenzamide, a crucial intermediate in pharmaceutical research and fine chemical manufacturing.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a robust and reproducible synthesis.

Introduction and Strategic Significance

This compound, also known as a Weinreb-Nahm amide, is a highly versatile synthetic building block.[1][4] Its utility stems from two key structural features:

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is a stable and effective acylating agent. Unlike more reactive species, it readily reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists over-addition, allowing for the clean and high-yield synthesis of ketones upon workup.[5][6][7] This controlled reactivity is a cornerstone of modern organic synthesis.[4]

  • The 4-Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile functional handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures by forming new carbon-carbon bonds.[1]

The combination of these features makes this compound an indispensable precursor for a wide range of target molecules in medicinal chemistry and materials science.[1][3]

Synthetic Overview: A Two-Step Approach

The most direct and reliable synthesis of this compound begins with the commercially available 4-bromobenzoic acid. The strategy involves two sequential transformations:

  • Carboxylic Acid Activation: Conversion of the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

  • Amide Formation: Nucleophilic acyl substitution of the acyl chloride with N,O-dimethylhydroxylamine.

This approach is widely adopted due to its efficiency, scalability, and the generally high purity of the resulting product.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation 4_bromobenzoic_acid 4-Bromobenzoic Acid 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride 4_bromobenzoic_acid->4_bromobenzoyl_chloride SOCl₂, cat. DMF product This compound 4_bromobenzoyl_chloride->product Base (e.g., Pyridine) N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine->product

Caption: Overall two-step synthesis of the target Weinreb amide.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10][11] All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[8][12]

Part A: Synthesis of 4-Bromobenzoyl Chloride

Principle: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Bromobenzoic Acid201.0210.0 g0.0497
Thionyl Chloride (SOCl₂)118.9711.8 g (7.2 mL)0.0994
N,N-Dimethylformamide (DMF)73.09~3 dropsCatalytic
Dichloromethane (DCM)84.9350 mLSolvent

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a scrubbing solution of aqueous NaOH) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add 4-bromobenzoic acid (10.0 g, 0.0497 mol) and dichloromethane (50 mL).

  • Catalyst and Reagent: Add 3 drops of DMF to the suspension. While stirring, slowly add thionyl chloride (7.2 mL, 0.0994 mol) to the flask.[13]

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[13] The reaction is typically complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is often used in the next step without further purification.

Part B: Synthesis of this compound

Principle: The highly electrophilic 4-bromobenzoyl chloride reacts readily with the nucleophilic N,O-dimethylhydroxylamine. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for reaction.[14]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude 4-Bromobenzoyl Chloride219.47~10.9 g~0.0497
N,O-Dimethylhydroxylamine HCl97.545.34 g0.0547
Pyridine79.108.0 mL0.0994
Dichloromethane (DCM)84.9375 mLSolvent
1 M Hydrochloric Acid-~50 mLWorkup
Saturated Sodium Bicarbonate-~50 mLWorkup
Brine-~50 mLWorkup
Anhydrous Magnesium Sulfate-As neededDrying Agent

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (5.34 g, 0.0547 mol) in dichloromethane (75 mL).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Base Addition: Slowly add pyridine (8.0 mL, 0.0994 mol) to the stirred suspension.

  • Acyl Chloride Addition: Dissolve the crude 4-bromobenzoyl chloride from Part A in ~25 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the cold reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a colorless liquid or white solid.[15]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₀BrNO₂[15][16][17]
Molecular Weight 244.09 g/mol [15][16][17]
Appearance Colorless liquid or white solid[15]
¹H NMR (CDCl₃, 400 MHz) δ ~7.6 (d, 2H), 7.5 (d, 2H), 3.5 (s, 3H), 3.3 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ ~169, 135, 131, 129, 125, 61, 34
Purity (by GC) >95%[15]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, highlighting key decision points and quality control checks.

Experimental_Workflow cluster_prep Preparation & Safety cluster_part_A Part A: Acyl Chloride Synthesis cluster_part_B Part B: Weinreb Amide Synthesis cluster_analysis Analysis safety Don PPE Work in Fume Hood setup_A Assemble Reflux Apparatus with Gas Trap safety->setup_A charge_A Charge Flask: 4-Bromobenzoic Acid, DCM, DMF setup_A->charge_A add_socl2 Add SOCl₂ charge_A->add_socl2 reflux Reflux for 2-4h add_socl2->reflux check_A Reaction Complete? (Clear Solution) reflux->check_A check_A->reflux No evaporate_A Rotary Evaporation (Remove solvent & excess SOCl₂) check_A->evaporate_A Yes crude_acyl_chloride Crude 4-Bromobenzoyl Chloride evaporate_A->crude_acyl_chloride add_acyl_chloride Dropwise Addition of Crude Acyl Chloride crude_acyl_chloride->add_acyl_chloride setup_B Assemble Reaction Flask charge_B Charge Flask: Me(MeO)NH·HCl, DCM setup_B->charge_B cool Cool to 0°C charge_B->cool add_base Add Pyridine cool->add_base add_base->add_acyl_chloride react_B Warm to RT, Stir 2-3h add_acyl_chloride->react_B workup Aqueous Workup (HCl, NaHCO₃, Brine) react_B->workup dry_filter Dry (MgSO₄) & Filter workup->dry_filter evaporate_B Rotary Evaporation dry_filter->evaporate_B purify Flash Chromatography evaporate_B->purify final_product Pure Product purify->final_product analysis Characterize: NMR, GC-MS final_product->analysis

Caption: Step-by-step workflow for the synthesis of the target amide.

Trustworthiness & Troubleshooting

  • Moisture Sensitivity: Thionyl chloride and 4-bromobenzoyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for larger-scale reactions.

  • Incomplete Reaction (Part A): If the starting carboxylic acid is still present after the initial reflux period, an additional small portion of thionyl chloride can be added, and reflux can be continued for another hour.

  • Workup Emulsions: During the aqueous workup in Part B, emulsions can sometimes form. Adding more brine and allowing the mixture to stand can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent their formation.

  • Purification: While the crude product is often of sufficient purity for subsequent steps, flash chromatography is recommended to remove any residual starting materials or byproducts, ensuring the high quality required for drug development applications.

References

  • Thionyl chloride - Safety D
  • Synthesis of 4-bromobenzoyl chloride - PrepChem.com. (URL: )
  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: )
  • THIONYL CHLORIDE - CAMEO Chemicals - NOAA. (URL: )
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: )
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Preparation of 4-bromobenzoyl chloride - PrepChem.com. (URL: )
  • Weinreb ketone synthesis - Wikipedia. (URL: [Link])
  • This compound, 1G - B5728-1G - Lab Pro Inc. (URL: )
  • The Chemistry of this compound: A Supplier's Insight. (URL: )
  • This compound | C9H10BrNO2 | CID 10999252 - PubChem. (URL: [Link])
  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent - Taylor & Francis Online. (URL: [Link])
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (URL: [Link])
  • Expert Sourcing: this compound for Chemical Synthesis. (URL: [Link])
  • This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (URL: [Link])
  • Synthesis of Weinreb and their Derivatives (A-Review)
  • KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google P
  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem. (URL: [Link])
  • Organic Syntheses Procedure. (URL: [Link])
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. (URL: [Link])
  • Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchG

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A Technical Guide to the Safe Handling of 4-Bromo-N-methoxy-N-methylbenzamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Bromo-N-methoxy-N-methylbenzamide (CAS No. 192436-83-2). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. As a Weinreb amide, this reagent is a valuable tool in organic synthesis, often used to create ketones with high specificity. However, its utility necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risk.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide not only the "what" but the "why" behind safety procedures, grounding them in the principles of chemical reactivity, toxicology, and field-proven laboratory best practices.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a substituted aromatic compound whose structure informs its reactivity and potential physiological effects.

PropertyValueSource(s)
CAS Number 192436-83-2[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
IUPAC Name This compound
Physical State Colorless Liquid or Solid[1]
Specific Gravity ~1.47[1]
Refractive Index ~1.57[1]

Note: Physical properties can vary based on purity and ambient conditions. Always consult the supplier-specific SDS for the most accurate information.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are its effects upon direct contact with skin and eyes.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements (Selected):

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Scientist's Perspective: The "Why" Behind the Warnings

The irritant nature of this compound likely stems from the combination of the electrophilic aromatic ring, activated by the bromine atom, and the amide functional group. Upon contact with skin or eye tissue, the compound can interact with proteins and lipids in cell membranes, disrupting their structure and triggering an inflammatory response. This is a common characteristic of many reactive organic molecules used in synthesis.[3] The precautionary statements are not merely suggestions but are critical steps to prevent this inflammatory cascade from occurring.[4]

Section 3: Risk Assessment and Exposure Control

For a research chemical where long-term toxicological data is scarce, a conservative approach to exposure control is mandatory.[5] The primary routes of exposure are dermal contact, eye contact, and potentially inhalation of aerosols.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3] This is the primary engineering control to prevent inhalation exposure and contain any accidental spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol:

The selection of PPE is not a one-size-fits-all approach. It must be based on a risk assessment of the specific procedure being performed. The following diagram outlines a self-validating system for PPE selection.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling This compound BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Start->BasePPE Always Required CheckSplash Is there a splash hazard? CheckAerosol Potential for aerosol or dust generation? CheckSplash->CheckAerosol No Goggles Upgrade to: Chemical Goggles CheckSplash->Goggles Yes Resp Consult EHS for Respirator Selection CheckAerosol->Resp End End CheckAerosol->End No BasePPE->CheckSplash FaceShield Add: Face Shield Goggles->FaceShield Significant Splash Risk FaceShield->CheckAerosol Resp->End

Caption: PPE selection workflow for handling the compound.

Section 4: Safe Handling, Storage, and Chemical Compatibility

Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.[6]

  • PPE Donning: Don the appropriate PPE as determined by your risk assessment (see Section 3 diagram). For gloves, nitrile is generally appropriate for incidental contact, but consult a glove compatibility chart for prolonged handling.[5]

  • Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to minimize dust generation. If it is a liquid, use a syringe or pipette. Always perform transfers over a tray or secondary containment to catch any spills.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner.

  • Post-Handling: After use, securely close the container. Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water immediately after work is complete.[4]

Storage Requirements:
  • Container: Keep in a tightly closed, original manufacturer's container.[7]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Segregation: Store away from incompatible materials. As a brominated compound, it should be segregated from strong oxidizing agents and strong bases, which could potentially initiate hazardous reactions.[8]

Section 5: Emergency Procedures and First Aid

Preparation is key to effectively managing an emergency. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. If irritation persists, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9] Remove contact lenses if it can be done easily. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release (Spill) Response:

The appropriate response to a spill depends on its size and location. The following decision tree provides a logical workflow for spill management.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<100 mL, contained in hood) Assess->Minor Minor Major Major Spill (>100 mL or outside hood) Assess->Major Major Cleanup Trained personnel don appropriate PPE and use spill kit to absorb Minor->Cleanup Alert Alert lab personnel and evacuate immediate area Major->Alert EHS Call EHS/Emergency Response (e.g., 911 from campus phone) Alert->EHS Report Report incident to supervisor and submit incident report EHS->Report Dispose Place absorbed material in a sealed container for hazardous waste Cleanup->Dispose Decon Decontaminate the area Dispose->Decon Decon->Report

Caption: Decision tree for chemical spill response.

Section 6: Toxicological Profile

Inferred Hazards:

  • Acute Effects: The primary known hazards are skin and eye irritation, as established by GHS classification.

  • Chronic Effects: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this specific compound. In the absence of data, it is prudent to assume that any novel or sparsely studied chemical could have long-term health effects.[5][6] Therefore, minimizing exposure to the lowest possible level is the most critical safety principle.

  • Structural Analogs: Other substituted benzamides and brominated aromatic compounds can exhibit a range of toxicities. The N-methoxy-N-methylamide (Weinreb amide) functionality itself is generally used to temper the reactivity of the carbonyl group, but the overall toxicological profile is dictated by the entire molecule.

Section 7: Disposal Considerations

Chemical waste disposal must be conducted in strict accordance with institutional, local, and national regulations.

General Protocol:

  • Waste Segregation: Never mix waste streams. This compound and materials contaminated with it should be disposed of in a dedicated, labeled "Halogenated Organic Waste" container.[10]

  • Containerization: Use a chemically compatible, leak-proof container that can be securely sealed. Label the container clearly with its contents.

  • Unused Product: Dispose of any unused or expired product as hazardous waste. Do not attempt to pour it down the drain or dispose of it in regular trash.[3]

  • Collection: Follow your institution's procedures for hazardous waste collection. This typically involves submitting a request for pickup by the Environmental Health and Safety (EHS) department.[10]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • (n.d.). Emergency Response Guide for Laboratories.
  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Irritants.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Princeton EHS. (n.d.). Section 3: Emergency Procedures.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-3-methoxy-N-methylbenzamide.
  • Stack Exchange. (2020, June 26). Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?
  • NCERT. (n.d.). Amines.
  • Loughborough University. (n.d.). Hazardous Substances.
  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • Journal of the American Chemical Society. (n.d.). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species.
  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

Sources

An In-depth Technical Guide to the Storage, Handling, and Stability of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the optimal storage, handling, and stability characteristics of 4-Bromo-N-methoxy-N-methylbenzamide (CAS No. 192436-83-2). As a critical intermediate in modern organic synthesis, particularly in the construction of complex pharmaceutical agents, ensuring its integrity is paramount for reproducible and successful outcomes.

Introduction: The Synthetic Utility of a Weinreb Amide

This compound is a specialized acylating agent belonging to the class of Weinreb amides. First reported by Nahm and Weinreb in 1981, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Its primary advantage lies in the remarkable stability of the N-methoxy-N-methylamide moiety, which masterfully circumvents the common problem of over-addition by organometallic reagents—an issue that frequently plagues reactions involving esters or acid chlorides.[2][3] The presence of a bromine atom on the aromatic ring also provides a versatile handle for downstream transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it an invaluable building block in medicinal chemistry.

This guide moves beyond simple supplier-provided data to explain the chemical principles governing the stability of this reagent, outlining best practices grounded in mechanistic understanding and providing robust protocols for stability validation.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper use. While some suppliers list the compound as a solid and others as a liquid, this is likely due to minor variations in purity or ambient temperature, as its melting point is near room temperature.[4][5][6]

PropertyDataSource(s)
CAS Number 192436-83-2[7][8][9]
Molecular Formula C₉H₁₀BrNO₂[7][8][9]
Molecular Weight ~244.09 g/mol [4][7][9]
IUPAC Name This compound[8][9]
Appearance Colorless to light yellow clear liquid or solid[4][5]
Common Purity ≥95.0% to ≥98% (GC)[4][7]

The Structural Basis for Stability: The Weinreb Amide Moiety

The defining feature of this compound is its Weinreb amide group. The inherent stability of this functional group during nucleophilic attack is not accidental; it is the result of a specific mechanistic pathway. When an organometallic (R'-M) or hydride (H-M) reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester, this species is stabilized by the chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[10][11] This five-membered chelated ring is remarkably stable at low temperatures, preventing the collapse of the intermediate and subsequent second addition (over-addition).[2] The desired ketone or aldehyde is only liberated upon aqueous workup.

G cluster_0 Standard Ester Reaction (Over-addition) cluster_1 Weinreb Amide Reaction (Controlled Addition) Ester R-CO-OR'' Intermediate1 Tetrahedral Intermediate (Unstable) Ester->Intermediate1 + R'-MgX Ketone R-CO-R' Intermediate1->Ketone Collapse Intermediate2 Second Intermediate Ketone->Intermediate2 + R'-MgX (fast) Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Intermediate2->Tertiary_Alcohol Workup Weinreb_Amide 4-Br-Ar-CO-N(OMe)Me Stable_Intermediate Stable Chelated Intermediate Weinreb_Amide->Stable_Intermediate + R'-MgX Ketone_Product 4-Br-Ar-CO-R' (Ketone Product) Stable_Intermediate->Ketone_Product Aqueous Workup (e.g., H₃O⁺) No_Reaction No Over-addition Stable_Intermediate->No_Reaction Stable at low temp

Diagram of Weinreb amide vs. ester reactivity.

Recommended Storage Conditions

To preserve the chemical integrity of this compound, adherence to disciplined storage protocols is essential. The following conditions are derived from safety data sheets, chemical supplier recommendations, and established best practices for sensitive reagents.[6][7][12][13]

ParameterRecommendationRationale
Temperature Short-Term (< 6 months): Store at ambient room temperature (15-25°C).[6][7] Long-Term (> 6 months): Store refrigerated (2-8°C).While generally stable at room temperature, long-term storage at reduced temperatures minimizes the rate of any potential slow hydrolytic or thermal degradation pathways.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).This is the most critical parameter. An inert atmosphere prevents degradation via hydrolysis from atmospheric moisture and mitigates potential oxidation.[13]
Container Keep in a tightly sealed, amber glass container or a vial with a PTFE-lined cap.Protects the compound from photolytic degradation caused by UV light and prevents moisture ingress.[13]
Location Store in a cool, dry, and well-ventilated chemical storage area.Ensures a stable environment and prevents accidental contact with incompatible materials.[12][14]

Potential Degradation Pathways and Incompatibilities

Although robust under standard synthetic conditions, the molecule is susceptible to degradation under forcing conditions. Understanding these pathways is key to troubleshooting unexpected experimental results.

  • Hydrolysis: The amide bond is the primary site of vulnerability. Under strongly acidic or basic conditions, it can be cleaved to yield 4-bromobenzoic acid and N,O-dimethylhydroxylamine.[13] This pathway is generally slow at neutral pH but can be accelerated by heat and potent acids or bases.

  • Photodegradation: Aromatic halides can be sensitive to high-energy UV light, which can potentially initiate radical reactions. While standard laboratory lighting is unlikely to cause significant degradation, direct, prolonged exposure should be avoided.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition.[15][16]

G Start 4-Bromo-N-methoxy- N-methylbenzamide Acid 4-Bromobenzoic Acid Start->Acid H₃O⁺ or OH⁻ (Hydrolysis) Amine N,O-Dimethylhydroxylamine Start->Amine H₃O⁺ or OH⁻ (Hydrolysis)

Potential hydrolytic degradation pathway.

Handling and Safety Protocols

Adherence to safety protocols is non-negotiable. The compound is classified as a skin and eye irritant.[9]

ProtocolSpecificationSource(s)
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[14][16]
Personal Protective Equipment (PPE) - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Clothing: Standard laboratory coat.[14]
Handling Practices - Avoid breathing vapors or mists.[17] - Avoid contact with skin and eyes. - Wash hands thoroughly after handling.[18] - Keep container tightly closed when not in use.
First Aid - Skin Contact: Wash off with plenty of soap and water.[9] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[18]

Self-Validating Systems: Protocols for Forced Degradation Studies

For applications requiring the highest level of quality assurance, such as in GMP environments or when developing long-term storage solutions for a formulated product, forced degradation studies are essential. These experiments intentionally stress the compound to identify potential degradation products and determine its intrinsic stability. The following protocols are based on established ICH guidelines and can be adapted as needed.[13]

G cluster_workflow Forced Degradation Workflow Stock Prepare Stock Solution (1 mg/mL in ACN/H₂O) Stress Expose Aliquots to Stress Conditions Stock->Stress Samples Withdraw Samples at Time Points Stress->Samples T = 0, 2, 4, 8, 24h Neutralize Neutralize/Dilute (if necessary) Samples->Neutralize Analyze Analyze by Stability- Indicating HPLC Method Neutralize->Analyze Data Identify Degradants & Calculate Mass Balance Analyze->Data

Workflow for forced degradation studies.
A. Acidic and Basic Hydrolysis
  • Objective: To determine the compound's susceptibility to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in acetonitrile at ~1 mg/mL.

    • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Incubate both solutions at 60°C. A parallel experiment at room temperature should also be run.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots (the basic sample with HCl, the acidic sample with NaOH) to a pH of ~7 and dilute with mobile phase.

    • Analyze by HPLC.

B. Oxidative Degradation
  • Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution as described above.

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Monitor the reaction at various time intervals.

    • Analyze samples directly by HPLC.

C. Thermal Degradation
  • Objective: To determine the effect of heat on the compound's stability in the solid state.

  • Protocol:

    • Place a small, accurately weighed amount of the solid compound in a clear glass vial.

    • Heat the sample in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • At the end of the period, remove the sample, allow it to cool, and dissolve it in a known volume of solvent.

    • Analyze by HPLC and compare against a standard solution prepared from unstressed material.

D. Photolytic Degradation
  • Objective: To assess the compound's sensitivity to light.

  • Protocol:

    • Expose both the solid compound and a solution (~1 mg/mL) to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.

    • Analyze the samples by HPLC at a predetermined time point and compare the results to the protected control.

Conclusion

This compound is a robust and reliable synthetic intermediate, a status conferred by the unique stabilizing properties of its Weinreb amide functionality. Its long-term integrity is best preserved by storing it under a dry, inert atmosphere in a tightly sealed, light-resistant container, with refrigeration recommended for storage extending beyond six months. While resistant to degradation under typical conditions, it is susceptible to hydrolysis under harsh acidic or basic conditions. By implementing the storage, handling, and validation protocols detailed in this guide, researchers can ensure the quality of this vital reagent, leading to more reliable and reproducible synthetic outcomes.

References

  • Fisher Scientific. This compound 95.0+%, TCI America™. [Link]
  • Current Protocols in Nucleic Acid Chemistry. Weinreb amides. [Link]
  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Autech Industry Co.,Limited. The Chemistry of this compound: A Supplier's Insight. [Link]
  • PubChem, National Center for Biotechnology Information. This compound. [Link]
  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
  • ResearchGate.
  • PubChem, National Center for Biotechnology Inform
  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]
  • PubChemLite. This compound (C9H10BrNO2). [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-methoxy-N-methylbenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery as a versatile intermediate.[1][2] Its utility in synthetic pathways necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. While specific experimental solubility data for this compound is not extensively published, this document outlines the authoritative methodologies to generate such critical data, ensuring reliable and reproducible results for downstream applications.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [4]
CAS Number 192436-83-2[5]
Physical State Liquid or Solid[5][6][7]
Computed LogP 2.08[4]
TPSA (Topological Polar Surface Area) 29.54 Ų[4]

The computed LogP value of 2.08 suggests that this compound has moderate lipophilicity.[4] This indicates that it is likely to exhibit limited solubility in aqueous media and preferential solubility in organic solvents.[8] The presence of a polar amide group, however, may confer some degree of solubility in polar organic solvents.[6]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical research, it is critical to distinguish between two types of solubility measurements: thermodynamic and kinetic.[9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] It is a thermodynamically stable value, typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][10] This measurement is crucial for late-stage drug development and formulation.[2]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (commonly DMSO) and then adding this stock solution to an aqueous buffer.[11] The concentration at which precipitation occurs is the kinetic solubility.[11] This method is high-throughput and often used in early drug discovery for screening large numbers of compounds.[3][12] The resulting values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as an amorphous solid, which is more soluble than a stable crystalline form.[13]

Caption: Decision workflow for selecting a solubility determination method.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1] It relies on achieving equilibrium between the solid compound and a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[14]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to shake for at least 24 hours to reach equilibrium.[15] Some compounds may require longer incubation times (48-72 hours).

  • Phase Separation: After incubation, allow the vial to stand at the same temperature to let undissolved solid settle. Centrifuge the vial to further pellet the excess solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles.[7]

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.[4]

HPLC Quantification:

  • Method: A reverse-phase HPLC method with UV detection is typically suitable. The specific column, mobile phase, and wavelength should be optimized for this compound.

  • Calibration: Prepare a series of standard solutions of the compound with known concentrations.[4] Inject these standards to create a calibration curve of peak area versus concentration.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the thermodynamic solubility.

Sources

The Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural insights each spectroscopic technique provides, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound, also known as a Weinreb amide, is a highly valued intermediate in organic synthesis. Its utility stems from the N-methoxy-N-methylamide functionality, which allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[2] The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectral data. The following diagram illustrates the key structural components that give rise to specific signals in NMR, IR, and MS analyses.

cluster_mol This compound cluster_data Spectroscopic Data Correlation mol mol NMR NMR: - Aromatic protons (AA'BB' system) - N-CH3 singlet - O-CH3 singlet - Quaternary carbons - Aromatic CH carbons mol->NMR Proton and Carbon Environments IR IR: - C=O stretch (amide) - C-N stretch - C-O stretch - Aromatic C=C stretches - C-Br stretch mol->IR Vibrational Modes MS MS: - Molecular Ion Peak (M, M+2) - Acylium ion fragment - Bromophenyl fragment mol->MS Fragmentation Pattern mol [4-Br-Ph-C(O)N(OCH3)CH3]⁺˙ m/z = 243/245 (M⁺˙, M+2⁺˙) frag1 [4-Br-Ph-C≡O]⁺ m/z = 183/185 mol->frag1 - •N(OCH3)CH3 frag3 [C(O)N(OCH3)CH3]⁺ mol->frag3 - •4-Br-Ph frag4 [N(OCH3)CH3]⁺˙ mol->frag4 - 4-Br-Ph-C=O frag2 [4-Br-Ph]⁺ m/z = 155/157 frag1->frag2 - CO

Sources

Introduction: The Strategic Importance of a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide: A Strategic Intermediate in Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency and control are paramount. Chemists continually seek reagents that not only perform a desired transformation reliably but also offer strategic advantages for complex molecule construction. This compound (CAS No: 192436-83-2), a specialized N-methoxy-N-methylamide, has emerged as such a reagent.[1][2] More commonly known as a Weinreb amide, this compound masterfully combines two of the most powerful functionalities in a synthetic chemist's toolkit: the controlled carbonyl synthesis capability of the Weinreb amide and the versatile reactivity of an aryl bromide handle.[3]

This guide provides an in-depth exploration of this compound, detailing its core applications, the mechanistic principles that ensure its high fidelity, and field-proven protocols for its use. It is intended for researchers, scientists, and drug development professionals who leverage advanced synthetic methodologies to construct novel molecular architectures.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 192436-83-2[4][5][6]
Molecular Formula C₉H₁₀BrNO₂[4][5][6][7]
Molecular Weight 244.09 g/mol [4][6][7]
Appearance Colorless liquid to light yellow solid[4][5]
Refractive Index ~1.57[4]
Specific Gravity ~1.47[4]
Solubility Moderately soluble in organic solvents[5]

Core Application I: Controlled Ketone and Aldehyde Synthesis via the Weinreb-Nahm Reaction

The primary and most celebrated use of this compound is as a precursor for the synthesis of 4-bromophenyl ketones and 4-bromobenzaldehyde.[8] It provides a robust solution to a classic challenge in carbonyl chemistry: the over-addition problem.

The Over-Addition Challenge

When traditional carboxylic acid derivatives, such as esters or acid chlorides, are treated with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), the reaction is notoriously difficult to stop at the ketone stage.[8] The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack that yields an undesired tertiary alcohol.[8]

The Weinreb Amide Solution: A Mechanistic Insight

The genius of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack.[9][10] The N-methoxy and N-methyl groups facilitate the formation of a stable five-membered chelate with the metal cation (e.g., Mg²⁺ or Li⁺) from the organometallic reagent.[11] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[9][12] This crucial stability shields the carbonyl-like center from a second nucleophilic attack, ensuring the clean formation of the desired ketone.[8][13]

Weinreb_Mechanism Start This compound Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack 2. Chelation Byproduct Tertiary Alcohol (Over-addition product, Avoided) Start->Byproduct Reagent Organometallic Reagent (R-MgX or R-Li) Ketone 4-Bromophenyl Ketone (Product) Intermediate->Ketone Workup Workup Aqueous Workup (e.g., H₃O⁺, NH₄Cl)

Caption: The Weinreb amide mechanism prevents over-addition via a stable intermediate.

Experimental Protocol: Synthesis of 4'-Bromoacetophenone

This protocol details a general procedure for the reaction of this compound with a Grignard reagent to form a ketone.

Materials:

  • This compound (1.0 eq.)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous THF.[14]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical for maintaining the stability of the forthcoming tetrahedral intermediate.[11]

  • Reagent Addition: Slowly add the methylmagnesium bromide solution (1.2 eq.) dropwise via syringe or dropping funnel. Maintain the internal temperature at or below 5 °C to prevent side reactions.[11][14]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11][15] This step decomposes the stable intermediate to form the ketone and neutralizes any excess Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 4'-bromoacetophenone.

Core Application II: A Handle for Palladium-Catalyzed Cross-Coupling

Beyond its role in carbonyl synthesis, the compound's second point of strategic value is the bromine atom attached to the benzene ring.[3] This aryl bromide functionality serves as a highly effective "handle" for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds.[3][16]

This dual reactivity allows for a modular and powerful approach to synthesis:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.[3]

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The ability to perform a Weinreb ketone synthesis and a cross-coupling reaction in either order provides immense flexibility in synthetic planning, enabling the efficient assembly of complex pharmaceutical and material science targets.[3]

Dual_Reactivity Start This compound Product1 4-Bromophenyl Ketone Start->Product1 Weinreb Ketone Synthesis Product2 Coupled Weinreb Amide Start->Product2 Cross-Coupling Reaction Reagent1 R-MgX FinalProduct Complex Target Molecule Product1->FinalProduct Cross-Coupling Reaction Reagent2 Pd Catalyst + Coupling Partner (e.g., R-B(OH)₂) Product2->FinalProduct Weinreb Ketone Synthesis

Caption: Dual reactivity enables flexible synthetic routes to complex molecules.

Synthesis of this compound

The reagent itself is readily prepared from common starting materials, most often from 4-bromobenzoyl chloride.[8][9] This straightforward synthesis adds to its practical appeal for large-scale applications.

General Synthetic Protocol

Materials:

  • 4-Bromobenzoyl chloride (1.0 eq.)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)

  • Pyridine (2.2 eq.) or another suitable base

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).

  • Solvent: Add anhydrous DCM to dissolve the solid.

  • Base Addition: Cool the solution to 0 °C in an ice bath and slowly add pyridine (2.2 eq.). The base neutralizes the HCl salt, liberating the free amine required for the reaction.

  • Acylation: Add a solution of 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, the reaction is worked up with dilute acid and extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to afford the pure this compound.[8]

Synthesis_Workflow AcidChloride 4-Bromobenzoyl Chloride Product This compound AcidChloride->Product Acylation AmineHCl N,O-Dimethylhydroxylamine Hydrochloride AmineHCl->Product Base Pyridine Base->AmineHCl Deprotonation

Caption: Synthesis of the Weinreb amide from its corresponding acid chloride.

Conclusion

This compound is more than a simple reagent; it is a strategic linchpin for the synthesis of complex molecules. Its ability to cleanly deliver ketones and aldehydes by circumventing the persistent issue of over-addition makes it an indispensable tool.[8] When combined with the synthetic versatility afforded by its aryl bromide moiety, it offers chemists a robust and flexible platform for innovation. For professionals in drug discovery and materials science, mastering the application of this bifunctional intermediate opens a direct and controlled pathway to novel and high-value chemical entities.

References

  • The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide. Benchchem.
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  • Chemoselectivity of 4-Chloro-N-methoxy-N-methylbenzamide in Nucleophilic Attack: Applic
  • Application Notes: Protecting Group Compatibility with 4-Chloro-N-methoxy-N-methylbenzamide. Benchchem.
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Foreword: The Strategic Importance of 4-Bromo Substituted Weinreb Amides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of 4-Bromo Substituted Weinreb Amides

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for reliable, versatile, and predictable chemical transformations is paramount. Among the plethora of functional groups available to the synthetic chemist, the Weinreb amide, or N-methoxy-N-methylamide, stands out for its unique stability and controlled reactivity. When this functionality is incorporated into an aromatic system bearing a halogen, such as the 4-bromo substitution, a powerful synthetic intermediate is born. This guide provides an in-depth exploration of the reactivity of 4-bromo substituted Weinreb amides, offering not just protocols, but a deeper understanding of the mechanistic principles that govern their utility. For researchers and drug development professionals, mastering the application of these building blocks can unlock novel synthetic pathways and accelerate the journey from concept to candidate.

Table of Contents

  • Introduction: The Weinreb Amide as a Keystone Functional Group

    • Structural Features and Electronic Properties

    • The Role of the 4-Bromo Substituent: A Handle for Diversification

  • Synthesis of 4-Bromo Substituted Weinreb Amides

    • Standard Acylation Protocols

    • Workflow for a General Synthesis

  • Core Reactivity: Controlled Carbonyl Addition

    • Mechanism of Grignard and Organolithium Additions

    • Tabulated Reaction Conditions and Substrate Scope

    • Protocol: Synthesis of 4-Bromoacetophenone via Grignard Addition

  • The 4-Bromo Moiety: A Gateway to Cross-Coupling

    • Suzuki-Miyaura Coupling Reactions

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

    • Experimental Workflow for Suzuki-Miyaura Coupling

  • Orthogonal Reactivity and Strategic Applications

    • Selective Reductions to Aldehydes

    • Applications in Multi-step Synthesis for Drug Discovery

  • References

Introduction: The Weinreb Amide as a Keystone Functional Group

The Weinreb amide, developed by Steven M. Weinreb and Steven Nahm in 1981, is an N-methoxy-N-methylamide that serves as a remarkably stable yet reactive precursor to ketones and aldehydes.

Structural Features and Electronic Properties

The key to the Weinreb amide's utility lies in its ability to react once with potent organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, five-membered metallo-chelate intermediate. This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic workup. This elegant two-step process prevents the common problem of over-addition, which plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides.

Caption: Chelate formation in Weinreb amide reactions.

The Role of the 4-Bromo Substituent: A Handle for Diversification

Placing a bromine atom at the para-position of a benzoyl Weinreb amide transforms a simple building block into a bifunctional intermediate. The 4-bromo group is a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This "orthogonality" in reactivity—the ability to address the Weinreb amide and the aryl bromide under distinct reaction conditions—is the cornerstone of its strategic importance in constructing complex molecular architectures.

Synthesis of 4-Bromo Substituted Weinreb Amides

The most common and direct method for synthesizing a Weinreb amide is the coupling of a carboxylic acid derivative (typically an acid chloride) with N,O-dimethylhydroxylamine hydrochloride.

Standard Acylation Protocols

The reaction is typically performed in the presence of a base to neutralize the HCl generated. Common bases include pyridine, triethylamine, or even inorganic bases like potassium carbonate. The choice of solvent is often a chlorinated solvent like dichloromethane (DCM) or an ether like tetrahydrofuran (THF).

Synthesis_Workflow A 4-Bromobenzoyl chloride C Combine in DCM with Pyridine at 0 °C A->C B N,O-Dimethylhydroxylamine HCl B->C D Stir at room temperature (2-4 hours) C->D Reaction Progression E Aqueous Workup (e.g., 1M HCl, NaHCO3, brine) D->E Quenching F Dry (Na2SO4), filter, and concentrate E->F G Purify via column chromatography F->G H N-methoxy-N-methyl-4- bromobenzamide G->H Final Product

Caption: General workflow for Weinreb amide synthesis.

Core Reactivity: Controlled Carbonyl Addition

The primary utility of the Weinreb amide moiety is its reaction with organometallics to furnish ketones.

Mechanism of Grignard and Organolithium Additions

As previously mentioned, the reaction proceeds through a stable tetrahedral intermediate coordinated to the magnesium (in the case of a Grignard reagent) or lithium atom. This chelation prevents the departure of the N-methoxy-N-methylamine group and subsequent over-addition of a second equivalent of the organometallic reagent. The ketone is only liberated upon hydrolysis of this intermediate during the aqueous workup.

Tabulated Reaction Conditions and Substrate Scope

The reaction is robust and tolerates a wide variety of Grignard and organolithium reagents.

Organometallic ReagentTypical SolventTemperature (°C)General Yield (%)
Methylmagnesium bromideTHF-78 to 085-95%
Phenylmagnesium bromideTHF/Toluene-40 to 080-90%
n-ButyllithiumTHF-7880-95%
sec-ButyllithiumTHF/Hexanes-7875-85%
Vinylmagnesium bromideTHF-78 to 070-85%
Protocol: Synthesis of 4-Bromoacetophenone via Grignard Addition
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-methoxy-N-methyl-4-bromobenzamide (1.0 eq).

  • Dissolution: Anhydrous THF is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via syringe, maintaining the internal temperature below -65 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm slowly to 0 °C over 1 hour.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-bromoacetophenone.

The 4-Bromo Moiety: A Gateway to Cross-Coupling

The true synthetic power of 4-bromo substituted Weinreb amides is realized when the aryl bromide is engaged in cross-coupling chemistry. This allows for the construction of a diverse array of biaryl, aminoaryl, or alkynylaryl ketones.

Suzuki-Miyaura Coupling Reactions

This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. It is one of the most widely used C-C bond-forming reactions. The Weinreb amide is generally stable to the basic conditions required for the Suzuki coupling.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. This is a powerful method for synthesizing aniline derivatives.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Cross_Coupling Start 4-Bromo-Weinreb Amide Suzuki Suzuki Coupling [Pd], Base, R-B(OH)2 Start->Suzuki Buchwald Buchwald-Hartwig [Pd], Base, R2NH Start->Buchwald Sonogashira Sonogashira [Pd], Cu(I), R-C≡CH Start->Sonogashira Prod_Suzuki Biaryl Weinreb Amide Suzuki->Prod_Suzuki Prod_Buchwald Aminoaryl Weinreb Amide Buchwald->Prod_Buchwald Prod_Sonogashira Alkynylaryl Weinreb Amide Sonogashira->Prod_Sonogashira

Caption: Cross-coupling diversification of 4-bromo Weinreb amides.

Experimental Workflow for Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a Schlenk flask, add the 4-bromo Weinreb amide (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvents (e.g., a mixture of toluene and water, or dioxane and water) are then added.

  • Heating: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup & Purification: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl Weinreb amide is then purified by column chromatography.

Orthogonal Reactivity and Strategic Applications

Selective Reductions to Aldehydes

A key feature of the Weinreb amide is its resistance to over-reduction. Strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can be used to reduce the amide to the corresponding aldehyde, again via a stable chelated intermediate. This transformation is typically clean and high-yielding, providing an alternative to methods like the Rosenmund or Stephen aldehyde synthesis.

Applications in Multi-step Synthesis for Drug Discovery

The ability to perform sequential, orthogonal transformations makes 4-bromo substituted Weinreb amides exceptionally valuable in medicinal chemistry. A typical synthetic strategy might involve:

  • Scaffold Elaboration: A Suzuki or Buchwald-Hartwig coupling on the 4-bromo position to install a key pharmacophoric element.

  • Carbonyl Introduction: Reaction of the Weinreb amide with a specific Grignard reagent to introduce another point of diversity and form a complex ketone.

  • Further Functionalization: The newly formed ketone can then be used in subsequent reactions, such as reductive amination or aldol condensations.

This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in drug development.

Conclusion: A Versatile Intermediate for Complex Scaffolds

The 4-bromo substituted Weinreb amide is more than just a simple building block; it is a strategic linchpin for the convergent synthesis of complex molecules. Its predictable and controlled reactivity at the amide carbonyl, combined with the versatility of the aryl bromide as a handle for modern cross-coupling chemistry, provides an elegant and powerful platform for molecular construction. For the discerning researcher in organic synthesis or drug development, a thorough understanding of the principles and protocols outlined in this guide is an invaluable asset for navigating the challenges of modern synthetic chemistry.

References

  • Title:N-methoxy-N-methylamides as effective acylating agents. Source: The Journal of Organic Chemistry, 1981. URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 1995. URL:[Link]
  • Title: A New Catalyst System for the Cross-Coupling of Aryl Bromides with Amines. Source: Journal of the American Chemical Society, 1996. URL:[Link]
  • Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Source: Tetrahedron Letters, 1975. URL:[Link]
  • Title: The Weinreb Amide. Source: Organic Syntheses, 2011. URL:[Link]

An In-depth Technical Guide to the Electrophilicity of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic character of 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in modern organic synthesis. Moving beyond standard reactivity profiles, we will delve into the electronic factors governing its behavior, offering field-proven insights for its strategic application in complex molecule synthesis.

Introduction: The Unique Stability and Reactivity of Weinreb Amides

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a pivotal functional group in contemporary organic chemistry.[1] Its primary utility lies in the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. Unlike more reactive analogues such as acid chlorides or esters, Weinreb amides exhibit a remarkable resistance to over-addition by strong nucleophiles like organolithium or Grignard reagents.[2]

This unique reactivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures, preventing the subsequent addition of a second equivalent of the nucleophile. Upon acidic workup, the intermediate collapses to afford the desired ketone in high yield. Similarly, reduction with specific metal hydrides can be selectively controlled to yield aldehydes.[1]

This compound integrates the advantageous reactivity of the Weinreb amide with the synthetic versatility of an aryl bromide, making it a valuable building block in the synthesis of pharmaceutical intermediates and other fine chemicals.[3][4] The bromine atom serves as a handle for a variety of cross-coupling reactions, while the Weinreb amide provides a platform for the introduction of diverse acyl groups.[5]

The Electrophilic Nature of the Carbonyl Carbon in this compound

The electrophilicity of the carbonyl carbon is a key determinant of a Weinreb amide's reactivity. In this compound, this electrophilicity is modulated by a delicate interplay of inductive and resonance effects conferred by the substituents on the benzoyl group.

Electronic Effects of the 4-Bromo Substituent

The bromine atom at the para-position of the benzene ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This electron withdrawal is felt throughout the ring and extends to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the overall electron density of the aromatic ring.

The net effect of the 4-bromo substituent is a deactivation of the aromatic ring towards electrophilic substitution, and a modest increase in the electrophilicity of the carbonyl carbon compared to the unsubstituted N-methoxy-N-methylbenzamide.

The N-methoxy-N-methylamide Group

The N-methoxy-N-methylamide group itself has a significant influence on the carbonyl's electrophilicity. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. This resonance contribution is a key feature of amides and is responsible for their generally lower electrophilicity compared to ketones or esters.

However, the presence of the electronegative methoxy group on the nitrogen atom inductively withdraws electron density from the nitrogen, which in turn reduces the extent of its lone pair donation to the carbonyl. This subtle electronic interplay fine-tunes the reactivity of the Weinreb amide, making it sufficiently electrophilic to react with strong nucleophiles, but not so reactive as to be unstable or prone to over-addition.

Computational Analysis: Visualizing the Electrophilicity

In a typical MESP map of a molecule like 4-bromobenzamide, the region around the carbonyl oxygen would show a high electron density (depicted in red), indicating a nucleophilic character. Conversely, the area around the carbonyl carbon would exhibit a lower electron density (often shown in blue or green), signifying its electrophilic nature and susceptibility to nucleophilic attack.[9] The presence of the 4-bromo substituent would be expected to intensify the blue region around the carbonyl carbon, albeit modestly, compared to an unsubstituted benzamide.

Caption: Conceptual MESP diagram of this compound.

Experimental Protocols and Reactivity Profile

The electrophilicity of this compound is best demonstrated through its reactions with various nucleophiles. The following protocols provide a framework for its application in synthesis.

Synthesis of this compound

A standard method for the preparation of Weinreb amides involves the coupling of a carboxylic acid or its corresponding acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1]

Protocol:

  • To a solution of 4-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Pyridine (2.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by flash column chromatography on silica gel affords pure this compound.

Reaction with Strong Nucleophiles: Grignard Reagents

The reaction with Grignard reagents is a hallmark of Weinreb amide chemistry, leading to the formation of ketones.[10]

Protocol for the Synthesis of 4-Bromoacetophenone:

  • A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

  • Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise, and the reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography to yield 4-bromoacetophenone.

ReactantProductYield
This compound + MeMgBr4-BromoacetophenoneHigh
This compound + PhMgBr4-BromobenzophenoneHigh
Reaction with Reducing Agents: Hydride Transfer

Controlled reduction of this compound with a mild hydride source such as diisobutylaluminium hydride (DIBAL-H) affords the corresponding aldehyde.

Protocol for the Synthesis of 4-Bromobenzaldehyde:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • DIBAL-H (1.5 eq, 1.0 M in hexanes) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 4-bromobenzaldehyde.

Spectroscopic Characterization

The electronic environment of the carbonyl group in this compound can be probed using spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is indicative of its electrophilicity. In amides, the carbonyl carbon typically resonates in the range of 160-180 ppm.[11][12] The electron-withdrawing effect of the 4-bromo substituent is expected to cause a downfield shift of the carbonyl carbon signal compared to the unsubstituted analogue, consistent with a more electrophilic center.[13]

  • Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum provides insight into the bond strength and electronic nature of the carbonyl group. For amides, this band typically appears in the region of 1630-1680 cm⁻¹.[14] The inductive withdrawal by the 4-bromo group would be expected to slightly increase the C=O bond order, resulting in a higher stretching frequency compared to the unsubstituted Weinreb amide.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is governed by a nuanced balance of electronic effects. The inherent stability of the Weinreb amide functionality, combined with the modest activating effect of the 4-bromo substituent on the carbonyl's electrophilicity, allows for controlled and high-yielding transformations with a range of strong nucleophiles. A thorough understanding of these electronic principles, supported by spectroscopic and computational insights, is essential for the strategic deployment of this versatile building block in the synthesis of complex target molecules in pharmaceutical and materials science research.

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Methodological & Application

Application Notes and Protocols for Weinreb Ketone Synthesis using 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Weinreb Ketone Synthesis in Modern Organic Chemistry

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic synthesis, provides a reliable and high-yielding method for the formation of ketones.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes a significant challenge in carbonyl chemistry: the over-addition of organometallic reagents to carboxylic acid derivatives.[1][3] Traditional methods often lead to the formation of tertiary alcohols as byproducts, but the Weinreb synthesis elegantly halts the reaction at the ketone stage.[2][3] This control is achieved through the use of an N-methoxy-N-methylamide, also known as a Weinreb amide.[4]

The key to the success of the Weinreb synthesis lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (such as a Grignard or organolithium reagent) to the Weinreb amide.[2][5] This intermediate remains stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack.[5][6] This remarkable selectivity has made the Weinreb ketone synthesis an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][7]

This application note provides a detailed guide to the Weinreb ketone synthesis using 4-Bromo-N-methoxy-N-methylbenzamide as a versatile starting material. The presence of the bromo-substituent offers a valuable handle for further functionalization, for instance, through cross-coupling reactions, making this building block particularly relevant for combinatorial chemistry and drug discovery campaigns.[8]

The Central Role of this compound

This compound (CAS No. 192436-83-2) is a crystalline solid that serves as a stable and efficient acylating agent in the Weinreb ketone synthesis.[9][10][11]

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%

The preparation of this compound can be achieved by coupling 4-bromobenzoic acid or its corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent and base.[2][12]

Reaction Mechanism: A Tale of Stability and Control

The accepted mechanism for the Weinreb ketone synthesis hinges on the formation of a five-membered chelate that stabilizes the tetrahedral intermediate. This prevents the unwanted over-addition of the organometallic reagent.

Caption: The reaction mechanism of the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethan-1-one

This protocol details the synthesis of 1-(4-bromophenyl)ethan-1-one from this compound and methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (nitrogen or argon) with manifold

  • Low-temperature bath (dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[13]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(4-bromophenyl)ethan-1-one.[13]

Safety Precautions: Handling Organometallic Reagents

Organometallic reagents such as Grignard and organolithium compounds are highly reactive and often pyrophoric, reacting violently with water and air.[14][15] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All reactions involving organometallic reagents must be conducted under an inert atmosphere (nitrogen or argon) using flame-dried or oven-dried glassware.[14][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[15][17] A face shield is recommended when handling larger quantities.[15]

  • Syringe Techniques: Use proper syringe techniques for transferring pyrophoric reagents.[14][18] Ensure syringes and needles are dry and free of contaminants.

  • Quenching: Quench empty reagent bottles and residual reagents with extreme caution, typically by slow addition of an alcohol like isopropanol, followed by methanol, and then water.[14]

  • Fire Safety: Keep a Class D fire extinguisher or a container of sand readily accessible when working with pyrophoric materials. NEVER use water to extinguish a metal fire. [14]

Troubleshooting and Data Interpretation

Issue Possible Cause Solution
Low Yield Incomplete reactionExtend reaction time or allow to warm to room temperature.
Decomposition of Grignard reagentUse freshly titrated Grignard reagent; ensure anhydrous conditions.
Presence of Tertiary Alcohol Reaction temperature too highMaintain low temperature during addition and initial reaction phase.
Unreacted Starting Material Insufficient Grignard reagentUse a slight excess (1.2-1.5 eq) of the Grignard reagent.

Characterization of 1-(4-bromophenyl)ethan-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, 2H), 7.62 (d, 2H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 197.0, 137.0, 131.9, 129.8, 128.3, 26.6.

  • IR (KBr, cm⁻¹): 1685 (C=O).

  • MS (EI): m/z 198/200 (M⁺).

Expanding the Synthetic Utility

The versatility of the Weinreb amide allows for the synthesis of a wide array of ketones by simply varying the organometallic reagent.[1][19] Furthermore, the bromo-substituent on the aromatic ring of the product ketone provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the molecular scaffold.

Synthetic_Utility Start This compound Ketone 1-(4-bromophenyl)ethan-1-one Start->Ketone Weinreb Synthesis (MeMgBr) Diversification Further Functionalization (e.g., Suzuki Coupling) Ketone->Diversification Cross-Coupling

Caption: Synthetic pathway from the Weinreb amide to diversified products.

Conclusion

The Weinreb ketone synthesis utilizing this compound is a robust and highly efficient method for the preparation of functionalized aryl ketones. The inherent safety and selectivity of the Weinreb amide, coupled with the potential for post-synthesis modification of the bromo-substituent, make this a powerful strategy in the arsenal of medicinal and synthetic chemists. Adherence to the detailed protocols and safety guidelines outlined in this document will ensure successful and safe execution of this valuable transformation.

References

  • Weinreb ketone synthesis. (n.d.). In Wikipedia.
  • Weinreb ketone synthesis. (n.d.). In Grokipedia.
  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University. [Link]
  • The Acylation of Organometallic Reagents. (2026). ACS Division of Organic Chemistry. [Link]
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  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020). PMC. [Link]
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Dakota Pharm. [Link]
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.).
  • The Chemistry of this compound: A Supplier's Insight. (n.d.). Dakota Pharm. [Link]
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (2005). Organic Chemistry Portal. [Link]
  • Expert Sourcing: this compound for Chemical Synthesis. (n.d.). Dakota Pharm. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

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Application Notes and Protocols for the Grignard Reaction with 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for performing the Grignard reaction using 4-Bromo-N-methoxy-N-methylbenzamide, a specific type of Weinreb amide. These application notes are designed to offer not just a procedural walkthrough but also a deeper understanding of the reaction's principles, nuances, and troubleshooting, ensuring reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a cornerstone transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals and complex molecules. However, the direct acylation of highly nucleophilic organometallic reagents, such as Grignard reagents, with conventional carboxylic acid derivatives like esters or acid chlorides is often plagued by a critical issue: over-addition.[1][2] The ketone product formed is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts.[1]

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, introduced by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant and robust solution to this challenge.[2][3] The Weinreb-Nahm ketone synthesis allows for the controlled, single addition of organometallic reagents to yield the desired ketone in high purity and yield.[1][3] The subject of this guide, this compound, is a particularly useful building block, incorporating a versatile brominated aromatic ring ready for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions.[4]

The Underlying Mechanism: Chelation as the Key to Control

The remarkable selectivity of the Weinreb amide stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack.[2] The magic lies in the coordination of the metal atom (from the Grignard reagent, MgX) by both the carbonyl oxygen and the N-methoxy oxygen.[1][3] This creates a stable five-membered chelate ring.[3][5]

This chelated intermediate is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not readily collapse to release the ketone.[1] Consequently, it is unreactive towards a second equivalent of the Grignard reagent. The desired ketone is only liberated upon acidic aqueous workup, which protonates the alkoxide and breaks down the stable intermediate.[1][6]

Below is a diagram illustrating this key mechanistic feature that prevents over-addition.

G cluster_0 Reaction Pathway Start This compound + R'-MgX (Grignard Reagent) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., sat. aq. NH4Cl) Intermediate->Workup Quenching NoReaction No Further Reaction (Stable at low temp) Intermediate->NoReaction Ketone 4-Bromoaryl Ketone (Product) Workup->Ketone

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocols

Reagent and Glassware Preparation: The Imperative of Anhydrous Conditions

Grignard reagents are potent bases and nucleophiles, highly reactive towards protic sources, especially water.[7][8] Failure to maintain strictly anhydrous conditions is a primary cause of reaction failure.

  • Glassware: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature in a desiccator or under an inert atmosphere.[9]

  • Solvents: Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential.[7][8] It is recommended to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagents: this compound should be dry. If necessary, it can be dried under high vacuum. The Grignard reagent, whether commercially sourced or prepared in situ, must be protected from air and moisture.[7]

Titration of the Grignard Reagent

The concentration of commercially available Grignard reagents can vary. For stoichiometric control, it is highly recommended to titrate the Grignard solution prior to use. A common method involves titration against a known amount of I₂ in THF with LiCl until the iodine color disappears.[10][11]

Step-by-Step Reaction Protocol

This protocol describes the reaction of an exemplary Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound.

Materials:

  • This compound (1.0 eq.)

  • Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.1–1.5 eq.)[12]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Extraction Solvent (e.g., Ethyl Acetate or Diethyl Ether)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel (or syringe port), and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Dissolution: Dissolve the Weinreb amide in anhydrous THF (to a concentration of approx. 0.2–0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For less reactive or more sensitive substrates, a dry ice/acetone bath (-78 °C) may be employed.[1][13]

  • Grignard Addition: Add the Grignard reagent (1.1–1.5 eq.) dropwise via the dropping funnel or a syringe over 15–30 minutes. It is crucial to maintain the internal temperature below 5 °C (or below -70 °C if at -78 °C).[1] The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at 0 °C (or -78 °C) for 1–3 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding pre-cooled saturated aqueous NH₄Cl solution dropwise at 0 °C (or -78 °C).[1][13] This step can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. If two layers do not form, add water and the extraction solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ketone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

The following diagram provides a visual summary of the experimental workflow.

G Setup 1. Setup - Dry Glassware - Inert Atmosphere (N2/Ar) Dissolve 2. Dissolve Weinreb Amide in Anhydrous THF Setup->Dissolve Cool 3. Cool to 0 °C (or -78 °C) Dissolve->Cool Add 4. Add Grignard Reagent (1.1-1.5 eq.) Dropwise Cool->Add Stir 5. Stir for 1-3h Monitor by TLC/LC-MS Add->Stir Quench 6. Quench with sat. aq. NH4Cl at low temperature Stir->Quench Warm 7. Warm to RT & Extract (e.g., Ethyl Acetate) Quench->Warm Wash 8. Wash & Dry Organic Layer Warm->Wash Concentrate 9. Concentrate (Rotary Evaporator) Wash->Concentrate Purify 10. Purify (Column Chromatography) Concentrate->Purify

Caption: Experimental Workflow for the Grignard Reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table summarizes common issues and their solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Product Yield Inactive Grignard reagent due to moisture or air exposure.Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or recently titrated Grignard reagent.[9][13]
Insufficient Grignard reagent.Titrate the Grignard reagent to know its exact molarity and use a slight excess (1.1–1.5 eq.).[13]
Reaction temperature too low, leading to a slow reaction rate.While low temperature is key, for some less reactive Grignards, allowing the reaction to slowly warm to room temperature after addition may be necessary. Monitor carefully by TLC.[13]
Formation of Tertiary Alcohol (Over-addition) Reaction or quench temperature was too high, causing premature breakdown of the chelated intermediate.Maintain the recommended low temperature (-78 °C to 0 °C) throughout the Grignard addition and, critically, during the initial quench.[12] Add the quenching solution slowly.
Excess Grignard reagent used with a particularly reactive substrate.Reduce the equivalents of Grignard reagent closer to 1.1 eq. Ensure slow, controlled addition.
Recovery of Unreacted Starting Material Incomplete reaction.See "Low or No Product Yield" section. Consider extending the reaction time or allowing a slight increase in temperature after the initial addition period.
Inefficient quenching leading to hydrolysis of the intermediate back to the starting amide.Ensure the quenching agent is added in sufficient quantity to fully protonate the intermediate.
Emulsion During Workup Formation of magnesium salts.Add more brine or saturate the aqueous layer with solid NaCl to break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.[12]

Characterization of the Product

The resulting 4-bromoaryl ketone should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the protons of the newly introduced 'R' group from the Grignard reagent. The characteristic N-methoxy (singlet, ~3.3-3.7 ppm) and N-methyl (singlet, ~3.1-3.6 ppm) signals of the starting Weinreb amide will be absent.

  • ¹³C NMR: A key signal to identify is the ketone carbonyl carbon, typically in the range of 190-200 ppm. The N-methoxy and N-methyl carbons of the starting material will be absent.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the ketone, typically around 1680-1700 cm⁻¹ for an aryl ketone. The amide carbonyl stretch of the starting material (around 1630-1660 cm⁻¹) will have disappeared.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.

Conclusion

The Weinreb-Nahm ketone synthesis is a powerful and reliable method for the preparation of ketones, and its application to substrates like this compound provides a direct route to versatile intermediates for drug discovery and development. By understanding the underlying chelation-controlled mechanism and adhering to stringent experimental techniques, particularly anhydrous conditions, researchers can consistently achieve high yields of the desired ketone product while avoiding the common pitfall of over-addition. This guide serves as a foundational resource to enable scientists to confidently and successfully apply this essential transformation in their synthetic endeavors.

References

  • Grokipedia. Weinreb ketone synthesis. [Link]
  • ResearchGate.
  • Oriental Journal of Chemistry.
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  • Wikipedia. Weinreb ketone synthesis. [Link]
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  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. [Link]
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  • NIH National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]
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  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
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  • YouTube.
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  • Reddit. Overaddition of grignard to weinreb amide. [Link]
  • ACS Publications. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]
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  • ADICHEMISTRY.

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Application Note & Protocol: Strategic Synthesis of Ketones via Organolithium Addition to 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a foundational transformation in organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional methods involving the reaction of organometallic reagents with esters or acid chlorides are often plagued by a significant side reaction: over-addition.[2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohols as undesired byproducts.[3]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, provides an elegant and robust solution to this challenge.[4][5] Developed by Steven M. Weinreb and Steven Nahm in 1981, this methodology allows for the controlled, single addition of potent organometallic nucleophiles, such as organolithium reagents, to yield ketones in high purity and yield.[3][5] The key to this control lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][6] This intermediate is kinetically stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup, thereby preventing the common over-addition pathway.[3]

This guide provides a detailed examination and a field-proven protocol for the organolithium addition to 4-Bromo-N-methoxy-N-methylbenzamide, a versatile intermediate for creating complex molecular architectures.[7][8][9] We will explore the underlying mechanism, provide a step-by-step experimental procedure, and address the critical safety considerations required for handling pyrophoric organolithium reagents.

Reaction Mechanism: Chelation as the Key to Selectivity

The success of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide. Upon addition of an organolithium reagent (R-Li), the carbonyl carbon is attacked to form a tetrahedral intermediate. The genius of the Weinreb amide is that the lithium cation is strongly chelated by both the newly formed alkoxide and the N-methoxy oxygen atom.

This chelation stabilizes the intermediate, preventing the elimination of the amido group that would otherwise form the ketone under the reaction conditions.[3] The intermediate remains "locked" until the reaction is quenched with an aqueous acid source (e.g., NH₄Cl, dilute HCl).[6] Protonation breaks the chelate, leading to the collapse of the intermediate and formation of the desired ketone.

Caption: Reaction mechanism showing intermediate stabilization.

Safety First: Handling Pyrophoric Organolithium Reagents

Organolithium reagents, particularly alkyllithiums like n-butyllithium (n-BuLi), are highly pyrophoric and react violently with water, oxygen, and other protic sources.[10][11] Strict adherence to safety protocols is not optional; it is mandatory.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Body Protection Flame-Resistant (FR) Lab CoatProvides a critical barrier against fire.[12]
Eye Protection Safety Goggles & Full Face ShieldProtects against splashes and violent reactions.[13]
Hand Protection Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)Standard nitrile gloves offer insufficient protection. Double-gloving is recommended.[12]
Engineering Controls & Emergency Preparedness
  • Inert Atmosphere: All operations must be conducted in a certified chemical fume hood under an inert atmosphere of dry argon or nitrogen.[11] Glassware must be rigorously dried (flame-dried or oven-dried) to remove all traces of moisture.[12]

  • Quenching Station: A container of dry sand or powdered limestone should be within arm's reach to smother small fires. NEVER use a water fire extinguisher on an organolithium fire. [10][14]

  • Syringe and Cannula Techniques: Use of proper Schlenk line techniques for transferring pyrophoric reagents is essential. Ensure all syringes and needles are clean, dry, and purged with inert gas before use.[12]

  • Working Alone: Never perform this reaction while working alone in the laboratory.[12]

Detailed Experimental Protocol: Synthesis of 1-(4-bromophenyl)pentan-1-one

This protocol details the addition of n-butyllithium to this compound to yield 1-(4-bromophenyl)pentan-1-one.

Materials and Reagent Stoichiometry
ReagentM.W. ( g/mol )Equiv.Amount (mmol)Amount (g or mL)Supplier/CAS
This compound244.091.010.02.44 g[15] 192436-83-2
n-Butyllithium (2.5 M in hexanes)64.061.111.04.4 mL[16] 109-72-8
Anhydrous Tetrahydrofuran (THF)72.11--50 mL-
Saturated Aqueous NH₄Cl---25 mL-
Ethyl Acetate (EtOAc)88.11--~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g-
Experimental Workflow Diagram

Experimental_Workflow Step-by-Step Experimental Workflow prep 1. Preparation - Flame-dry glassware - Establish inert atmosphere (Ar/N₂) - Dissolve Weinreb amide in anhydrous THF cool 2. Cooling - Cool reaction flask to -78 °C (Dry Ice / Acetone Bath) prep->cool addition 3. Reagent Addition - Slowly add n-BuLi solution dropwise  via syringe over 20-30 min - Maintain T < -70 °C cool->addition stir 4. Reaction - Stir at -78 °C for 2 hours - Monitor by TLC (if feasible) addition->stir quench 5. Quenching - Slowly add sat. aq. NH₄Cl at -78 °C - Allow to warm to room temperature stir->quench extract 6. Extraction & Drying - Extract with Ethyl Acetate (3x) - Combine organic layers - Wash with brine - Dry over Na₂SO₄ quench->extract purify 7. Purification - Filter and concentrate in vacuo - Purify by flash column chromatography extract->purify

Caption: High-level overview of the experimental procedure.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (2.44 g, 10.0 mmol).[17] The flask is evacuated and backfilled with dry argon three times to establish an inert atmosphere.

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) via a dry syringe to dissolve the Weinreb amide.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial that the reaction temperature is maintained to ensure the stability of the tetrahedral intermediate.[6]

  • Organolithium Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 20-30 minutes.[6] The internal temperature must be monitored and kept below -70 °C. A rapid addition can lead to localized warming and potential side reactions.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated ammonium chloride and extracting with ethyl acetate.

  • Quenching: While the flask is still at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 25 mL).[6] This step protonates the intermediate, causing its collapse to the ketone, and also neutralizes any remaining n-BuLi.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a pale yellow oil or solid, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-bromophenyl)pentan-1-one.[17]

Conclusion

The organolithium addition to a Weinreb amide, specifically this compound, is a highly reliable and versatile method for the synthesis of functionalized aryl ketones.[18][19] The stability of the chelated tetrahedral intermediate is the cornerstone of this reaction's success, effectively preventing the over-addition that plagues other acylation methods.[3][4] By adhering to rigorous safety protocols for handling pyrophoric reagents and maintaining strict control over reaction parameters like temperature, researchers can consistently achieve high yields of the desired ketone product. This methodology remains a vital tool in the arsenal of synthetic chemists in both academic and industrial settings, particularly in the early stages of drug development and process chemistry.[20][21]

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Google.
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LiAlH4 reduction of 4-bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the LiAlH₄ Reduction of 4-bromo-N-methoxy-N-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic synthesis for the preparation of aldehydes and ketones. This application note provides a comprehensive technical guide for the reduction of this compound to 4-bromobenzaldehyde using lithium aluminum hydride (LiAlH₄). We delve into the underlying mechanism that prevents over-reduction, present a detailed and field-tested experimental protocol, and emphasize the critical safety procedures required for handling the pyrophoric LiAlH₄ reagent. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this important transformation.

Scientific Background and Mechanism

The conversion of carboxylic acid derivatives to aldehydes is a fundamental transformation, yet it is often complicated by the high reactivity of the aldehyde product, which can be further reduced to the corresponding primary alcohol. The Weinreb-Nahm ketone synthesis, and its extension to aldehyde synthesis via reduction, elegantly solves this problem.[1] The use of an N-methoxy-N-methylamide (Weinreb amide) functional group is key to this success.

The reduction of a Weinreb amide, such as this compound, with a strong hydride donor like LiAlH₄ proceeds via a highly stable five-membered ring chelated intermediate.[2][3]

The mechanistic steps are as follows:

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the aluminum atom between the carbonyl oxygen and the methoxy oxygen.[2] This chelate is remarkably stable at low temperatures and does not readily collapse.[3]

  • Workup and Hydrolysis: During the aqueous workup, the strong hydride reagent is quenched, and the stable intermediate is hydrolyzed. This process breaks down the chelate and leads to the formation of the desired aldehyde, 4-bromobenzaldehyde.

The stability of this intermediate is the critical feature of the reaction; it prevents the elimination of the N-methoxy-N-methylamine group to form the aldehyde in situ in the presence of excess hydride reagent.[3] This circumvents the over-reduction that would typically occur with other ester or acid chloride substrates, which would proceed to the primary alcohol.[4]

Reaction Mechanism Diagram

Caption: LiAlH₄ reduction proceeds via a stable chelated intermediate.

Critical Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly reactive and dangerous if mishandled.[5][6] It reacts violently with water, alcohols, and other protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[7][8] A thorough risk assessment must be performed before beginning any work.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[7]

  • Inert Atmosphere: All manipulations involving LiAlH₄ must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[7][9] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

  • Solvents: Only anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF) should be used.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, carbon dioxide (CO₂), or soda-acid (ABC) extinguishers on an LiAlH₄ fire , as they will intensify it.[7]

  • Quenching: The quenching of excess LiAlH₄ is extremely exothermic and produces hydrogen gas.[5] This procedure must be performed slowly in an ice bath to control the reaction rate.

Detailed Experimental Protocol

This protocol details the reduction of this compound to 4-bromobenzaldehyde.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityPurpose
This compound244.09[10]5.0 g (20.48 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.95[6]0.93 g (24.58 mmol, 1.2 eq)Reducing Agent
Anhydrous Tetrahydrofuran (THF)72.11100 mLSolvent
Deionized Water (H₂O)18.02~20 mLQuenching Agent
15% (w/v) Sodium Hydroxide (NaOH)40.00~10 mLQuenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying Agent
Celite® or Filter AidN/AAs neededFiltration
Ethyl Acetate & HexanesN/AAs neededTLC & Chromatography
Equipment
250 mL three-neck round-bottom flask1Reaction Vessel
Magnetic stirrer and stir bar1Agitation
Condenser1
Nitrogen/Argon inlet1Inert Atmosphere
Septa and needlesSeveralReagent Transfer
Addition funnel (optional)1Controlled Addition
Ice bath1Temperature Control
Rotary evaporator1Solvent Removal
Glass funnel and filter paper1Filtration
Chromatography column1Purification
Experimental Workflow Diagram

Experimental Workflow A 1. Setup - Dry glassware - Assemble under N₂/Ar - Add LiAlH₄ and anhydrous THF B 2. Reagent Addition - Cool flask to 0°C (ice bath) - Dissolve Weinreb amide in THF - Add amide solution dropwise to LiAlH₄ suspension A->B C 3. Reaction - Stir at 0°C for 30 min - Warm to room temperature - Monitor by TLC B->C D 4. Quenching (Fieser) - Cool flask to 0°C - SLOWLY add H₂O (X mL) - SLOWLY add 15% NaOH (X mL) - SLOWLY add H₂O (3X mL) C->D E 5. Workup - Warm to room temp, stir 30 min - Add MgSO₄, stir 15 min - Filter through Celite®, wash solid with THF/EtOAc D->E F 6. Isolation & Purification - Concentrate filtrate in vacuo - Purify crude product via flash column chromatography E->F G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, IR spectra - Measure melting point F->G

Caption: Step-by-step workflow for the synthesis of 4-bromobenzaldehyde.

Step-by-Step Procedure

Reaction Setup:

  • Dry a 250 mL three-neck round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C overnight. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Once at room temperature, equip the flask with the stir bar, a nitrogen inlet, and rubber septa on the remaining necks.

  • In a separate, dry flask, prepare a solution of this compound (5.0 g, 20.48 mmol) in 40 mL of anhydrous THF.

  • To the reaction flask, carefully add lithium aluminum hydride (0.93 g, 24.58 mmol) followed by 60 mL of anhydrous THF via cannula or syringe.

Reduction: 5. Cool the stirred LiAlH₄ suspension to 0°C using an ice bath. 6. Slowly add the solution of the Weinreb amide dropwise to the LiAlH₄ suspension over 30 minutes using a syringe or an addition funnel. Maintain the internal temperature below 5°C. 7. After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Quenching (Fieser Method): 10. CAUTION: HIGHLY EXOTHERMIC, HYDROGEN EVOLUTION. Cool the reaction flask back down to 0°C in an ice bath. 11. Based on the initial amount of LiAlH₄ used (X = 0.93 g), perform the following additions sequentially and very slowly with vigorous stirring.[5][11]

  • Dropwise, add 0.93 mL of deionized water (X mL of H₂O).
  • Dropwise, add 0.93 mL of 15% aqueous NaOH solution (X mL of 15% NaOH).
  • Dropwise, add 2.79 mL of deionized water (3X mL of H₂O).
  • A granular white precipitate of aluminum salts should form, making the mixture easier to stir and filter.[5]
  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for at least 30 minutes.

Isolation and Purification: 14. Add a scoop of anhydrous magnesium sulfate to the mixture to ensure all water is sequestered and stir for another 15 minutes. 15. Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the white solid thoroughly with several portions of ethyl acetate or THF. 16. Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator. 17. The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-bromobenzaldehyde.

Product Characterization

The final product, 4-bromobenzaldehyde, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline powder[12]
Molecular Formula C₇H₅BrO[13]
Molar Mass 185.02 g/mol [12][14]
Melting Point 57-60°C[12][13]
¹H NMR (CDCl₃, 400 MHz) δ ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H)
IR (KBr, cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1700 (C=O stretch)

Conclusion

The reduction of this compound with LiAlH₄ is a highly efficient and reliable method for synthesizing 4-bromobenzaldehyde. The unique stability of the chelated tetrahedral intermediate formed from the Weinreb amide is paramount to the success of this reaction, preventing over-reduction and leading to high yields of the desired aldehyde. Adherence to strict safety protocols when handling LiAlH₄ is essential for a safe and successful outcome. The detailed procedure and characterization data provided in this note offer a robust framework for researchers employing this critical synthetic transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
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  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Lithium Aluminum Hydride.
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  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
  • LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reduction.
  • Wikipedia. (n.d.). 4-Bromobenzaldehyde.
  • Bailey, C. L., et al. (2013). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. European Journal of Organic Chemistry.
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • ResearchGate. (2013). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents.
  • Viscomi, M. C., et al. (2005). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 3(6).
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides).
  • Myers, A. G. (n.d.). Chem 115 Course Notes. Harvard University.
  • eScholarship, University of California. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • ResearchGate. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4.
  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10999252, this compound.
  • Google Patents. (n.d.). CN103025696B - Method for the preparation of 4-bromo-2-methoxy-benzaldehyde.
  • ResearchGate. (2018). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation.

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Suzuki coupling of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Introduction: Synthesizing Biaryl Weinreb Amides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a specific, high-value application: the . This substrate is a "Weinreb amide," a versatile functional group known for its stability and controlled reactivity towards nucleophiles to form ketones.[4][5] The bromine atom at the para-position serves as an excellent handle for palladium-catalyzed cross-coupling, making this molecule a powerful building block for constructing complex biaryl amides.[6] The successful coupling of this substrate opens a direct route to substituted biphenyl Weinreb amides, which are key intermediates in drug discovery and development.[7][8][9]

This document provides a comprehensive overview, from the fundamental mechanism to detailed, field-proven laboratory protocols, designed to empower researchers and drug development professionals to successfully implement and optimize this critical transformation.

The Scientific Rationale: Mechanism and Component Selection

A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10][11][12]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) Reactant1 Ar-Br (4-Bromo Weinreb Amide) Reactant2 Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][12] The reactivity order for halides is typically I > Br > Cl, making aryl bromides like our substrate highly suitable partners.[3]

  • Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the bromide. This crucial step requires activation of the organoboron species by a base.[3][12][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[14][15][16]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][12]

Causality Behind Experimental Choices

The success of the reaction hinges on the judicious selection of four key components:

ComponentRole & RationaleRecommended Choices for this Application
Palladium Catalyst The engine of the catalytic cycle. A Pd(0) species is required. Often, a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, which is reduced in situ to Pd(0).Pd(OAc)₂ , Pd₂(dba)₃ , Pd(PPh₃)₄ . Pd(OAc)₂ is often preferred for its cost-effectiveness and stability.[13]
Ligand Stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands are highly effective for coupling aryl bromides as they promote oxidative addition and reductive elimination.[17]SPhos , XPhos , P(t-Bu)₃ , PPh₃ . Dialkylbiaryl phosphines like SPhos often give excellent results with aryl bromides, allowing for lower catalyst loadings and milder conditions.[17][18]
Base Essential for activating the boronic acid for transmetalation.[3][14] The choice of base can dramatically affect reaction rate and yield. It must be strong enough to form the boronate complex but not so strong as to cause hydrolysis of the Weinreb amide, especially at elevated temperatures.K₃PO₄ , K₂CO₃ , Cs₂CO₃ . Potassium phosphate (K₃PO₄) is a moderately strong base that is often highly effective and compatible with many functional groups.[15][17] Carbonates are also widely used.
Solvent Must dissolve the organic substrates, the catalyst complex, and the base (or at least facilitate the biphasic interaction). A mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[19][20]Dioxane/H₂O , Toluene/H₂O , THF/H₂O . A 4:1 to 10:1 mixture of an organic solvent and water is a robust starting point.[21][22] The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols and Workflow

Adherence to proper experimental technique is critical for reproducibility and obtaining high yields. The following protocol provides a validated starting point for the .

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reagent Preparation (Flask, Stir Bar, Reagents) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Addition 3. Solvent Addition (Degassed Solvents via Syringe) Inert->Addition Reaction 4. Reaction (Heat to 80-100 °C) Addition->Reaction Monitor 5. Monitoring (TLC / LC-MS) Reaction->Monitor Workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Product Characterization (NMR, MS) Purify->Analysis

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Protocol

This procedure is a general starting point and may require optimization for specific arylboronic acids.[23][24]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard solvents for workup (e.g., Ethyl Acetate, Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[22][25]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is crucial to protect the catalyst from oxidation.[25]

  • Solvent Addition : Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio and a final concentration of approximately 0.2 M with respect to the starting bromide.[26]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[27][28][29] The reaction is typically complete within 12-24 hours.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.[30]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides logical solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality reagents (wet, impure).4. Insufficient temperature.1. Ensure a properly established inert atmosphere.2. Use freshly degassed solvents.3. Dry reagents and use anhydrous solvents.4. Increase temperature in 10 °C increments.
Incomplete Reaction 1. Insufficient catalyst or ligand loading.2. Reaction time too short.3. Deactivation of catalyst over time.1. Increase catalyst/ligand loading slightly (e.g., to 3-5 mol% Pd).2. Extend the reaction time.3. Add a second portion of catalyst/ligand.
Protodeboronation Side Product The boronic acid is replaced by a hydrogen atom. This can be caused by excess water or an unsuitable base.1. Ensure boronic acid is high quality.2. Use a different base (e.g., switch from K₂CO₃ to K₃PO₄).3. Minimize the amount of water in the solvent system.
Amide Bond Cleavage The Weinreb amide is sensitive to harsh basic conditions, especially at high temperatures.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or hydroxides).2. Attempt the reaction at a lower temperature for a longer duration.3. Ensure the reaction is not heated for an unnecessarily long time after completion.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable biaryl Weinreb amides. Success in this transformation is predicated on a solid understanding of the reaction mechanism and the critical roles played by the catalyst, ligand, base, and solvent. By employing the robust protocols and troubleshooting guidance provided herein, researchers can confidently utilize this reaction to advance their synthetic programs in drug discovery and beyond. Careful optimization of the reaction parameters remains the key to achieving high yields and purity for diverse substrate combinations.[23][31][32]

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  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2891-2894.
  • Pereira, K. C., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(3), 464-469.
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8419-8426.
  • Badsara, S. S., et al. (2016). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 6(90), 87342-87348.
  • Naeimi, H., & Kiani, F. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate.
  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 316-324.
  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2134-2141.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Davies, A. T., & O'Duill, M. (2024). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 29(4), 830.
  • Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA).
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  • Pace, V. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(14), 1698-1715.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
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  • ResearchGate. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar.
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18534-18569.
  • Nykaza, T. V. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Berkeley.
  • Thomas, S. P., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15502–15508.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • ChemVena. The Chemistry of this compound: A Supplier's Insight.
  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Krishnamoorthy, R., et al. (2007). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 72(24), 9372–9375.
  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(4), 1225-1234.
  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Application Notes and Protocols: A Detailed Guide to the Heck Coupling of 4-Bromo Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for the successful execution of the Heck coupling reaction with 4-bromo Weinreb amides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer a step-by-step experimental procedure, and provide a troubleshooting guide to address common challenges.

Introduction: The Strategic Importance of the Heck Reaction and Weinreb Amides

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This Nobel Prize-winning transformation has revolutionized the construction of complex molecular architectures due to its reliability and functional group tolerance.[3][4]

Weinreb amides, or N-methoxy-N-methylamides, are versatile functional groups in their own right.[5][6] Their key advantage lies in their ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[7] This unique reactivity stems from the formation of a stable tetrahedral intermediate.[6][8] The combination of the Heck reaction with 4-bromo Weinreb amides as substrates opens a direct and modular route to a diverse array of functionalized aromatic ketones, which are valuable intermediates in pharmaceutical and materials science.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][9] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo Weinreb amide to form a Pd(II) complex.[3][9]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. This step is typically stereospecific, occurring in a syn manner.[3][9][10]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[3][9] For the reaction to proceed, there must be a hydrogen available for elimination.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[3]

The electron-withdrawing nature of the Weinreb amide at the para-position of the aryl bromide can influence the rate of oxidative addition, which is often the rate-determining step. Generally, electron-withdrawing groups can facilitate this step.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(Br)(L2)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base-Br) Workflow A Reaction Setup: - 4-Bromo Weinreb Amide - Pd(OAc)2, P(o-tol)3 B Establish Inert Atmosphere (N2 or Ar) A->B C Add Anhydrous Solvent, Base, and Alkene B->C D Heat and Monitor Reaction (TLC or LC-MS) C->D E Reaction Workup: - Cool to RT - Dilute and Filter D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purification (Column Chromatography) G->H I Characterization of Pure Product H->I

Sources

Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Complexity with Catalysis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is indispensable for the synthesis of complex molecules, finding broad application in the development of pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its ability to proceed under relatively mild conditions.[1][2]

This guide focuses on a specific, highly relevant application: the Sonogashira coupling of 4-Bromo-N-methoxy-N-methylbenzamide. This substrate is of particular interest due to the presence of the Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide is a versatile functional group prized for its stability and its controlled reactivity towards organometallic reagents to yield ketones or, upon reduction, aldehydes, without the common problem of over-addition.[5][6][7] Its stability under various cross-coupling conditions makes this compound a valuable building block for introducing an alkynyl moiety onto a benzoyl scaffold, which can then be elaborated into a ketone.[8][9][10][11]

This document provides a detailed exploration of the reaction mechanism, a validated, step-by-step protocol, and a comprehensive troubleshooting guide to empower researchers in leveraging this powerful synthetic tool.

The Catalytic Symphony: Reaction Mechanism

The Sonogashira coupling proceeds through a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][12] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle (The Workhorse): The main catalytic events occur at the palladium center. The cycle is generally accepted to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step, often rate-limiting for aryl bromides, forms a square planar Pd(II) complex.[1][13] The reactivity order for halides is I > OTf > Br > Cl.[14][15]

  • Transmetalation: The newly formed Pd(II) complex exchanges its bromide ligand with the alkynyl group from a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[15]

The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to facilitate the crucial transmetalation step by activating the terminal alkyne.[1][2]

  • π-Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[16] This species is significantly more nucleophilic than the neutral alkyne.

  • Alkynyl Transfer: The copper acetylide readily transfers its alkynyl group to the palladium(II) center during the transmetalation step.

The amine base serves a dual purpose: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen bromide (HBr) generated during the reaction.[17]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Both CuBr Cu(I)Br Transmetal->CuBr Regenerates Cu(I) RedElim Reductive Elimination PdII_Both->RedElim Product Ar-C≡CR RedElim->Pd0 Regeneration Alkyne_Coord Coordination CuBr->Alkyne_Coord H-C≡CR Cu_Pi [Cu(I)-π-Alkyne] Alkyne_Coord->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation Base (e.g., Et₃N) Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Et₃N-H⁺ Br⁻ Cu_Acetylide->Transmetal Transfers Alkyne caption Fig 1. The dual catalytic cycles of the Sonogashira coupling.

Fig 1. The dual catalytic cycles of the Sonogashira coupling.

Field-Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required based on the specific alkyne used.

Materials and Reagents
  • Aryl Halide: this compound (CAS: 192436-83-2), >98% purity[18]

  • Terminal Alkyne: (e.g., Phenylacetylene), 1.2 equivalents

  • Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], 2-5 mol%

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI), 1-5 mol%

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous, 2-3 equivalents

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.

Causality Note: The use of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often preferred for its higher stability to air compared to Pd(0) sources like Pd(PPh₃)₄.[14] The active Pd(0) species is generated in situ by reduction.[1] Anhydrous and anaerobic (oxygen-free) conditions are critical to prevent catalyst deactivation and the undesired oxidative homocoupling of the alkyne (Glaser coupling).[14][19]

Step-by-Step Procedure

Workflow start Start setup 1. Assemble oven-dried Schlenk flask under inert gas (Ar/N₂). start->setup add_solids 2. Add 4-Bromo-Weinreb amide, PdCl₂(PPh₃)₂, and CuI. setup->add_solids evac_backfill 3. Evacuate and backfill with inert gas (3 cycles). add_solids->evac_backfill add_liquids 4. Add anhydrous solvent (THF), base (Et₃N), and terminal alkyne via syringe. evac_backfill->add_liquids react 5. Stir at room temp or heat to 50-80 °C. add_liquids->react monitor 6. Monitor reaction by TLC or LC-MS. react->monitor workup 7. Cool, dilute with EtOAc, wash with aq. NH₄Cl, then brine. monitor->workup Upon completion purify 8. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Fig 2. Experimental workflow for the Sonogashira coupling protocol.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.02 eq, 2 mol%).

  • Degassing: Seal the flask and evacuate under high vacuum, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) to create a ~0.1-0.2 M solution based on the aryl bromide. Add the amine base (e.g., Et₃N, 2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. Expert Insight: Aryl bromides are less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[14][20] If no significant conversion is observed by TLC after 2-3 hours, gently heat the reaction to 50-80 °C.

  • Monitoring: Follow the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (to remove the amine base and its salt) and then with brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylated product.

Reaction Parameter Optimization

For challenging substrates or to improve yield, systematic optimization of reaction parameters is key. The following table provides a summary of typical conditions and variables.

ParameterTypical RangeRationale & Considerations
Substrate Ratio 1 : 1.1-1.5A slight excess of the alkyne is common to drive the reaction to completion and account for potential homocoupling.
Pd Catalyst Loading 1-5 mol%Higher loadings may be needed for less reactive aryl bromides. Loadings >5% rarely offer significant benefit and increase cost.
Cu(I) Co-catalyst 1-10 mol%Essential for high reaction rates at lower temperatures.[1] Can be omitted in "copper-free" protocols, which may require different ligands or conditions to avoid Glaser coupling.[14]
Ligand PPh₃ (in pre-cat)For unreactive substrates, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) can accelerate the oxidative addition step.[12][13]
Base Et₃N, DIPEA, PiperidineMust be a sufficiently strong amine base to deprotonate the alkyne. Typically used in excess (2-3 eq).[14]
Solvent THF, DMF, Toluene, Et₃NAnhydrous, degassed polar aprotic solvents are standard. Using the amine base as the solvent is also a viable strategy.[21][22]
Temperature 25 - 100 °CAryl bromides often require heating (50-80 °C).[14] Higher temperatures can sometimes lead to catalyst decomposition.[20]
Concentration 0.1 - 0.5 MMore dilute conditions can sometimes disfavor bimolecular side reactions like Glaser coupling.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting start Problem Observed prob_yield Low or No Yield Cause? Solution start->prob_yield prob_pdblack Black Precipitate (Pd Black) Cause? Solution start->prob_pdblack prob_glaser Alkyne Homocoupling (Glaser) Cause? Solution start->prob_glaser cause_yield1 Inactive Catalyst (Pd or Cu) prob_yield:f0->cause_yield1 cause_yield2 Insufficient Temp for Aryl Bromide prob_yield:f0->cause_yield2 cause_yield3 Oxygen/Moisture Contamination prob_yield:f0->cause_yield3 cause_pdblack1 Catalyst Decomposition (O₂ or impurities) prob_pdblack:f0->cause_pdblack1 cause_pdblack2 Inappropriate Solvent (e.g., THF sometimes) prob_pdblack:f0->cause_pdblack2 cause_glaser1 Oxygen Presence prob_glaser:f0->cause_glaser1 cause_glaser2 High [Cu] or [Alkyne] prob_glaser:f0->cause_glaser2 sol_yield1 Use fresh, high-purity catalysts. cause_yield1->sol_yield1 [Ref: 3, 4] sol_yield2 Increase temperature to 50-80 °C. cause_yield2->sol_yield2 [Ref: 3, 14] sol_yield3 Improve inert gas technique; use anhydrous reagents. cause_yield3->sol_yield3 [Ref: 3] sol_pdblack1 Ensure rigorous anaerobic setup. cause_pdblack1->sol_pdblack1 [Ref: 4] sol_pdblack2 Screen other solvents (DMF, Toluene). cause_pdblack2->sol_pdblack2 [Ref: 3, 25] sol_glaser1 Thoroughly degas solvents & system. cause_glaser1->sol_glaser1 [Ref: 24] sol_glaser2 Reduce CuI loading; add alkyne slowly; use Cu-free protocol. cause_glaser2->sol_glaser2 [Ref: 4, 27]

Fig 3. A decision-making diagram for troubleshooting common issues.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Sonogashira coupling in natural product synthesis Source: ResearchG
  • Title: Sonogashira Coupling - YouTube Source: YouTube URL:[Link]
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Advances URL:[Link]
  • Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Public
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: ResearchG
  • Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes Source: ACS Public
  • Title: Sonogashira troubleshooting help needed Source: Reddit URL:[Link]
  • Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: NIH URL:[Link]
  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: this compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchG
  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: University of California, Santa Barbara URL:[Link]
  • Title: One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides Source: Chemical Communic
  • Title: Struggling to make a sonogashira coupling reaction happen Source: Reddit URL:[Link]
  • Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL:[Link]
  • Title: What is the best procedure for Sonogashira coupling?
  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-N-methoxy-N-methylbenzamide. This substrate serves as a highly versatile and strategic building block in modern organic synthesis. The presence of the bromo-substituent allows for a diverse range of carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-methoxy-N-methylamide (Weinreb amide) moiety offers a robust handle for the subsequent, controlled synthesis of ketones or aldehydes.[1][2][3] This unique combination makes it an invaluable precursor for researchers, scientists, and professionals in drug development. This document details field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices and providing a framework for troubleshooting.

The Strategic Advantage of this compound

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups.

  • The Aryl Bromide: The C(sp²)-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle that enables the formation of new bonds with a wide array of coupling partners.

  • The Weinreb Amide: First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide is a superior carboxylic acid surrogate for the synthesis of carbonyl compounds.[1] Its key advantage is the ability to react with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[3][4][5] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup, thus preventing the common problem of over-addition to form tertiary alcohols, an issue that plagues reactions with esters or acid chlorides.[6][7] Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents.[2][3][8]

This dual functionality allows for a synthetic strategy wherein the molecular core is first elaborated via cross-coupling at the aryl bromide site, followed by conversion of the Weinreb amide to a ketone, introducing a second point of diversity.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[9][10] Most of these transformations proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][11]

The generalized catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate.[9]

  • Transmetalation / Migratory Insertion:

    • In reactions like Suzuki or Sonogashira, a nucleophilic organometallic coupling partner transfers its organic group to the palladium center in a step called transmetalation.[10][11]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-C bond (migratory insertion).[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Catalytic Cycle cluster_cycle General Pd Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_Aryl PdII_Coupled Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupled Product Ar-R (Coupled Product) PdII_Coupled->Product OA_label Oxidative Addition + Ar-Br OA_label->Pd0 RE_label Reductive Elimination RE_label->PdII_Coupled TM_label Transmetalation + R-M TM_label->PdII_Aryl

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocols

General Laboratory Practice: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[13][14] It is exceptionally tolerant of a wide range of functional groups.[14]

Protocol: Synthesis of N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide

Suzuki Workflow start Start setup Combine Substrate, Boronic Acid, Base, & Catalyst in Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat Reaction (e.g., 90-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash with H₂O & Brine monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088-96
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF10080-90
4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10075-85
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to generate a substituted alkene, typically with high trans selectivity.[12][15] The reaction is a powerful tool for constructing complex olefinic structures.[16]

Protocol: Synthesis of (E)-N-methoxy-N-methyl-4-styrylbenzamide

Heck Workflow start Start setup Combine Substrate, Catalyst, & Ligand in Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents Add Degassed Solvent, Base, & Alkene inert->add_reagents heat Heat Reaction (e.g., 100 °C) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Filter Salts, Dilute & Wash monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 1.5 eq.), and styrene (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Alkene PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10070-85
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile8075-90
4-VinylpyridinePd(OAc)₂KOAcDMA12065-80
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17][18] The reaction classically employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free methods have also been developed.[19]

Protocol: Synthesis of N-methoxy-N-methyl-4-(phenylethynyl)benzamide

Sonogashira Workflow start Start setup Combine Substrate, Pd & Cu Catalysts in Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents Add Degassed Solvent, Base, & Alkyne inert->add_reagents react Stir at RT to 60 °C add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Quench, Dilute, & Wash monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous THF (5 mL) and diisopropylamine (2.0 mmol, 2.0 eq.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 8-12 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, concentrate the mixture, then redissolve in ethyl acetate (30 mL).

  • Wash the organic solution with 5% aqueous HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Alkyne PartnerCatalyst SystemBaseSolventTemp.Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPATHFRT85-95
1-HexynePd(PPh₃)₄ / CuIEt₃NDMF60 °C80-90
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT90-98
Propargyl alcoholPd(PPh₃)₄ / CuIDIPATHF50 °C70-85
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a common motif in pharmaceuticals.[20][21] This reaction typically requires a strong, non-nucleophilic base and specialized, bulky phosphine ligands to facilitate the reductive elimination step.[22]

Protocol: Synthesis of N-methoxy-N-methyl-4-morpholinobenzamide

Buchwald_Hartwig_Workflow start Start setup In Glovebox: Combine Pd Pre-catalyst, Ligand, & Base start->setup add_reagents Add Solvent, Substrate, & Amine setup->add_reagents heat Seal & Heat Reaction (e.g., 100 °C) add_reagents->heat monitor Monitor by LC-MS heat->monitor workup Cool, Filter through Celite, & Concentrate monitor->workup purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Note: This procedure is best performed in a glovebox due to the air-sensitivity of the catalyst, ligand, and base.

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a dry vial or Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.).

  • Seal the vessel tightly and remove it from the glovebox. Heat the reaction in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify the crude product by column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10085-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11075-85
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10080-90

Post-Coupling Transformation: Ketone Synthesis

A key feature of using a Weinreb amide substrate is the ability to easily convert the cross-coupled products into valuable ketone derivatives.

Protocol: General Procedure for Ketone Synthesis from a Coupled Weinreb Amide

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the purified cross-coupled Weinreb amide product (1.0 eq.) in anhydrous THF.[6]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent or organolithium reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.[6]

  • Stir the mixture at -78 °C for 1-3 hours. Monitor by TLC.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

  • Perform a standard aqueous workup, dry the organic layer, and purify by column chromatography to yield the desired ketone.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) oxidized)Use fresh catalyst; ensure proper inert atmosphere technique; pre-activate catalyst if necessary.
Poor quality reagents/solventsUse freshly distilled/anhydrous solvents; use high-purity reagents.
Insufficiently strong base (Suzuki, Heck, B-H)Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃); ensure base is finely powdered and dry.
Ligand incompatibilityScreen different phosphine ligands (e.g., bulky, electron-rich ligands for challenging substrates).
Formation of Side Products Homo-coupling of boronic acid (Suzuki)Ensure rigorous deoxygenation of the solvent and reaction vessel.
Dehalogenation of starting materialUse a less aggressive base or lower reaction temperature; ensure a sufficient amount of coupling partner.
Catalyst decomposition at high tempLower the reaction temperature and extend the reaction time; use a more thermally stable catalyst/ligand system.

Conclusion

This compound stands out as a powerful and versatile intermediate for the synthesis of complex molecular architectures. The protocols detailed herein demonstrate its successful application in four major classes of palladium-catalyzed cross-coupling reactions. The ability to first construct intricate C-C and C-N bonds and subsequently unmask a ketone functionality provides a robust and flexible strategy for researchers in medicinal chemistry, materials science, and discovery research. By understanding the principles behind each reaction and adhering to careful experimental technique, scientists can effectively leverage this building block to accelerate their synthetic campaigns.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]
  • 17.2. Palladium catalyzed couplings - Organic Chemistry II, Lumen Learning. [Link]
  • Weinreb amides - National Institutes of Health. [Link] (Note: A direct deep link was not available, linking to the parent domain. The content refers to a publication discussing Weinreb amides' properties and synthesis.)
  • Palladium-catalyzed cross-coupling reactions - Organic Chemistry II Class Notes, Fiveable. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - The Nobel Prize. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide - The Journal of Organic Chemistry, ACS Public
  • Recent Developments in Weinreb Synthesis and their Applic
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
  • Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)
  • Heck reaction - Wikipedia. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC, NIH. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides - Organic Chemistry Portal. [Link]
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC, PubMed Central. [Link]
  • Organoborane coupling reactions (Suzuki coupling) - PMC, NIH. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
  • Buchwald-Hartwig Amin
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC, NIH. [Link]
  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
  • Synthesis of Alkenes by Cross-Coupling and Heck Reactions - ResearchG
  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjug
  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC, NIH. [Link]

Sources

Use of 4-Bromo-N-methoxy-N-methylbenzamide in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 4-Bromo-N-methoxy-N-methylbenzamide in Natural Product Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of this compound. This versatile building block, a specific type of Weinreb-Nahm amide, offers a powerful dual-functionality platform for the efficient construction of complex molecular architectures inherent to natural products. We will explore its core principles, provide validated protocols for its key transformations, and illustrate its utility in multi-step synthetic sequences.

Introduction: The Duality of a Privileged Reagent

In the intricate field of total synthesis, efficiency and control are paramount. This compound (CAS 192436-83-2) has emerged as a valuable intermediate due to its unique structural features: an N-methoxy-N-methylamide (Weinreb amide) and a para-substituted bromophenyl ring.[1][2] This duality allows for a two-pronged synthetic strategy:

  • Controlled Carbonyl Synthesis: The Weinreb amide functionality is a cornerstone of modern organic chemistry for the synthesis of ketones and aldehydes from highly reactive organometallic reagents.[3] Its defining feature is the formation of a stable, chelated tetrahedral intermediate that masterfully circumvents the common problem of over-addition, which often plagues similar reactions with esters or acid chlorides.[4][5]

  • Carbon-Carbon Bond Formation: The aryl bromide serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][6] These reactions are indispensable for constructing the complex carbon skeletons of many natural products.[7]

This guide will dissect these functionalities, providing the logic behind protocol design and empowering chemists to strategically incorporate this reagent into their synthetic campaigns.

The Weinreb Amide Moiety: Precision in Ketone and Aldehyde Synthesis

The primary utility of the Weinreb amide is its reaction with organometallic reagents to furnish ketones or its reduction to yield aldehydes, both in high yields.[8][9]

Mechanism of Over-Addition Prevention

The success of the Weinreb amide lies in the stability of the intermediate formed upon nucleophilic attack. The methoxy group's oxygen atom chelates the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered cyclic intermediate.[10][11] This complex is stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of undesired alcohol byproducts.[5][11]

Suzuki_Cycle Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArBr_in 4-Br-Ph-Weinreb (Ar-Br) ArBr_in->OxAdd Boronic_in R-B(OH)₂ Boronic_in->Transmetal Base_in Base Base_in->Transmetal Synthetic_Workflow Diagram 3: Illustrative Two-Step Synthetic Workflow Start This compound Step1 Step 1: Suzuki Coupling (e.g., 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃) Start->Step1 Intermediate 4'‑Fluoro‑N‑methoxy‑N‑methyl‑ [1,1'‑biphenyl]‑4‑carboxamide Step1->Intermediate Step2 Step 2: Grignard Reaction (e.g., Cyclopropylmagnesium bromide, THF, -78 °C to rt) Intermediate->Step2 Product Cyclopropyl(4'‑fluoro‑[1,1'‑biphenyl]‑4‑yl)methanone (Target Ketone) Step2->Product

Sources

The Strategic Utility of 4-Bromo-N-methoxy-N-methylbenzamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Weinreb Amide as a Controlled Acylating Agent

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient and controlled construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of active pharmaceutical ingredients (APIs) and functional materials. At the heart of many synthetic strategies lies the need for precise C-C bond formation without the common pitfall of over-addition, especially when employing highly reactive organometallic reagents.

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has established itself as an indispensable tool for chemists.[1] Its unique structure allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents). This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup. This elegant mechanism effectively prevents the secondary addition of the organometallic reagent to the newly formed ketone, a pervasive issue with more traditional acylating agents like esters or acid chlorides.

This technical guide focuses on a particularly versatile building block: 4-Bromo-N-methoxy-N-methylbenzamide . The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the heterocyclic products. Herein, we present detailed protocols for the conversion of this compound into key carbonyl intermediates and their subsequent transformation into medicinally relevant heterocyclic cores: oxazoles, thiazoles, and pyridines.

Part 1: Synthesis of Key Carbonyl Intermediates

The versatility of this compound stems from its ability to be selectively converted into either the corresponding ketone or aldehyde. These carbonyl compounds are the direct precursors for the construction of the target heterocycles.

Protocol 1.1: Synthesis of 4-Bromoacetophenone via Grignard Reaction

This protocol details the conversion of the Weinreb amide to 4-bromoacetophenone, a crucial precursor for the synthesis of 4-bromophenyl-substituted thiazoles and pyridines.

Reaction Scheme: (An image of the reaction scheme would be placed here in a real document)

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, typically 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.). Dissolve the amide in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 eq.) dropwise to the stirred solution. Maintain the internal temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude 4-bromoacetophenone can be purified by flash column chromatography on silica gel to yield the final product.

ParameterValue
Starting MaterialThis compound
ReagentMethylmagnesium bromide
Product4-Bromoacetophenone
Typical Yield>90%
Purity>98% (after chromatography)
Protocol 1.2: Synthesis of 4-Bromobenzaldehyde via Reduction

This protocol outlines the reduction of the Weinreb amide to 4-bromobenzaldehyde, a key starting material for the synthesis of 4-bromophenyl-substituted oxazoles. Diisobutylaluminium hydride (DIBAL-H) is a common reducing agent for this transformation.[2]

Reaction Scheme: (An image of the reaction scheme would be placed here in a real document)

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude 4-bromobenzaldehyde can be purified by flash column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentDiisobutylaluminium hydride (DIBAL-H)
Product4-Bromobenzaldehyde
Typical Yield70-85%
Purity>98% (after chromatography)

Part 2: Synthesis of Heterocyclic Scaffolds

The following protocols utilize the intermediates synthesized in Part 1 to construct oxazole, thiazole, and pyridine ring systems.

Protocol 2.1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.[3][4]

Workflow Diagram:

Hantzsch_Workflow cluster_start Intermediate Preparation cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Final Product Bromoacetophenone 4-Bromoacetophenone Reaction React with Thiourea in Ethanol (Reflux) Bromoacetophenone->Reaction Workup Neutralization, Filtration & Washing Reaction->Workup Thiazole 2-Amino-4-(4-bromophenyl)thiazole Workup->Thiazole

Caption: Workflow for the Hantzsch Synthesis of a Bromophenylthiazole.

Materials:

  • 4-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoacetophenone (1.0 eq.) and thiourea (1.2 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A precipitate may form as the reaction proceeds. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly add aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction until the solution is slightly basic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude 2-amino-4-(4-bromophenyl)thiazole can be recrystallized from ethanol to yield the pure product.

Protocol 2.2: Synthesis of a 2,5-Disubstituted-4-(4-bromophenyl)oxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone to form an oxazole.[5][6]

Reaction Mechanism Diagram:

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Cyclization Intramolecular Nucleophilic Attack by Amide Oxygen Protonation->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Product Oxazole Product Dehydration->Product

Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.

Materials:

  • 2-Amino-1-(4-bromophenyl)ethanone hydrochloride

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)

Procedure:

  • Preparation of α-Acylamino Ketone:

    • Suspend 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq.) in DCM.

    • Add triethylamine (2.2 eq.) and cool the mixture to 0 °C.

    • Slowly add the acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate to obtain the crude α-acylamino ketone, which can often be used without further purification.

  • Cyclodehydration:

    • Dissolve the crude α-acylamino ketone in DCM and cool to 0 °C.

    • Carefully add the dehydrating agent (e.g., a catalytic amount of H₂SO₄ or POCl₃) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2.3: Synthesis of a 2,4,6-Trisubstituted Pyridine via Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a convergent route to substituted pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[7][8]

Materials:

  • 4-Bromoacetophenone

  • Pyridine

  • Iodine

  • An appropriate α,β-unsaturated ketone (chalcone)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Synthesis of N-(4-Bromophenacyl)pyridinium Iodide:

    • Dissolve 4-bromoacetophenone (1.0 eq.) in a minimal amount of a suitable solvent like acetone.

    • Add pyridine (1.2 eq.) followed by iodine (1.1 eq.).

    • Stir the mixture at room temperature until a precipitate forms. The reaction may require gentle heating to initiate.

    • Collect the solid pyridinium salt by filtration, wash with cold acetone, and dry.

  • Kröhnke Pyridine Synthesis:

    • In a round-bottom flask, combine the N-(4-bromophenacyl)pyridinium iodide (1.0 eq.), the α,β-unsaturated ketone (1.0 eq.), and a large excess of ammonium acetate (e.g., 10 eq.).

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of functionalized heterocyclic compounds. Its ability to be cleanly converted into either a ketone or an aldehyde under controlled conditions allows for divergent synthetic pathways. The protocols outlined in this guide demonstrate the utility of this Weinreb amide in accessing key intermediates for established and robust ring-forming reactions such as the Hantzsch, Robinson-Gabriel, and Kröhnke syntheses. The presence of the bromo substituent offers a valuable site for further synthetic elaboration, making this a strategic starting material for researchers in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
  • YouTube. (2025). Robinson-Gabriel synthesis of oxazoles. [Link]
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
  • Kumari, G., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. [Link]
  • YouTube. (2020).
  • ResearchGate. (n.d.). Kröhnke pyridine synthesis. [Link]
  • Oriental Journal of Chemistry. (2020).
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
  • University of Rochester Department of Chemistry. (2026). Workup: Aluminum Hydride Reduction. [Link]
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. [Link]
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. [Link]
  • University of Rochester Department of Chemistry. (2026). Workup for Aluminum Hydride Reductions. [Link]

Sources

Application Note: Advanced Protecting Group Strategies for the Versatile Intermediate, 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-methoxy-N-methylbenzamide is a highly versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and fine chemical development.[1][2] Its structure is distinguished by two key reactive centers: a bromine atom on the aromatic ring, which is a prime handle for metal-catalyzed cross-coupling reactions and metal-halogen exchange, and an N-methoxy-N-methylamide (Weinreb amide).[1][3] The Weinreb amide is not only a stable precursor for the synthesis of ketones and aldehydes but also serves as a powerful directing group for ortho-C-H functionalization, a process known as Directed ortho-Metalation (DoM).[4][5]

This dual reactivity, however, presents a significant challenge. The very reagents used to exploit one reactive site—such as highly basic organolithiums for DoM or Grignard reagents formed from the bromide—are often incompatible with other functional groups that may be present on the substrate or coupling partner.[6][7] Consequently, the strategic use of protecting groups is not merely an auxiliary technique but a cornerstone for the successful application of this intermediate in complex multi-step syntheses.[8] This guide provides an in-depth analysis of protecting group strategies, grounded in mechanistic principles, to enable researchers to navigate the synthetic complexities associated with this compound.

Chapter 1: The Reactivity Landscape of this compound

Understanding the inherent reactivity of the target molecule is paramount. There are three primary pathways for its transformation, each with distinct reagent requirements and functional group sensitivities.

  • Reactions at the C-Br Bond:

    • Metal-Halogen Exchange: The aryl bromide can be readily converted into an organometallic species, such as a Grignard reagent (using Mg metal) or an aryllithium (using alkyllithiums like n-BuLi or t-BuLi).[6][9] These intermediates are potent nucleophiles and strong bases.

    • Palladium-Catalyzed Cross-Coupling: The bromide is an excellent substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which typically employ milder bases and are more tolerant of various functional groups.[1]

  • Directed ortho-Metalation (DoM):

    • The Weinreb amide is a powerful Directed Metalation Group (DMG).[10][11] In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkyllithium at low temperatures, the proton ortho to the amide can be abstracted to form a new aryllithium species.[4][12] This allows for precise functionalization adjacent to the amide.

  • Reactions at the Weinreb Amide:

    • The carbonyl carbon is electrophilic. Its reaction with organometallic reagents forms a stable, chelated tetrahedral intermediate that resists the "over-addition" common with esters, cleanly yielding a ketone upon acidic workup.[3][13]

A critical consideration is the competition between DoM and lithium-halogen exchange when using alkyllithium reagents. For aryl bromides, exchange is typically much faster than deprotonation.[9] Therefore, to achieve DoM, one must either use a base less prone to exchange (like LDA) or start with the corresponding aryl chloride or fluoride.

Caption: Key reactive sites on this compound.

Chapter 2: The Imperative for Protection: A Guide to Functional Group Compatibility

The primary challenge arises from the high basicity and nucleophilicity of organolithium and Grignard reagents. These reagents will react with any acidic proton or electrophilic center in the reaction vessel, often preferentially over the intended transformation.[14][15] A protecting group acts as a temporary modification of a functional group to render it inert to these harsh conditions.[8][16]

Functional GroupReagentCompatibility IssueProtection Required?
Alcohol/Phenol (-OH) R-Li, R-MgXHighly acidic proton; will quench the organometallic.Yes
Carboxylic Acid (-COOH) R-Li, R-MgXHighly acidic proton; will quench the organometallic.Yes
Aldehyde/Ketone (-CHO, -COR) R-Li, R-MgXHighly electrophilic; will be attacked by the organometallic.Yes
Ester (-COOR') R-Li, R-MgXElectrophilic; may be attacked, especially by R-Li.[17]Yes
Amine (-NH₂, -NHR) R-Li, R-MgXAcidic proton(s); will quench the organometallic.Yes
Terminal Alkyne (-C≡CH) R-Li, R-MgXAcidic proton; will quench the organometallic.Yes
All of the above Pd(0) / Base (e.g., Na₂CO₃)Generally compatible, but strong bases can cause side reactions.Case-dependent

Chapter 3: Strategic Selection of Protecting Groups

An ideal protecting group should be:

  • Easy to install and remove in high yield under mild conditions.

  • Stable (robust) to the conditions of the desired reaction.

  • Orthogonal , meaning it can be removed without affecting other protecting groups in the molecule.[14]

The choice of protecting group is dictated by the planned reaction. For transformations involving this compound with organometallics, stability to strong bases and nucleophiles is the primary concern.

Protecting_Group_Decision_Tree start Functional Group to Protect? fg_alcohol Alcohol / Phenol start->fg_alcohol fg_carbonyl Aldehyde / Ketone start->fg_carbonyl fg_acid Carboxylic Acid start->fg_acid reagent What is the key reagent? (e.g., R-Li, R-MgX, Pd catalyst) pg_tbdms Protect as TBDMS Ether reagent->pg_tbdms R-Li / R-MgX pg_acetal Protect as Cyclic Acetal reagent->pg_acetal R-Li / R-MgX pg_ester Protect as t-Butyl Ester reagent->pg_ester R-Li / R-MgX fg_alcohol->reagent fg_carbonyl->reagent fg_acid->reagent deprotect_tbdms Deprotect with F⁻ (TBAF) or H⁺ pg_tbdms->deprotect_tbdms deprotect_acetal Deprotect with H₃O⁺ pg_acetal->deprotect_acetal deprotect_ester Deprotect with H⁺ (TFA) pg_ester->deprotect_ester

Caption: Decision workflow for selecting a protecting group.

Recommended Protecting Groups
  • For Alcohols & Phenols: tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice. It is easily installed using TBDMS-Cl and imidazole, is exceptionally stable to organolithiums and Grignards, and is cleanly removed with fluoride sources (like TBAF) or acid.[7][18]

  • For Aldehydes & Ketones: Cyclic acetals, formed with ethylene glycol and an acid catalyst, are the standard. They are inert to virtually all nucleophilic and basic reagents and are readily cleaved by aqueous acid.[7][14]

  • For Carboxylic Acids: Protection as a tert-butyl ester is recommended. The steric bulk of the tert-butyl group significantly reduces the electrophilicity of the carbonyl, preventing attack by organometallics.[17] It is stable to base and can be removed under acidic conditions (e.g., with TFA).

Chapter 4: Detailed Application Protocols

Safety Precaution: Organolithium and Grignard reagents are pyrophoric and/or react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Protection of a Phenolic Hydroxyl as a TBDMS Ether

This protocol details the protection of 4-hydroxybenzaldehyde, a representative substrate with a functional group incompatible with organometallics.

  • Materials:

    • 4-hydroxybenzaldehyde (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

    • Imidazole (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether, Saturated aqueous NH₄Cl, Brine

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add 4-hydroxybenzaldehyde and imidazole.

    • Add anhydrous DMF via syringe to dissolve the solids (concentration ~0.5 M).

    • Add TBDMS-Cl portion-wise at room temperature. The reaction is typically exothermic.

    • Stir the mixture at room temperature for 2-4 hours. Monitor progress by TLC (staining with KMnO₄).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, 4-((tert-butyldimethylsilyl)oxy)benzaldehyde, can often be used without further purification. If needed, purify by flash column chromatography.

Protocol 2: Grignard Reaction with a Protected Aldehyde

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with the protected aldehyde from Protocol 1.

  • Materials:

    • This compound (1.1 eq)

    • Magnesium turnings (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine (one small crystal)

    • 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (from Protocol 1, 1.0 eq)

    • 1 M HCl (aqueous)

  • Procedure:

    • Grignard Formation: To an oven-dried flask equipped with a reflux condenser under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Add ~10% of the aryl bromide solution to the magnesium. The solution should warm and the iodine color should fade, indicating initiation. If not, gently warm the flask.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Reaction: In a separate flask, dissolve 4-((tert-butyldimethylsilyl)oxy)benzaldehyde in anhydrous THF and cool to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent via cannula or syringe to the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

    • Work-up & Deprotection: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

    • To achieve simultaneous deprotection of the silyl ether, add 1 M HCl and stir vigorously for 1 hour at room temperature.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired diaryl methanol product.

Protocol 3: Deprotection of a TBDMS Ether

This protocol describes the selective removal of the TBDMS group under mild, non-acidic conditions.

  • Materials:

    • TBDMS-protected substrate (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
  • The Chemistry of this compound: A Supplier's Insight. [Link]
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
  • Directed ortho metal
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
  • Protecting group. Wikipedia. [Link]
  • Directed (ortho)
  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
  • Protection and Deprotection of Common Functional Groups.
  • DIRECTED ORTHO METAL
  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. National Institutes of Health (NIH). [Link]
  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Narasimhan, N. S., & Gokhale, S. M. Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
  • 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy.
  • Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Why can't Grignard reagents react like Organolithium does (with acids)?. Chemistry Stack Exchange. [Link]
  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. National Institutes of Health (NIH). [Link]
  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Methoxy-N-methylbenzamide.
  • 4-Bromo-N-methylbenzamide. PubChem. [Link]
  • Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]

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Application Notes and Protocols for the Functionalization of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-N-methoxy-N-methylbenzamide

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic deployment of bifunctional building blocks is paramount. This compound, a compound featuring a reactive aryl bromide and a versatile Weinreb amide, represents a quintessential example of such a scaffold.[1] The bromine atom serves as a key functional handle for a myriad of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the N-methoxy-N-methylamide (Weinreb amide) moiety offers a controlled and predictable pathway for the synthesis of ketones and aldehydes, circumventing the common issue of over-addition by organometallic reagents.[3][4] This unique combination of reactivity and stability makes this compound a highly valuable intermediate in the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and validated protocols for the diverse functionalization of the bromide in this compound. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, offering researchers a reliable roadmap for their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach to Functionalization

The transformation of the aryl bromide in this compound can be broadly categorized into several key reaction classes. The choice of methodology is dictated by the desired target structure and the overall synthetic strategy.

G A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B I Lithium-Halogen Exchange A->I J Nucleophilic Aromatic Substitution A->J C Suzuki Coupling B->C D Sonogashira Coupling B->D E Buchwald-Hartwig Amination B->E F Stille Coupling B->F G Heck Coupling B->G H Cyanation B->H

Figure 1: Key functionalization pathways for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and the aryl bromide of our substrate is an excellent participant in these transformations. The general catalytic cycle for many of these reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures. This reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of a palladium precatalyst and a phosphine ligand is critical. Electron-rich and bulky ligands, such as SPhos or XPhos, often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O10080-90

Note: Yields are based on literature for analogous aryl bromides and may require optimization for this specific substrate.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen bromide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like THF or DMF are typically used to ensure the solubility of the reagents and catalysts.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary: Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 50>90
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF6085-95
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF5080-90

Note: Yields are based on literature for analogous aryl bromides and may require optimization.

G cluster_0 Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R''

Sources

Troubleshooting & Optimization

Technical Support Center: Weinreb Ketone Synthesis with 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the Weinreb ketone synthesis, with a specific focus on troubleshooting experiments involving 4-bromo-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges such as low yields or unexpected side products. Here, we dissect common problems and provide actionable, evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in the Weinreb ketone synthesis using this compound can be a significant bottleneck. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Low or No Product Yield

Question: I am getting very low, or no yield of my desired ketone. What are the likely causes and how can I fix it?

Potential Causes and Solutions:

  • Poor Quality of the Organometallic Reagent: Grignard and organolithium reagents are the workhorses of this synthesis.[1][2][3] However, they are highly sensitive to moisture and air.

    • Insight: The 4-bromo substituent on the benzamide does not typically interfere with the addition of a standard Grignard or organolithium reagent to the Weinreb amide itself. The primary issue often lies with the reagent's viability.

    • Solution:

      • Use Freshly Prepared or Titrated Reagents: Always use freshly prepared Grignard reagents or recently purchased, properly stored organolithium reagents. Titrate the reagent before use to determine its exact molarity.

      • Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Even trace amounts of water will quench the organometallic reagent.

  • Sub-optimal Reaction Temperature: The stability of the key tetrahedral intermediate is highly temperature-dependent.[1]

    • Insight: The chelated five-membered ring intermediate is what prevents the over-addition that plagues reactions with esters or acid chlorides.[4][5][6][7][8][9] If the temperature is too high, this intermediate can collapse prematurely or decompose.

    • Solution:

      • Maintain Low Temperatures: Initiate the reaction at a low temperature, typically -78 °C (dry ice/acetone bath) for organolithiums and 0 °C to -20 °C for Grignard reagents.[10]

      • Slow Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide to control the exotherm of the reaction.

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution:

      • Use a Slight Excess of the Organometallic Reagent: A slight excess (1.1-1.2 equivalents) of the organometallic reagent is often recommended to ensure complete consumption of the Weinreb amide.[11]

      • Accurate Measurement: Ensure accurate measurement of both the Weinreb amide and the organometallic reagent, especially after titration.

Issue 2: Formation of Over-Addition Byproduct (Tertiary Alcohol)

Question: I am observing a significant amount of the tertiary alcohol byproduct. How can I prevent this?

Potential Causes and Solutions:

  • Elevated Reaction Temperature: As mentioned, high temperatures can lead to the breakdown of the stable intermediate.

    • Insight: The collapse of the tetrahedral intermediate to the ketone, followed by a second nucleophilic attack, results in the tertiary alcohol.[1][6]

    • Solution:

      • Strict Temperature Control: Maintain the recommended low temperature throughout the addition and for a period afterward before slowly warming the reaction.

      • Cold Quench: Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing it to warm to room temperature.[10]

  • Highly Reactive Organometallic Reagents: Some organometallic reagents are inherently more reactive and may be less selective.

    • Solution:

      • Consider a Milder Reagent: If using a highly reactive organolithium, consider switching to a Grignard reagent, which is generally less reactive.[3]

      • Use of Additives: In some cases, the addition of a Lewis acid can influence the reaction pathway, but this should be approached with caution as it can also promote over-addition.

Issue 3: Unreacted Starting Material

Question: My reaction is incomplete, and I am recovering a significant amount of the this compound. What should I do?

Potential Causes and Solutions:

  • Insufficient Organometallic Reagent: This is the most common cause of incomplete reactions.

    • Solution:

      • Verify Reagent Concentration: Re-titrate your organometallic reagent to ensure its concentration is accurate.

      • Increase Stoichiometry: Gradually increase the equivalents of the organometallic reagent (e.g., to 1.5 equivalents) and monitor the reaction progress by TLC or LC-MS.

  • Steric Hindrance: If the organometallic reagent is particularly bulky, the reaction rate may be slow.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal low temperature.

      • Slightly Increase Temperature: If extending the time is ineffective, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) over a couple of hours.

Diagrams and Data

Reaction Mechanism and Troubleshooting Workflow

The following diagram illustrates the key steps in the Weinreb ketone synthesis and highlights critical points for troubleshooting.

Weinreb_Troubleshooting cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup Reagent_Quality Organometallic Reagent (Grignard/Organolithium) Addition Nucleophilic Addition Reagent_Quality->Addition TS1 Low Yield? Check Reagent Quality & Stoichiometry Reagent_Quality->TS1 Anhydrous_Conditions Anhydrous Solvent (e.g., THF, Et2O) Anhydrous_Conditions->Addition Weinreb_Amide 4-Bromo-N-methoxy- N-methylbenzamide Weinreb_Amide->Addition Intermediate Stable Tetrahedral Intermediate (Chelated) Addition->Intermediate Low Temp (-78°C to 0°C) Over_Addition Tertiary Alcohol (Byproduct) Intermediate->Over_Addition High Temp (Premature Collapse) Quench Aqueous Quench (e.g., NH4Cl) Intermediate->Quench Stable TS2 Over-addition? Maintain Low Temp & Quench Cold Intermediate->TS2 Ketone Desired Ketone Quench->Ketone Hydrolysis

Caption: Troubleshooting workflow for the Weinreb ketone synthesis.

Comparative Data of Organometallic Reagents

The choice of organometallic reagent can significantly impact the outcome of the synthesis.[3]

Reagent ClassTypical ReactivityCommon IssuesRecommended For
Grignard Reagents (RMgX) HighBasicity can be an issue with acidic protons.General purpose, good for a wide range of substrates.[3]
Organolithium Reagents (RLi) Very HighHigher risk of over-addition if not carefully controlled.When Grignard reagents are not reactive enough.
Organocuprates (R₂CuLi) LowerPreparation can be more complex.Highly functionalized substrates where selectivity is key.
Organozinc Reagents (R₂Zn) LowerOften require activation.Tolerant of many functional groups.

Experimental Protocols

Standard Protocol for Weinreb Ketone Synthesis with a Grignard Reagent
  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can the bromine atom on the aromatic ring react with the Grignard or organolithium reagent?

A: While a magnesium-halogen exchange is possible, it is generally much slower than the addition to the Weinreb amide, especially at low temperatures.[12][13] Using i-PrMgCl·LiCl can facilitate such an exchange, but under standard conditions with common Grignard reagents like MeMgBr or PhMgCl, the primary reaction is the desired ketone formation.[12]

Q2: My this compound is a solid. Does it need to be extensively dried before use?

A: Yes, it is good practice to dry your starting material under vacuum, especially if it has been stored for a long time. Any residual moisture can consume your organometallic reagent and lower your yield.

Q3: Can I use a different solvent instead of THF?

A: Diethyl ether is a common alternative for Grignard reactions.[10] Toluene and even acetonitrile have also been reported to be effective in some cases.[12] However, THF is generally preferred for its ability to solvate the Grignard reagent and the reaction intermediates effectively.

Q4: What if I see a precipitate form during the reaction?

A: The formation of magnesium salts as a precipitate during the reaction is normal. These will be dissolved during the aqueous workup.

Q5: Are there alternative methods to synthesize the this compound itself?

A: Yes, besides the common method from the acid chloride, Weinreb amides can be prepared from carboxylic acids using various coupling reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine).[14] Palladium-catalyzed aminocarbonylation of aryl bromides is another advanced method.[2]

References

  • Weinreb Ketone Synthesis. (n.d.). In Wikipedia.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
  • Nakagawa, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153–48164. [Link]
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020, October 8). Reddit. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications. (2019). Oriental Journal of Chemistry, 35(6). [Link]
  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. (2007). Organic Process Research & Development, 11(5), 812-816. [Link]
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
  • Weinreb ketone synthesis. (n.d.). Grokipedia. [Link]
  • Garcı́a-Álvarez, R., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C(O) Activation. Organic & Biomolecular Chemistry, 18(16), 3145-3155. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal of Chemistry, 35(6). [Link]
  • Grignard troubleshoot. (2015, March 29). Reddit. [Link]
  • Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. (2022). Organometallics, 41(20), 2919–2926. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Grignard Reagents with 4-bromo Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Weinreb-Nahm ketone synthesis with functionalized substrates, specifically 4-bromo Weinreb amides. The presence of an aryl bromide introduces a layer of complexity, creating a competitive reaction pathway that can significantly impact yield and purity. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to navigate these challenges effectively.

The Desired Pathway: Weinreb-Nahm Ketone Synthesis

The reaction of a Grignard reagent with a Weinreb amide is a cornerstone of modern synthesis due to its ability to reliably produce ketones without the common side reaction of over-addition.[1][2] This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic workup.[1]

Caption: Desired reaction pathway for the Weinreb-Nahm ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield of the 4-bromoaryl ketone is consistently low, and I recover a lot of starting material. What's the most likely cause?

A1: This is a classic symptom of a degraded or inactive Grignard reagent. Grignard reagents are extremely potent bases and nucleophiles that are readily quenched by trace amounts of water or oxygen.[3][4] Ensure all glassware is rigorously flame-dried under vacuum, solvents are anhydrous, and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon). It is also highly recommended to titrate your Grignard reagent before use to determine its exact molarity, as concentrations can decrease over time in storage.

Q2: I observe a complex mixture of products, some of which no longer contain bromine. What side reaction is occurring?

A2: This strongly indicates that a halogen-metal exchange has occurred between your Grignard reagent (R-MgX) and the aryl bromide of your Weinreb amide. This side reaction is especially prevalent with more reactive Grignard reagents or at elevated temperatures. It generates a new Grignard reagent in situ on the aromatic ring, which can then lead to a cascade of undesired products, including homocoupling and polymerization.

Q3: Can the Weinreb amide itself be reduced by the Grignard reagent?

A3: Yes, this is a possible side reaction, particularly if your Grignard reagent has β-hydrogens (e.g., n-propylmagnesium bromide, iso-propylmagnesium bromide). The Grignard can act as a hydride donor, reducing the Weinreb amide to the corresponding aldehyde or alcohol.[5] If this is suspected, switching to a Grignard without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, is an effective solution.

Q4: What is the optimal temperature for this reaction to maximize chemoselectivity?

A4: Low temperature is critical. The initial addition of the Grignard reagent should be performed at -78 °C (dry ice/acetone bath).[6] This temperature stabilizes the tetrahedral intermediate, preventing both over-addition and the competing halogen-metal exchange.[1] Allowing the reaction to warm prematurely is a common cause of failure.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues by diagnosing the underlying side reactions and providing detailed protocols for mitigation.

Problem 1: Low Conversion with Starting Material Recovery

Your primary issue is likely reagent deactivation or a non-nucleophilic interaction.

  • Potential Cause A: Inactive Grignard Reagent

    • Mechanism: The Grignard reagent is protonated by trace water, rendering it non-nucleophilic.

    • Validation: Before adding to your main reaction, take a small aliquot of your Grignard solution and quench it with iodine. The persistence of the brown iodine color indicates a low concentration of active reagent.

    • Solution: Implement rigorous anhydrous techniques.

  • Potential Cause B: Enolization

    • Mechanism: If the "R" group of your Grignard is sterically hindered and the aryl group of your amide has acidic α-protons (not applicable to the aromatic ring itself, but to potential alkyl chains), the Grignard can act as a base, abstracting a proton to form an enolate. This consumes the reagent without leading to the desired product.[5][7]

    • Solution: Use a less sterically hindered Grignard reagent. Ensure the reaction temperature is kept as low as possible to favor nucleophilic addition over deprotonation.

G cluster_main Troubleshooting Low Conversion Start Low Yield & High SM Recovery Check1 Is Grignard Reagent Active? Start->Check1 Action1 Implement Rigorous Anhydrous Technique - Flame-dry glassware - Use fresh anhydrous solvent - Titrate Grignard before use Check1->Action1 No Check2 Does Substrate Have Acidic α-Protons? Check1->Check2 Yes End Problem Resolved Action1->End Action2 Use Less Hindered Grignard Maintain Low Temperature (-78°C) Check2->Action2 Yes Check2->End No Action2->End

Caption: Workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Complex Byproducts

This points to a loss of chemoselectivity, where the Grignard reagent reacts with the aryl bromide.

  • Potential Cause: Halogen-Metal Exchange

    • Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C-Br bond. This is a known reactivity pathway, especially with "turbo-Grignards" containing LiCl, but can occur with standard Grignards as well.[3][8] The resulting aryl-Grignard can then react with another molecule of the starting material, leading to biaryl ketones and other polymers.

    • Solution: The key is to kinetically favor the faster reaction at the Weinreb amide over the slower halogen-metal exchange.

Caption: Competing pathways of amide attack versus halogen-metal exchange.

Optimized Protocol to Minimize Halogen-Metal Exchange

This protocol prioritizes kinetic control to maximize the yield of the desired 4-bromoaryl ketone.

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and a nitrogen/argon inlet. Cool to room temperature under a positive pressure of inert gas.

  • Reagent Setup: Dissolve the 4-bromo Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the prepared flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is stable before proceeding.[6]

  • Grignard Addition: Add the Grignard reagent (1.1 - 1.2 eq., previously titrated) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. A fast addition rate can create localized hot spots, promoting side reactions.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to slowly warm to room temperature.

  • Workup & Isolation: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Summary of Side Reactions and Mitigation Strategies
Side Reaction Primary Cause Observable Symptom Recommended Solution
Reagent Quenching Moisture or O₂ in the reactionLow conversion, recovery of starting material.Use rigorous anhydrous/anaerobic techniques.[4][9]
Halogen-Metal Exchange Reaction at the C-Br bondComplex product mixture, loss of bromine signal.Maintain temperature at -78°C; slow, dropwise addition.[8]
Over-addition Breakdown of chelated intermediateFormation of tertiary alcohol byproduct.Maintain temperature at -78°C, including during quench.[1]
Reduction Use of Grignard with β-hydridesFormation of aldehyde or alcohol byproduct.Use Grignard without β-hydrides (e.g., MeMgBr, PhMgBr).[5]
Enolization Grignard acts as a baseRecovery of starting material.Use less hindered Grignard; maintain low temperature.[7]
References
  • Benchchem. The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide.
  • Harikrishna, K., Rakshit, A., & Aidhen, I. S. (2013). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. European Journal of Organic Chemistry, 2013(22), 4918-4932.
  • Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. In Master Organic Chemistry.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Failed Grignard Reactions with Hindered Alkyl Halides.
  • Organic Chemistry Portal. Grignard Reaction - Common Conditions.
  • Bartleby.com. Hydrolysis Grignard Reactions and Reduction.
  • Organic Chemistry Portal. Grignard Reaction.
  • Adichemistry. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-Bromo-N-methoxy-N-methylbenzamide. As a key Weinreb amide intermediate, this compound is crucial for the controlled synthesis of ketones and aldehydes in pharmaceutical and fine chemical research.[1][2][3] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into its preparation, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a Weinreb amide, and why is it superior for ketone synthesis?

A Weinreb amide, or N-methoxy-N-methylamide, is a specialized amide used to synthesize ketones and aldehydes from highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) or metal hydrides.[4][5] Its primary advantage is the prevention of "over-addition," a common side reaction with other acylating agents like esters or acid chlorides.[6][7][8]

The N-methoxy group plays a crucial role. Upon nucleophilic attack at the carbonyl carbon, a highly stable, five-membered chelated tetrahedral intermediate is formed.[9][10] This intermediate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed.[4][6] This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus yielding the desired ketone or aldehyde with high selectivity.[11][12]

Q2: What are the most common starting materials for synthesizing this compound?

The two most common precursors are:

  • 4-Bromobenzoyl chloride: This is a highly reactive starting material that readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This is often the most direct and high-yielding route.[13][14]

  • 4-Bromobenzoic acid: This requires a coupling agent to activate the carboxylic acid for amidation. Common coupling agents include carbodiimides (like EDCI), triazine derivatives (DMT-MM), phosphonium salts (BOP reagent), or activating agents like 1,1'-carbonyldiimidazole (CDI).[9][15][16][17] This route is advantageous when the acid chloride is not commercially available or is unstable.

Q3: What are the optimal reaction conditions (base, solvent, temperature)?

Optimal conditions depend on the starting material.

Starting MaterialBaseSolventTemperatureTypical Yield
4-Bromobenzoyl ChloridePyridine, Triethylamine (TEA), or DIPEADichloromethane (DCM), Chloroform0 °C to Room Temp85-95%+
4-Bromobenzoic AcidN-Methylmorpholine (NMM), DIPEADCM, DMF, THF0 °C to Room Temp70-90%

For the acid chloride route, the reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[5] For the carboxylic acid route, the choice of coupling agent is critical, and reaction times may be longer.[18] Anhydrous (dry) solvents and an inert atmosphere (N₂ or Ar) are crucial to prevent hydrolysis of the acid chloride or deactivation of the coupling reagents.[19]

Q4: How should the reaction progress be monitored?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should be used to resolve the starting material from the product. The consumption of the limiting reagent (typically the 4-bromo-benzoyl chloride or acid) indicates the reaction's completion. For more precise analysis, LC-MS can be used to confirm the formation of the product mass.[20]

Q5: What is the standard work-up and purification procedure?

The work-up is designed to remove unreacted starting materials, the base, and the hydrochloride salt of the base.

  • Quenching & Washing: The reaction is typically quenched with water or a dilute acid (e.g., 1 M HCl). The organic layer is separated and washed sequentially with a dilute acid to remove the base, a dilute base (e.g., 5% NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.[5][17]

  • Drying & Concentration: The organic layer is dried over an anhydrous salt (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is often a colorless oil or a white solid.[21][22] If impurities are present, it can be purified by silica gel column chromatography.[19]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

SymptomPossible Cause(s)Suggested Solution(s)
LOW OR NO YIELD
Reaction does not go to completion (TLC shows significant starting material).1. Moisture: Hydrolysis of 4-bromobenzoyl chloride to 4-bromobenzoic acid.[19]2. Ineffective Base/Coupling Agent: The base may be of poor quality or the coupling agent may be inactive.3. Insufficient Reaction Time/Temperature: The reaction may be sluggish under the current conditions.[14]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[19]2. Use a freshly opened bottle of the base or a more effective coupling agent.[18]3. Increase the reaction time and continue monitoring by TLC. If the reaction remains stalled, consider gently warming the mixture.
Low yield after workup, but reaction appeared complete by TLC.1. Product Loss During Extraction: Emulsion formation can trap the product.[19]2. Product Solubility: The product may have some solubility in the aqueous layer, especially if the pH is not optimal.1. To break emulsions, add brine (saturated NaCl solution) and swirl gently.[19] Filtering the mixture through a pad of Celite® can also be effective.2. Ensure the aqueous layer is saturated with NaCl to "salt out" the organic product. Perform multiple extractions with the organic solvent.[23]
Significant amount of 4-bromobenzoic acid is isolated.Hydrolysis of 4-Bromobenzoyl Chloride: This is the most common cause, resulting from exposure to moisture before or during the reaction.[19]Rigorously follow anhydrous techniques. Add the acid chloride slowly to the reaction mixture to ensure it reacts with the amine before it can be hydrolyzed.
FORMATION OF BYPRODUCTS
Multiple unexpected spots on TLC plate.1. Side Reactions with Base: Pyridine can sometimes act as a nucleophile.2. Decomposition: The Weinreb amide may be unstable under harsh workup conditions (strong acid/base) or during prolonged heating.[14]1. Consider using a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA).2. Use mild workup conditions (e.g., dilute HCl and NaHCO₃). Avoid high temperatures during solvent removal. If the product is sensitive to silica gel, consider purification by recrystallization or using neutral alumina.
PURIFICATION ISSUES
Difficulty removing unreacted N,O-dimethylhydroxylamine HCl.Inadequate Acidic Wash: The amine salt is water-soluble but requires protonation to be effectively removed from the organic layer.During the workup, ensure a thorough wash with a dilute acid solution (e.g., 1 M HCl) to protonate any free amine and extract it into the aqueous phase.[17]
Persistent emulsion during extractive work-up.Insufficient Ionic Strength: The densities of the aqueous and organic layers may be too similar, or surfactants may have formed.Add a significant amount of brine (saturated NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[23]

Visualized Mechanisms and Workflows

Reaction Mechanism: The Role of the Chelated Intermediate

The key to the Weinreb amide's utility is the formation of a stable tetrahedral intermediate.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Reaction with Organometallic (e.g., R-MgX) start 4-Bromobenzoyl Chloride intermediate1 Tetrahedral Intermediate (Unstable) start->intermediate1 Attack at C=O reagent1 + N,O-Dimethylhydroxylamine (Base Present) reagent1->intermediate1 product 4-Bromo-N-methoxy-N- methylbenzamide intermediate1->product Elimination of Cl⁻ and H⁺ weinreb Weinreb Amide chelate Stable Chelated Intermediate weinreb->chelate reagent2 + R-MgX reagent2->chelate Prevents over-addition workup Acidic Workup (H₃O⁺) chelate->workup ketone Ketone Product workup->ketone Collapse of intermediate

Caption: Mechanism of Weinreb amide formation and subsequent ketone synthesis.

Standard Experimental Workflow

This diagram outlines the typical laboratory procedure starting from 4-bromobenzoyl chloride.

G start 1. Setup - Dry glassware under N₂ - Dissolve N,O-dimethylhydroxylamine HCl in anhydrous DCM step2 2. Base Addition - Cool to 0 °C (ice bath) - Add pyridine or TEA dropwise start->step2 step3 3. Acylation - Slowly add 4-bromobenzoyl chloride - Stir at 0 °C, then warm to RT step2->step3 step4 4. Monitoring - Check reaction progress by TLC step3->step4 step5 5. Work-up - Quench with H₂O - Wash with 1M HCl, NaHCO₃, brine step4->step5 step6 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate step5->step6 step7 7. Purification - Column chromatography (if needed) step6->step7 end_node Pure Product step7->end_node

Caption: A typical experimental workflow for Weinreb amide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Bromobenzoyl Chloride

This protocol is a standard procedure adapted from common laboratory practices.[5][19]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride (1.1 eq.)

  • 4-Bromobenzoyl chloride (1.0 eq.)

  • Pyridine (2.2 eq.) or Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware (oven-dried)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and anhydrous DCM.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Slowly add pyridine (2.2 eq.) dropwise to the stirred mixture. Stir for 15-20 minutes at 0 °C.

  • Acyl Chloride Addition: Add a solution of 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the acid chloride using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the crude material by silica gel column chromatography.

Protocol 2: Synthesis from 4-Bromobenzoic Acid (CDI Coupling)

This protocol is an effective alternative when the acid chloride is not preferred.[17]

Materials:

  • 4-Bromobenzoic acid (1.0 eq.)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq.), CDI (1.1 eq.), and anhydrous DCM. Stir the mixture at room temperature. Evolution of CO₂ gas should be observed.

  • Stirring: Allow the mixture to stir for 45-60 minutes at room temperature to form the acylimidazolide intermediate.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the flask in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up & Isolation: Perform the same work-up and isolation procedure as described in Protocol 1. The resulting crude product can be purified by column chromatography if needed.

Characterization Data

The final product, this compound (CAS: 192436-83-2), should be characterized to confirm its identity and purity.[24]

AnalysisExpected Result
Appearance Colorless oil or white solid[21][22]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.6 (d, 2H), ~7.5 (d, 2H), 3.55 (s, 3H, OCH₃), 3.35 (s, 3H, NCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~169.0 (C=O), ~134.0, ~131.5, ~129.0, ~125.0, 61.5 (OCH₃), 34.0 (NCH₃)
Molecular Weight 244.09 g/mol [24]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and instrument calibration.

References
Click to expand
  • Wikipedia. Weinreb ketone synthesis.
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.
  • Supreme Science. (2013). What IS the Weinreb Amide? YouTube.
  • ideXlab. Weinreb Synthesis - Explore the Science & Experts.
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate.
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis.
  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications.
  • The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF–H2O.
  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. RSC Publishing.
  • ResearchGate. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF.
  • Reddit. Question about working with Weinreb amide resin.
  • Chemistry by Dr. Anand Bhutraj. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones.
  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?.
  • DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.
  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides.
  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides.

Sources

preventing over-addition in reactions with 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile Weinreb amide in their synthetic endeavors. Here, we will address common challenges, with a particular focus on preventing the pervasive issue of over-addition in reactions with organometallic reagents. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound:

Q1: What is the primary advantage of using this compound over other acylating agents like acid chlorides or esters?

The principal advantage of using a Weinreb amide, such as this compound, is the prevention of over-addition by organometallic reagents.[1][2] This selectivity allows for the synthesis of ketones in high yields, avoiding the formation of tertiary alcohols which are common byproducts with other acylating agents.[1][3]

Q2: What is the mechanism that prevents over-addition in reactions with this Weinreb amide?

The N-methoxy-N-methylamide functionality is key to preventing over-addition. Upon nucleophilic attack by an organometallic reagent (like a Grignard or organolithium reagent), a stable five-membered chelated tetrahedral intermediate is formed.[3] This intermediate is stabilized at low temperatures by the coordination of the metal cation (Li⁺ or MgX⁺) to both the carbonyl oxygen and the methoxy oxygen.[1] This stable complex does not readily collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[4][5]

Q3: I am observing the formation of a tertiary alcohol in my reaction. What are the likely causes?

The formation of a tertiary alcohol indicates that over-addition is occurring. This typically happens if the stable tetrahedral intermediate collapses prematurely to the ketone, which then reacts with another equivalent of the organometallic reagent.[6][7] The most common causes for this are:

  • Elevated reaction temperatures: The stability of the intermediate is highly temperature-dependent.[6]

  • Improper quenching: The reaction must be quenched at a low temperature to protonate the intermediate before it can collapse.[8]

  • Highly reactive organometallic reagents: In some cases, highly reactive organolithium reagents can be more prone to over-addition than their Grignard counterparts.[4]

Q4: My reaction is showing low or no conversion to the desired ketone. What should I investigate?

Low conversion can stem from several factors:

  • Inactive organometallic reagent: Grignard and organolithium reagents are sensitive to air and moisture. Ensure your reagents are fresh and properly titrated.[6][9]

  • Insufficient reagent: A slight excess (typically 1.1-1.5 equivalents) of the organometallic reagent is often necessary to drive the reaction to completion.[9]

  • Low reaction temperature: While crucial for stability, excessively low temperatures can significantly slow down the reaction rate, especially with less reactive reagents.[6]

  • Poor quality starting material: Ensure the this compound is pure and anhydrous.[9]

Troubleshooting Guide: Preventing Over-Addition

This section provides a more detailed, causal approach to troubleshooting and preventing over-addition in your reactions.

Issue: Formation of Tertiary Alcohol Byproduct

Root Cause Analysis: The formation of a tertiary alcohol is a clear indication that the ketone intermediate is being formed in the presence of unreacted organometallic reagent. This section will guide you through the critical parameters to control to prevent this.

Troubleshooting Workflow:

G start Tertiary Alcohol Detected temp Was the reaction temperature strictly maintained below -70 °C for organolithiums or 0 °C for Grignards? start->temp quench Was the reaction quenched at low temperature before warming? temp->quench Yes temp_sol Action: Repeat reaction with strict temperature control. Use a cryo-bath. temp->temp_sol No reagent_rate Was the organometallic reagent added slowly and dropwise? quench->reagent_rate Yes quench_sol Action: Quench the reaction at the reaction temperature before allowing it to warm. quench->quench_sol No reagent_equiv Were the equivalents of the organometallic reagent carefully controlled (1.1-1.5 eq)? reagent_rate->reagent_equiv Yes rate_sol Action: Slow down the addition rate to prevent localized heating. reagent_rate->rate_sol No reagent_type Consider switching to a less reactive organometallic reagent (e.g., Grignard instead of organolithium). reagent_equiv->reagent_type Yes equiv_sol Action: Accurately titrate the organometallic reagent and use a minimal effective excess. reagent_equiv->equiv_sol No end Problem Resolved reagent_type->end This may improve selectivity.

Caption: Troubleshooting workflow for preventing over-addition.

Key Experimental Parameters and Their Causal Effects
ParameterRecommended RangeRationale for Preventing Over-Addition
Reaction Temperature -78°C to 0°CThe stability of the chelated tetrahedral intermediate is highly dependent on low temperatures.[6] Higher temperatures can lead to its premature collapse to the ketone, which can then undergo a second nucleophilic attack.
Reagent Addition Rate Slow, dropwiseRapid addition of the organometallic reagent can cause localized warming of the reaction mixture, leading to the breakdown of the stable intermediate.[6]
Equivalents of Organometallic Reagent 1.1 - 1.5 equivalentsWhile a slight excess is often needed, a large excess of a highly reactive reagent can increase the likelihood of over-addition, especially if temperature control is not rigorous.[9]
Quenching Procedure At low temperature with a mild acid (e.g., sat. aq. NH₄Cl)Quenching at the reaction temperature ensures that any unreacted organometallic reagent is destroyed before the intermediate has a chance to collapse upon warming.[8][9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the successful synthesis of a ketone using this compound and a Grignard reagent.

General Protocol for Ketone Synthesis

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the amide in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: While still at 0°C, slowly and carefully quench the reaction by the dropwise addition of pre-cooled saturated aqueous NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel.

Reaction Workflow Diagram:

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Setup Dissolve Weinreb Amide in Anhydrous THF under Inert Atmosphere Cool Cool to 0 °C Setup->Cool Add_Reagent Slowly Add Grignard Reagent (1.2 eq) Cool->Add_Reagent Stir Stir at 0 °C for 1-3h Add_Reagent->Stir Quench Quench at 0 °C with sat. aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Isolate Dry and Concentrate Extract->Isolate Purify Column Chromatography Isolate->Purify

Caption: Experimental workflow for ketone synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
  • Grokipedia. Weinreb ketone synthesis. [Link]
  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • Oriental Journal of Chemistry.
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
  • Supporting Information. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]
  • PMC - NIH.
  • Wikipedia. Organolithium reagent. [Link]
  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]
  • ACS Publications. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics. [Link]
  • Organic Chemistry D
  • ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
  • PubChem. This compound | C9H10BrNO2 | CID 10999252. [Link]
  • Thieme.
  • ResearchGate.
  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium?. [Link]
  • PMC - NIH. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
  • ADICHEMISTRY.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]
  • Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]
  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. [Link]
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]
  • HETEROCYCLES. A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. [Link]

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Technical Support Center: Work-up Procedures for 4-Bromo-N-methoxy-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the work-up of reactions involving 4-Bromo-N-methoxy-N-methylbenzamide. As a versatile Weinreb amide, its proper handling during the work-up phase is critical for the successful synthesis of the desired ketones or aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a Weinreb amide like this compound in synthesis?

The primary advantage of using a Weinreb amide is to prevent the common issue of over-addition by organometallic reagents.[1][2][3] When reagents like Grignard or organolithium reagents react with traditional acyl compounds such as esters or acid chlorides, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[1][4] The Weinreb amide structure, however, facilitates the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack. This stability is achieved through chelation of the metal atom (like Mg or Li) between the oxygen of the carbonyl and the methoxy group.[2][4] This intermediate is stable at low temperatures and only collapses to the desired ketone or aldehyde upon acidic work-up, thus preventing over-addition.[4][5]

Q2: What is the standard work-up procedure for a Grignard reaction with this compound?

A typical work-up begins with quenching the reaction at a low temperature (e.g., -78 °C to 0 °C) to decompose any unreacted Grignard reagent and the stable tetrahedral intermediate.[1][6] A mild acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is commonly used for the quench.[1] Following the quench, the mixture is typically warmed to room temperature and diluted with water. An extractive work-up is then performed using an organic solvent like ethyl acetate or diethyl ether to isolate the product.[1] The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1][6]

Q3: Why is quenching at low temperatures so critical?

Quenching at low temperatures is crucial to preserve the integrity of the stable tetrahedral intermediate and prevent its premature breakdown.[4] If the reaction mixture is allowed to warm up before quenching, the intermediate can collapse, and any excess organometallic reagent present can react with the newly formed ketone, leading to the formation of tertiary alcohol byproducts.[6] Maintaining a low temperature throughout the addition of the organometallic reagent and the subsequent quench is the key to the selectivity of the Weinreb ketone synthesis.[4]

Q4: I am observing a persistent emulsion during my extractive work-up. What are the best practices to resolve this?

Emulsions during extraction can be caused by the formation of finely dispersed solids or amphiphilic species. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.[1][6]

  • Change of Solvent: Sometimes, changing the extraction solvent can resolve the issue.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to remove particulate matter that may be stabilizing the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation of the layers.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Decomposition of Organometallic Reagent: Presence of moisture or other protic impurities in the reaction setup.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product Loss During Work-up: Product may have some water solubility.Perform multiple extractions with the organic solvent. Consider saturating the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.[6]
Formation of Tertiary Alcohol Byproduct Reaction Temperature Too High: The reaction was not kept at a sufficiently low temperature.Maintain a low temperature (-78 °C to 0 °C) throughout the addition of the organometallic reagent and during the quench.[6]
Excess Organometallic Reagent: Using a large excess of the Grignard or organolithium reagent.Use a controlled amount of the organometallic reagent (typically 1.1-1.5 equivalents).[6]
Presence of Unreacted Starting Material Inefficient Reaction: See "Low or No Product Yield" section.
Inefficient Extraction: The starting material and product may have different solubilities.Ensure the chosen extraction solvent is appropriate for the product. Perform multiple extractions.
Hydrolysis of the Amide Harsh Work-up Conditions: Use of strong acids or bases during the work-up.Use a mild quenching agent like saturated aqueous NH₄Cl.[1] Avoid prolonged exposure to strongly acidic or basic conditions.[7]

Experimental Protocol: Standard Work-up for a Grignard Reaction

This protocol outlines a standard procedure for the work-up following the addition of a Grignard reagent to this compound.

1. Quenching the Reaction:

  • While maintaining the reaction mixture at a low temperature (e.g., -78 °C or 0 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.
  • The addition should be done cautiously to control any exotherm.
  • Continue stirring for 10-15 minutes at low temperature.

2. Warming and Extraction:

  • Allow the mixture to warm to room temperature.
  • Transfer the mixture to a separatory funnel.
  • Add deionized water and an appropriate organic solvent (e.g., ethyl acetate).
  • Shake the funnel vigorously, venting frequently.
  • Allow the layers to separate.
  • Drain the aqueous layer and collect the organic layer.
  • Extract the aqueous layer two more times with the organic solvent.

3. Washing and Drying:

  • Combine all the organic extracts.
  • Wash the combined organic layer with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter off the drying agent.

4. Concentration and Purification:

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
  • The resulting crude product can then be purified by a suitable method, such as flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[8]

Work-up and Purification Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Grignard Addition to This compound (in Anhydrous THF, -78°C to 0°C) Quench Quench with sat. aq. NH4Cl (at low temperature) Reaction->Quench 1. Warm Warm to Room Temperature Quench->Warm 2. Extract Extract with Ethyl Acetate Warm->Extract 3. Wash Wash with Brine Extract->Wash 4. Dry Dry over Na2SO4 Wash->Dry 5. Concentrate Concentrate in vacuo Dry->Concentrate 6. Crude Crude Product Concentrate->Crude Purify Purify by Column Chromatography Pure Pure Ketone Product Purify->Pure Crude->Purify 7.

Caption: A typical workflow for the work-up and purification of a ketone synthesized from this compound.

References

  • The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide - Benchchem.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Weinreb ketone synthesis - Wikipedia. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. [Link]
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. [Link]
  • Question about working with Weinreb amide resin : r/chemistry - Reddit. [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]
  • Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. [Link]
  • Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry. [Link]
  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
  • Synthesis of Weinreb and their Derivatives (A-Review)
  • Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide Reactions - Benchchem.
  • 21.7: Chemistry of Amides. [Link]
  • Weinreb Amides in Organic Synthesis ism2. [Link]
  • This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide Synthesis - Benchchem.

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Technical Support Center: Purification of Products from 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-N-methoxy-N-methylbenzamide is a specialized reagent known as a Weinreb-Nahm amide.[1] Its primary utility in organic synthesis is the controlled reaction with organometallic or hydride reagents to produce ketones and aldehydes, respectively.[2][3] The N-methoxy-N-methylamide functionality is crucial because it forms a stable, five-membered chelated intermediate upon nucleophilic attack.[4][5] This intermediate prevents the common issue of over-addition that plagues similar reactions with esters or acid chlorides, where the ketone product reacts further to form a tertiary alcohol.[1][6] The desired carbonyl compound is only liberated upon aqueous workup.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of products derived from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Grignard reaction with this compound?

A typical work-up is designed to quench the reaction and hydrolyze the stable tetrahedral intermediate to release the ketone product.[4][5]

  • Low-Temperature Quench: After the reaction is complete (monitored by TLC), the mixture must be quenched at a low temperature (typically -78 °C to 0 °C).[4][7] This is the most critical step to prevent the intermediate from collapsing in the presence of unreacted Grignard reagent, which would lead to the tertiary alcohol byproduct.[6] A saturated aqueous solution of ammonium chloride (NH₄Cl) is the most common and recommended quenching agent.[8]

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).[8]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash is essential for removing bulk water from the organic phase, improving drying efficiency.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

Q2: I'm observing a persistent emulsion during the extractive work-up. How can I resolve this?

Emulsions are common, especially when magnesium salts are present from Grignard reactions. They are stabilized by finely dispersed solids or amphiphilic species.

  • Add Brine: Adding a significant amount of saturated NaCl solution (brine) can often break an emulsion.[7] This increases the ionic strength of the aqueous phase, forcing the organic solvent and water to separate.

  • Filter Through Celite: Passing the entire emulsified mixture through a pad of Celite or glass wool can help break up the suspension by removing particulate matter.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

  • Change Solvent: If emulsions persist, consider using a different extraction solvent.

Q3: How do I identify and remove unreacted this compound from my ketone product?

Unreacted starting material is a very common impurity. It can be identified and removed as follows:

  • Identification by TLC: The Weinreb amide is significantly more polar than the corresponding ketone product. On a silica gel TLC plate, the amide will have a lower Retention Factor (Rf) value. Co-spotting the crude mixture alongside a sample of the starting material will confirm its presence.[8]

  • Identification by ¹H NMR: The starting amide has two characteristic singlets for the N-methoxy (N-OMe) and N-methyl (N-Me) groups, typically appearing around 3.7 ppm and 3.2 ppm, respectively.[8] These signals will be absent in the pure ketone spectrum.

  • Removal: Flash column chromatography is the most effective method for separation. Due to the polarity difference, the less polar ketone will elute much earlier than the more polar Weinreb amide.[8]

Q4: My TLC plate shows streaking. What are the common causes and solutions?

Streaking on a TLC plate often indicates an issue that will also affect column chromatography performance.

  • Inappropriate Solvent System: If the eluent is too polar, all components may travel with the solvent front; if it's not polar enough, they may remain at the baseline. The ideal eluent system should give your desired product an Rf of approximately 0.3.[8]

  • Acidic/Basic Impurities: The product or impurities may be interacting strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent can help. For basic compounds, add 0.1-2.0% triethylamine; for acidic compounds, a few drops of acetic acid can improve peak shape.[8]

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking. Ensure the sample is diluted sufficiently.

  • High-Boiling Point Solvents: Residual reaction solvents like DMF or DMSO can cause streaks. Ensure they are thoroughly removed during workup or under a high vacuum before purification.[8]

Q5: Is recrystallization a viable purification method for my 4-bromophenyl ketone product?

Yes, for many solid aromatic ketones, recrystallization is an excellent and scalable purification technique.[9]

  • Solvent Selection: The key is finding a solvent or solvent system in which the ketone is highly soluble when hot but poorly soluble when cold.[10] Common solvents for aromatic ketones include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.[11]

  • Advantages: Recrystallization is effective at removing small amounts of impurities and can yield highly pure crystalline material, which may be required for applications like X-ray crystallography or for use as an analytical standard.

  • Limitations: It is less effective at removing large quantities of impurities or impurities with very similar solubility profiles. It is often best used as a final polishing step after an initial purification by column chromatography.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of products from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive organometallic reagent (e.g., Grignard).Ensure strictly anhydrous conditions; use freshly prepared or titrated reagent.[7][12]
Incomplete reaction.Increase reaction time or allow the reaction to warm gradually after the initial addition at low temperature.[7]
Inefficient quenching/workup.Ensure the aqueous quench is sufficient to hydrolyze the intermediate. Perform multiple extractions to maximize product recovery.[7]
Formation of Tertiary Alcohol Byproduct Reaction temperature was too high during reagent addition.Maintain a low temperature (-78 °C to 0 °C) throughout the addition and before quenching to ensure the stability of the chelated intermediate.[6][7]
A large excess of organometallic reagent was used.Use a controlled amount of the reagent (typically 1.1-1.5 equivalents).[6][7]
The reaction was allowed to warm before quenching.Always quench the reaction at low temperature to decompose excess organometallic reagent before the intermediate collapses.[4][6]
Presence of N-methyl-4-bromobenzamide Side reaction with highly basic or sterically hindered nucleophiles.This byproduct arises from an E2-type elimination of the methoxide group.[13][14] Consider using a less hindered nucleophile or different reaction conditions if this is a major issue.
Product is an Oil, Not a Solid Presence of impurities.Impurities can depress the melting point and inhibit crystallization. Purify by column chromatography first.
The inherent nature of the product.Not all ketones are solids at room temperature. Confirm the expected physical state of your target molecule.

Experimental Protocols & Workflows

Workflow for Ketone Synthesis & Purification

The following diagram illustrates the standard experimental sequence from the Weinreb amide to the purified ketone product.

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start 4-Bromo-N-methoxy-N- methylbenzamide in Anhydrous THF reagent Add Organometallic Reagent (e.g., R-MgBr) at -78°C start->reagent stir Stir at -78°C to 0°C (Monitor by TLC) reagent->stir quench Quench at Low Temp (sat. aq. NH4Cl) stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude Ketone Product dry->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization pure Pure Ketone Product recrystallization->pure

Caption: Standard workflow for synthesis and purification of a ketone.

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the desired ketone from both more polar (unreacted amide, alcohol byproduct) and less polar impurities.

  • Determine Eluent System: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that provides good separation and an Rf value of ~0.3 for the desired ketone.[8]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a packed bed, then add a thin layer of sand to the top.[8]

  • Load the Sample: Dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM or the eluent itself). Carefully apply this solution to the top of the silica gel bed.

  • Elute and Collect: Add the eluent to the column and apply gentle positive pressure. Collect fractions in test tubes and monitor their contents by TLC.

  • Isolate Product: Combine the fractions containing the pure ketone and remove the solvent under reduced pressure to yield the purified product.[8]

Visualizing Separation by Polarity

The following diagram illustrates the typical elution order of components during flash chromatography.

G cluster_0 Column Elution Order cluster_1 Eluent Flow cluster_2 Polarity Scale column Top of Column (Loading Zone) Less Polar Impurities Ketone Product (Desired) Tertiary Alcohol (Over-addition) Weinreb Amide (Starting Material) Bottom of Column (High Polarity) polarity Increasing Polarity → arrow

Caption: Elution order based on compound polarity during chromatography.

Protocol 2: Recrystallization of an Aromatic Ketone
  • Dissolution: Place the crude or semi-pure solid ketone in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure product.[10]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

References

  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online.
  • Process for the preparation of aromatic ketones. Google Patents.
  • The Chemistry of this compound: A Supplier's Insight.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate.
  • Recrystallization.
  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate.
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications.
  • How do you prepare a Weinreb amide? TutorChase.
  • Question about working with Weinreb amide resin. Reddit.
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • Expert Sourcing: this compound for Chemical Synthesis.
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit.
  • Grignard Reaction - Common Conditions.
  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. ACS Publications.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit.
  • Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry.
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. ResearchGate.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
  • Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry (RSC Publishing).
  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.

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Technical Support Center: DIBAL-H Reduction of Brominated Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Di-isobutylaluminum hydride (DIBAL-H) reduction of brominated Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet sensitive, transformation. Here, we will address common challenges, provide in-depth explanations for experimental observations, and offer robust protocols to ensure the success of your synthesis.

Core Principles: The Mechanism and Its Implications

The reduction of a Weinreb amide (an N-methoxy-N-methylamide) to an aldehyde using DIBAL-H is a cornerstone of modern organic synthesis. Its success hinges on the formation of a stable five-membered chelate intermediate after the initial hydride delivery. This intermediate is remarkably stable at low temperatures (typically -78 °C), preventing the common side reaction of over-reduction to the primary alcohol.[1] Upon aqueous workup, this intermediate hydrolyzes to release the desired aldehyde.

However, the presence of a bromine atom on an aromatic or heteroaromatic ring introduces a potential complication: chemoselectivity. While DIBAL-H is generally inert towards alkyl halides, its interaction with aryl halides can be more complex, especially under non-optimal conditions.[2] This guide will help you navigate this specific challenge.

Troubleshooting Guide

This section addresses the most common issues encountered during the DIBAL-H reduction of brominated Weinreb amides in a practical question-and-answer format.

Question 1: My reaction is incomplete. I see a significant amount of starting material by TLC/LCMS, even after extended reaction times. What's going on?

Answer:

This is a frequent issue that can stem from several sources, often related to the quality of the reagent or the reaction setup.

Potential Causes & Solutions:

  • Degraded DIBAL-H: DIBAL-H is extremely sensitive to air and moisture.[3] A partially hydrolyzed reagent will have a lower effective concentration, leading to incomplete conversion.

    • Solution: Always use a fresh bottle of DIBAL-H or a recently titrated solution. If you suspect your reagent is old, it's best to procure a new one. Some research groups have established titration protocols to verify the molarity of their DIBAL-H solutions.[4]

  • Inaccurate Stoichiometry: While theoretically 1.0-1.2 equivalents should suffice, slight degradation or minor impurities in the starting material can consume the reagent.

    • Solution: For a first attempt, using a slight excess (e.g., 1.5 equivalents) can often resolve the issue. If the problem persists, perform small-scale test reactions to find the optimal stoichiometry.[4]

  • Poor Solubility: If your brominated Weinreb amide has poor solubility in the reaction solvent at -78 °C, the reaction will be slow and may not go to completion.

    • Solution: Ensure your substrate is fully dissolved before adding DIBAL-H. Consider alternative solvents. While THF and Toluene are common, Dichloromethane (DCM) can also be an excellent choice due to its good solvating properties at low temperatures.[5][6]

Question 2: My main product is the corresponding alcohol. How can I prevent this over-reduction?

Answer:

The formation of the primary alcohol is a classic sign that the stable tetrahedral intermediate is collapsing prematurely to the aldehyde, which is then rapidly reduced further.[7][8]

Potential Causes & Solutions:

  • Temperature Excursions: This is the most common cause. The stability of the key intermediate is highly temperature-dependent.[1][9]

    • Solution: Maintain a strict internal reaction temperature of -78 °C (a dry ice/acetone bath is standard). Add the DIBAL-H solution dropwise, slowly, to the reaction mixture to prevent localized heating.[1] Pre-cooling the DIBAL-H solution before addition can also be beneficial.[8]

  • Excess DIBAL-H: Using a large excess of the reducing agent can sometimes lead to over-reduction, even at low temperatures.[10]

    • Solution: Optimize the stoichiometry. Start with around 1.1-1.2 equivalents and adjust as needed based on reaction monitoring.[11]

  • Prolonged Reaction Time at Higher Temperatures: Allowing the reaction to warm up before it is quenched will lead to the breakdown of the intermediate and subsequent over-reduction.[5]

    • Solution: Quench the reaction at -78 °C after confirming completion by TLC or LCMS. Do not let the reaction warm to room temperature before quenching.

Question 3: I am observing debromination of my aromatic ring. How can I preserve the C-Br bond?

Answer:

While less common than over-reduction, debromination can occur, particularly with electron-rich aromatic systems or if the reaction conditions are not carefully controlled.

Potential Causes & Solutions:

  • Higher Reaction Temperatures: The risk of side reactions, including hydrodehalogenation, increases with temperature.

    • Solution: Strict adherence to the -78 °C reaction temperature is critical.

  • Solvent Effects: The choice of solvent can influence the reactivity of DIBAL-H.

    • Solution: Toluene or Hexane are generally less coordinating than THF and may offer better chemoselectivity in some cases. It is worth screening solvents on a small scale if debromination is a persistent issue.

  • Excess Reagent: A large excess of hydride can sometimes lead to this unwanted reduction.

    • Solution: Use the minimum amount of DIBAL-H required for complete conversion of the Weinreb amide, as determined by careful optimization.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reduction? A: -78 °C. This temperature is crucial for maintaining the stability of the tetrahedral intermediate, which prevents over-reduction to the alcohol.[1][7]

Q: How many equivalents of DIBAL-H should I use? A: A good starting point is 1.1 to 1.5 equivalents.[4][11] The exact amount may require optimization based on the purity of your starting material and the age of the DIBAL-H reagent.

Q: Which solvents are recommended? A: Anhydrous THF, toluene, dichloromethane (DCM), or hexane are commonly used.[5][6] The choice may depend on the solubility of your specific substrate. Ensure the solvent is rigorously dried before use.

Q: How can I effectively quench the reaction to avoid emulsions during workup? A: Quenching aluminum hydrides can form gelatinous aluminum salts that complicate extraction.[3][12] A highly effective method is to quench slowly at low temperature with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[5][8] Stirring the biphasic mixture vigorously at room temperature for 1-2 hours will typically break up any emulsions and result in easily separable layers. The Fieser workup is another reliable method.[13]

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Take a small aliquot from the reaction, quench it carefully in a separate vial containing Rochelle's salt and ethyl acetate, and then spot the organic layer on a TLC plate. This allows you to track the disappearance of the starting material.

Data & Protocols

Recommended Reaction Parameters (Summary Table)
ParameterRecommended ValueRationale
Temperature -78 °C (Internal)Maximizes stability of the tetrahedral intermediate, preventing over-reduction.[9]
Equivalents DIBAL-H 1.1 - 1.5 eq.Ensures complete reaction while minimizing risk of side reactions.[11]
Solvent Anhydrous THF, Toluene, DCMGood solubility for many substrates; must be rigorously dry.[5]
Addition Rate Slow, dropwisePrevents local temperature spikes which can lead to over-reduction.[1]
Quenching Agent Saturated Rochelle's SaltEffectively breaks down aluminum complexes and prevents emulsions.[5]

Experimental Protocols

General Protocol: DIBAL-H Reduction of a Brominated Weinreb Amide
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the brominated Weinreb amide (1.0 eq.) to a flame-dried flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent (e.g., THF, ~0.1-0.2 M concentration) and stir until the substrate is fully dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (e.g., 1.0 M in hexanes, 1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until the layers become clear (this can take 1-2 hours). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify as necessary (e.g., by column chromatography).

Visual Guides

Diagram 1: DIBAL-H Reduction Mechanism of a Weinreb Amide

Caption: Mechanism showing the stable intermediate leading to the aldehyde.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Start DIBAL-H Reaction monitor Monitor by TLC/LCMS start->monitor incomplete Problem: Incomplete Reaction monitor->incomplete Starting Material Remains over_reduction Problem: Over-reduction to Alcohol monitor->over_reduction Alcohol Product Observed debromination Problem: Debromination monitor->debromination Debrominated Product Observed complete Reaction Complete monitor->complete Success cause1_1 Check DIBAL-H (Titrate/New Bottle) incomplete->cause1_1 cause1_2 Increase Equivalents (1.5 eq) incomplete->cause1_2 cause1_3 Check Solubility (Change Solvent) incomplete->cause1_3 cause2_1 Verify Temp Control (Strictly -78 °C) over_reduction->cause2_1 cause2_2 Reduce Equivalents (1.1 - 1.2 eq) over_reduction->cause2_2 cause2_3 Quench at -78 °C over_reduction->cause2_3 cause3_1 Verify Temp Control debromination->cause3_1 cause3_2 Optimize Stoichiometry debromination->cause3_2

Caption: A logical workflow for troubleshooting common DIBAL-H issues.

References

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Organic-Synthesis.com. DIBAL-H Reduction.
  • Chemistry Steps. DIBAL Reducing Agent.
  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride.
  • Reddy, et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances.
  • Waylander. (2022, September 16). Why does DIBAL-H not reduce esters to alcohols directly? Chemistry Stack Exchange.
  • Reddit r/OrganicChemistry. (2023, December 16). DIBAL H at -78°C.
  • ACS Publications. (Date not available). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes.
  • Anxin Chemistry Co.,Ltd. (2025, August 14). dibal h mechanism.
  • YouTube. (2020, August 11). DIBAl-H reducing agent || mechanism || solved problems.
  • YouTube. (2020, November 30). Reduction of Esters With DIBAL-H.
  • Reddit r/OrganicChemistry. (2022, October 19). Reduction with DIBAL-H.
  • Reddit r/Chempros. (2022, July 14). Dibal-H reduction: is it the reagent or the reaction?.
  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL).
  • Chemistry LibreTexts. (2025, March 21). Quenching Reactions: Aluminum based reactions.
  • Organic Chemistry Data. Ester to Alcohol - Common Conditions.
  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?.

Sources

effect of temperature on the stability of the Weinreb amide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Thermal Stability and Reaction Optimization

Welcome to the technical support center for the application of Weinreb amides in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with the Weinreb amide intermediate. Here, we will move beyond standard protocols to explore the causality behind experimental choices, with a special focus on the critical role of temperature in ensuring the stability and success of your reactions.

Frequently Asked Questions (FAQs)
Q1: What makes the Weinreb amide intermediate so stable compared to intermediates from esters or acid chlorides?

The remarkable stability of the Weinreb amide intermediate stems from its ability to form a stable, five-membered tetrahedral intermediate upon nucleophilic attack.[1][2][3] This stability is primarily attributed to the chelation of the metal atom (like Li or Mg from organometallic reagents) between the carbonyl oxygen and the N-methoxy oxygen.[4][5] This chelated structure is stable at low temperatures, preventing the premature collapse of the intermediate that would lead to the formation of a ketone or aldehyde in the presence of unreacted nucleophile.[2][4][6] In contrast, the tetrahedral intermediates formed from esters or acid chlorides readily collapse, leading to a highly reactive ketone that undergoes a second nucleophilic attack, resulting in over-addition to form a tertiary alcohol.[2][4][7]

Q2: I'm observing significant over-addition product (tertiary alcohol) in my reaction. What is the likely cause?

The formation of a tertiary alcohol is the classic sign of the breakdown of the stable tetrahedral intermediate and subsequent over-addition.[4] This is almost always a temperature control issue. If the reaction temperature is allowed to rise, the chelated intermediate can become unstable and collapse to the ketone.[6] This newly formed ketone is often more reactive than the starting Weinreb amide, and it will quickly react with another equivalent of the organometallic reagent in the flask, leading to the alcohol.[2] To mitigate this, it is crucial to maintain a very low reaction temperature (typically -78 °C) throughout the addition of the nucleophile and for a period after, and to quench the reaction at this low temperature.[1][4][8]

Q3: My reaction is sluggish or incomplete, even after several hours. Should I warm it up to drive it to completion?

While warming a reaction to increase its rate is a common practice in organic chemistry, it is a high-risk strategy with Weinreb amides.[9] Increasing the temperature can lead to decomposition of the starting amide or the desired intermediate, resulting in a complex mixture of byproducts.[8] Before resorting to increasing the temperature, consider the following:

  • Reagent Activity: Ensure your organometallic reagent (e.g., Grignard or organolithium) is of high quality and has been recently titrated. Old or partially decomposed reagents can lead to incomplete reactions.

  • Stoichiometry: A slight excess (1.1 - 1.5 equivalents) of the nucleophile is often used to ensure complete conversion.[1]

  • Solvent Choice: Ensure you are using an appropriate anhydrous solvent like THF or diethyl ether.

If the reaction is still sluggish at low temperatures, a very gradual and controlled warming to a slightly higher, but still cold, temperature (e.g., from -78 °C to -40 °C) could be attempted, but this should be carefully monitored by TLC or LC-MS.[8]

Q4: Are there any side reactions other than over-addition that are promoted by higher temperatures?

Yes, elevated temperatures can promote other undesired pathways. With certain sterically hindered or highly basic nucleophiles, elimination of the methoxide group to release formaldehyde can become a significant side reaction.[4] Additionally, the stability of the starting Weinreb amide itself can be compromised at higher temperatures, especially in the presence of strong bases or acids, potentially leading to decomposition. For substrates with acidic protons, deprotonation by the organometallic reagent can compete with nucleophilic addition, an issue that can be exacerbated by temperature changes.[8]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during Weinreb amide reactions, with a focus on temperature as the root cause.

Observed Problem Primary Cause (Temperature-Related) Recommended Solution
Low yield of ketone/aldehyde, significant amount of tertiary alcohol (over-addition product). The reaction temperature was too high, leading to the collapse of the stable tetrahedral intermediate.[4] This could happen during reagent addition or if the reaction was allowed to warm before quenching.Maintain a consistently low temperature (-78 °C is standard for organolithiums and many Grignards) throughout the reaction.[1] Ensure the quench is performed at this low temperature by slowly adding a saturated aqueous solution of NH₄Cl.[1]
Reaction does not go to completion; starting material remains. The temperature may be too low for a particularly unreactive substrate or nucleophile, or the reaction time is insufficient.First, confirm the activity of your nucleophile. If the reagent is active, consider extending the reaction time at the low temperature. If still incomplete, a very cautious and slight increase in temperature (e.g., to -60 °C or -40 °C) can be trialed, with careful monitoring.[8]
A complex mixture of unidentified byproducts is formed. This often indicates decomposition.[8] The starting material or the intermediate may be unstable at the reaction temperature. This can also occur if the reaction is warmed too quickly or quenched improperly.Ensure a stable, low temperature is maintained. Check the compatibility of your substrate's functional groups with the strong nucleophile and reaction conditions. A slower addition of the nucleophile may help to control any initial exotherm.
Formation of unexpected products, potentially from fragmentation. With certain substrates, higher temperatures can induce side reactions like the elimination of formaldehyde.[4]Strict adherence to low-temperature protocols is essential. If the side reaction persists even at low temperatures, the combination of substrate and nucleophile may be inherently prone to this pathway, requiring a different synthetic strategy.
Visualizing the Process: Mechanism and Troubleshooting

To better understand the critical nature of temperature, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Weinreb_Mechanism cluster_0 Reaction Pathway cluster_1 Over-addition Pathway (High Temp) Weinreb Amide Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb Amide->Intermediate + R'-M LOW TEMP (-78 °C) Nucleophile R'-M (e.g., R'MgBr, R'Li) Nucleophile->Intermediate Ketone Ketone/Aldehyde (Post-Workup) Intermediate->Ketone Aqueous Workup (e.g., NH₄Cl, H₂O) Unstable_Intermediate Unstable Intermediate (High Temp) Intermediate->Unstable_Intermediate Temp Rises Ketone_In_Situ Ketone (In Situ) Unstable_Intermediate->Ketone_In_Situ Collapse Alcohol Tertiary Alcohol (Over-addition) Ketone_In_Situ->Alcohol + R'-M

Caption: Reaction mechanism highlighting the stable, low-temperature intermediate.

Troubleshooting_Workflow start Reaction Issue Observed (e.g., Low Yield, Byproducts) q1 Was over-addition product (tertiary alcohol) observed? start->q1 sol1 Problem: Premature collapse of intermediate. Solution: Ensure rigorous temp. control at -78°C. Quench reaction at low temp. q1->sol1 Yes q2 Was starting material recovered? q1->q2 No a1_yes YES a1_no NO sol2 Problem: Incomplete reaction. Solutions: 1. Verify nucleophile activity/equivalents. 2. Extend reaction time at -78°C. 3. Cautiously warm to -60°C to -40°C. q2->sol2 Yes sol3 Problem: Decomposition. Solutions: 1. Re-verify temp. control. 2. Check substrate stability. 3. Slow reagent addition. q2->sol3 No a2_yes YES a2_no NO

Caption: Troubleshooting workflow for common temperature-related issues.

Experimental Protocols

The following are generalized, step-by-step protocols emphasizing critical temperature control points.

Protocol 1: Ketone Synthesis using a Grignard Reagent

This protocol outlines a general procedure for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.[1]

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is stable before proceeding.

  • Reagent Addition: Add the Grignard reagent (1.1 - 1.5 eq.) dropwise via syringe. The rate of addition should be controlled to ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl. A rapid temperature increase during the quench can cause the intermediate to collapse and lead to over-addition.

  • Workup: Allow the mixture to warm to room temperature. If necessary, add water or dilute HCl to dissolve any salts. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ketone by flash column chromatography.

Protocol 2: Aldehyde Synthesis via Reduction with DIBAL-H

This protocol details the reduction of a Weinreb amide to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).[1][10]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or toluene.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.5 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture for 30 minutes to 2 hours at -78 °C. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Workup: Allow the biphasic mixture to warm to room temperature and stir vigorously until the layers become clear (this can take several hours). Separate the layers and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

References
  • Weinreb ketone synthesis. In: Wikipedia. Accessed January 11, 2026. [Link]
  • The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry. RSC Publishing. Accessed January 11, 2026. [Link]
  • Weinreb amides. C&EN. Accessed January 11, 2026. [Link]
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Accessed January 11, 2026. [Link]
  • Recent Developments in Weinreb Synthesis and their Applications.
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. Accessed January 11, 2026. [Link]
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Accessed January 11, 2026. [Link]
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. Accessed January 11, 2026. [Link]
  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. PMC - NIH. Accessed January 11, 2026. [Link]
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH. Accessed January 11, 2026. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Accessed January 11, 2026. [Link]
  • Dibal-H reduction: is it the reagent or the reaction? Reddit. Accessed January 11, 2026. [Link]
  • Grignard Reaction - Common Conditions.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws. Accessed January 11, 2026. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. As a Weinreb amide, this compound is a critical intermediate for the high-yield synthesis of ketones and other carbonyl compounds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient execution of your experiments.

I. Foundational Principles: Why Weinreb Amides?

The synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents is often plagued by over-addition, leading to the formation of undesired tertiary alcohols. The N-methoxy-N-methylamide, or Weinreb amide, functionality circumvents this issue. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and only collapses to the ketone upon warming and workup, thus preventing a second addition of the organometallic reagent.

II. Synthetic Workflow Overview

The most common and reliable method for preparing this compound involves the reaction of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Diagram 1: Synthetic Workflow for this compound

A 4-Bromobenzoyl Chloride D Reaction Mixture in Anhydrous Solvent (e.g., DCM) A->D B N,O-Dimethylhydroxylamine HCl B->D C Base (e.g., Pyridine, Triethylamine) C->D E Aqueous Workup (e.g., dilute HCl, NaHCO₃, Brine) D->E Reaction Completion F Crude Product E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: A typical workflow for the synthesis and purification of this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Moisture in the reaction: 4-Bromobenzoyl chloride is highly reactive towards water, leading to the formation of 4-bromobenzoic acid.[1] 2. Inefficient base: The base may be of poor quality or insufficient to neutralize the HCl generated from N,O-dimethylhydroxylamine hydrochloride. 3. Low reactivity of starting material: The 4-bromobenzoyl chloride may be of poor quality or degraded.Solutions: 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. 2. Use a fresh, anhydrous, non-nucleophilic base like pyridine or triethylamine. Use at least 2.2 equivalents.[2] 3. Verify the purity of the starting material by ¹H NMR or GC-MS before starting the reaction.
Presence of 4-Bromobenzoic Acid in the Product 1. Hydrolysis of starting material: As mentioned, exposure of 4-bromobenzoyl chloride to moisture.[1] 2. Hydrolysis of the product: The Weinreb amide can undergo hydrolysis under strongly acidic or basic conditions, especially during workup.Solutions: 1. Maintain strict anhydrous conditions throughout the reaction setup. 2. During workup, use mild aqueous solutions (e.g., saturated NaHCO₃) to neutralize acid and avoid prolonged exposure to strong acids or bases. An acidic wash with dilute HCl can be followed by a bicarbonate wash.[2]
Unreacted N,O-Dimethylhydroxylamine Hydrochloride in Crude Product 1. Incomplete reaction: The reaction may not have gone to completion. 2. Inefficient workup: The salt is water-soluble and should be removed during the aqueous workup.Solutions: 1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Perform multiple aqueous washes during the workup to ensure complete removal of the water-soluble hydrochloride salt.
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution with impurities: Non-polar impurities may co-elute with the product. 2. Product streaking on the column: This can occur with polar compounds on silica gel.Solutions: 1. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. 2. If streaking is observed, consider using a different stationary phase like alumina or a solvent system containing a small amount of a polar modifier like methanol.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare 4-bromobenzoyl chloride for this reaction?

A1: 4-Bromobenzoyl chloride can be prepared by reacting 4-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] Using oxalyl chloride with a catalytic amount of DMF is often a clean and high-yielding method. It is crucial to distill the resulting acid chloride to remove any unreacted starting material or byproducts before use in the Weinreb amide synthesis.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system, such as 30% ethyl acetate in hexanes. The starting 4-bromobenzoyl chloride is highly reactive and may hydrolyze on the TLC plate, appearing as 4-bromobenzoic acid at the baseline. The product, this compound, will have a higher Rf value.

Q3: What are the expected ¹H NMR chemical shifts for the product?

  • Aromatic protons: Two doublets in the range of δ 7.5-7.8 ppm.

  • N-methoxy protons (O-CH₃): A singlet around δ 3.5-3.8 ppm.

  • N-methyl protons (N-CH₃): A singlet around δ 3.3-3.5 ppm.

Q4: What is the most effective method for purifying the crude product?

A4: Flash column chromatography on silica gel is the most common and effective method. A gradient elution starting from 100% hexanes and gradually increasing the proportion of ethyl acetate usually provides good separation.

Q5: My final product is an oil, but I have seen it reported as a solid. What should I do?

A5: this compound can sometimes be isolated as a viscous oil or a low-melting solid. If purity is confirmed by NMR and/or HPLC to be high (typically >95%), the physical state may not be critical for subsequent reactions.[5] To induce crystallization, you can try dissolving the oil in a minimal amount of a hot non-polar solvent (like hexanes) and then cooling it slowly.

V. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).

  • Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq.) or triethylamine (2.2 eq.) dropwise to the stirred suspension.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous CH₂Cl₂.

  • Add the 4-bromobenzoyl chloride solution dropwise to the cold amine suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or 1N HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a suitable eluent system (e.g., 5% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

VI. Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities such as unreacted 4-bromobenzoic acid. A reversed-phase C18 column with a water/acetonitrile gradient and UV detection is typically employed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[6]

VII. References

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Supporting Information for a research article. [Link]

  • Synthesis of a weinreb amide from an acid. Chemistry Stack Exchange. [Link]

  • The Chemistry of this compound: A Supplier's Insight. [Link]

  • 4-Bromo-N-methylbenzamide. PubChem. [Link]

  • Preparation of 4-bromobenzoyl chloride. PrepChem.com. [Link]

  • 4-Bromobenzoyl chloride. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Column Chromatography (Purification). YouTube. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • 4-Bromobenzoyl chloride. Chemsrc. [Link]

  • Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • 4-Methoxy-N-methylbenzamide. PMC. [Link]

Sources

Technical Support Center: Improving Selectivity in Organolithium Reactions with 4-bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-bromo-N-methoxy-N-methylbenzamide in organolithium-mediated syntheses. This versatile building block, a Weinreb-Nahm amide, is engineered for the clean synthesis of ketones by preventing the common issue of over-addition that leads to tertiary alcohols.[1][2] However, the presence of the aryl bromide introduces a significant challenge: achieving chemoselectivity.

Organolithium reagents are both potent nucleophiles and strong bases, capable of reacting at two distinct sites on this substrate:

  • Nucleophilic Acyl Addition (Desired Pathway): Attack at the electrophilic carbonyl carbon to form a stable, chelated tetrahedral intermediate.[2][3] This intermediate collapses upon acidic workup to yield the target ketone.

  • Lithium-Halogen Exchange (Undesired Pathway): A rapid exchange between the organolithium reagent and the aryl bromide.[4] This generates a new aryllithium species, leading to a cascade of potential side products and reducing the yield of the desired ketone.

This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate this selectivity challenge and maximize the yield of your target 4-bromophenyl ketone.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the reaction in a practical, question-and-answer format.

Q1: My reaction is giving a very low yield of the desired ketone, and I'm recovering a lot of my starting material. What's going wrong?

A1: This is a classic symptom of poor reagent activity or suboptimal reaction conditions. Organolithium reagents are notoriously sensitive, and low reactivity is a frequent issue.[5]

Root Causes & Corrective Actions:

  • Degraded Organolithium Reagent: Organolithium reagents react with air and moisture, causing their effective concentration to decrease over time.[6] A bottle that has been opened multiple times is a common culprit.

    • Solution: Always titrate your organolithium reagent before use to determine its precise molarity. A double titration method is highly recommended.[7] For highly sensitive reactions, using a fresh, unopened bottle of the reagent is the best practice.[5]

  • Insufficient Equivalents: If the molarity of your organolithium is lower than assumed, you may be adding a substoichiometric amount, leading to incomplete conversion.

    • Solution: Based on your titration results, ensure you are adding at least 1.1 to 1.2 equivalents of the organolithium reagent.

  • Reaction Temperature is Too Low: While cryogenic temperatures are essential to suppress side reactions, an excessively low temperature can stall the desired nucleophilic addition.

    • Solution: The optimal temperature range for addition to Weinreb amides is typically -78 °C to -70 °C.[3] Ensure your cooling bath (e.g., dry ice/acetone) is maintained consistently. If the reaction is still sluggish, after the initial addition at -78 °C, you can allow it to warm slowly to -60 °C or -50 °C for a short period while monitoring by TLC.

Q2: My primary side product is the debrominated starting material, N-methoxy-N-methylbenzamide. How do I prevent this?

A2: The formation of debrominated material is a definitive sign that lithium-halogen exchange is the dominant reaction pathway. The newly formed 4-(N-methoxy-N-methylcarbamoyl)phenyllithium is then protonated by a stray proton source during the reaction or, more commonly, during the aqueous workup.

Root Causes & Corrective Actions:

  • Fast Lithium-Halogen Exchange Kinetics: Lithium-halogen exchange is an extremely fast process, particularly with aryl bromides and iodides, and can often outcompete nucleophilic addition, especially at very low temperatures.[4] The rate of exchange follows the trend I > Br > Cl.[4]

    • Solution 1 (Inverse Addition): Instead of adding the organolithium to the Weinreb amide, try a "reverse" or "inverse" addition. Slowly add your solution of this compound to the organolithium solution at -78 °C. This strategy ensures that the organolithium is never in excess, minimizing the opportunity for it to engage in lithium-halogen exchange. The incoming amide is consumed immediately, favoring the desired carbonyl addition.

    • Solution 2 (Solvent Choice): The reaction medium significantly influences selectivity.[8][9] Ethereal solvents like THF are known to stabilize the tetrahedral intermediate of the desired addition reaction through chelation.[3] In contrast, non-coordinating hydrocarbon solvents may favor aggregation of the organolithium, which can alter its reactivity profile. Stick with anhydrous THF for this reaction.

Q3: I'm observing a significant amount of a high-molecular-weight byproduct, likely a symmetrical biaryl. What is this and how can I avoid it?

A3: This is a direct and detrimental consequence of the lithium-halogen exchange pathway described in Q2.

Mechanism of Byproduct Formation:

  • Exchange: Your starting organolithium (e.g., n-BuLi) reacts with this compound to form 4-(N-methoxy-N-methylcarbamoyl)phenyllithium and n-butyl bromide.

  • Coupling: The newly formed aryllithium species is a potent nucleophile and can attack the C-Br bond of another molecule of the starting material, resulting in a biaryl homocoupling product.

Corrective Actions:

  • Prioritize Inverse Addition: As detailed in A2, inverse addition is the most effective strategy to prevent the buildup of the aryllithium intermediate responsible for this coupling reaction.

  • Maintain Cryogenic Temperatures: Ensure the reaction is kept at -78 °C throughout the addition. Allowing the temperature to rise can accelerate the rate of the undesired coupling reaction. The addition should be slow and controlled to dissipate any local heat.

Q4: I'm seeing evidence of tertiary alcohol formation. I thought Weinreb amides were supposed to prevent over-addition?

A4: You are correct; the primary advantage of a Weinreb amide is the formation of a stable, chelated tetrahedral intermediate that resists further addition.[2][3] Formation of a tertiary alcohol indicates that this intermediate is collapsing to the ketone in situ before the workup quenches the excess organolithium.

Root Causes & Corrective Actions:

  • Excessive Reaction Temperature: The stability of the lithium-chelated intermediate is temperature-dependent. If the reaction temperature is allowed to rise significantly above -20 °C in the presence of excess organolithium, the intermediate can break down, releasing the ketone, which is then immediately attacked by another equivalent of organolithium to form the tertiary alcohol.

    • Solution: Strictly maintain the reaction temperature at or below -78 °C during addition and stirring. Only allow the reaction to warm to room temperature after it has been quenched with an acidic solution (e.g., saturated aq. NH₄Cl or 1 M HCl).[1][3]

  • Prolonged Reaction Time at Warmer Temperatures: Holding the reaction mixture for an extended period at temperatures warmer than -40 °C before quenching can also lead to intermediate decomposition.

    • Solution: Once the reaction is complete by TLC, quench it promptly at low temperature.

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing processes and how to troubleshoot them, refer to the following diagrams.

Start 4-Bromo-N-methoxy- N-methylbenzamide + R-Li Addition Desired Pathway: Nucleophilic Acyl Addition Start->Addition Favored by: - Inverse Addition - THF Solvent - Temp. ~ -78°C Exchange Undesired Pathway: Lithium-Halogen Exchange Start->Exchange Favored by: - Normal Addition - Fast Kinetics Intermediate Stable Tetrahedral Intermediate Addition->Intermediate Workup1 Acidic Workup Intermediate->Workup1 Ketone Target Product: 4-Bromophenyl Ketone Workup1->Ketone ArylLi Aryllithium Intermediate + R-Br Exchange->ArylLi Workup2 Workup (Protonation) ArylLi->Workup2 Coupling Reaction with Starting Material ArylLi->Coupling Debrominated Side Product: Debrominated Amide Workup2->Debrominated Biaryl Side Product: Symmetrical Biaryl Coupling->Biaryl

Caption: Competing reaction pathways for organolithium reagents with the substrate.

Start Problem: Low Yield / Poor Selectivity Byproduct_ID What are the major byproducts (analyzed by GC-MS, LC-MS)? Start->Byproduct_ID SM Mainly unreacted starting material Byproduct_ID->SM Debrom Debrominated Amide and/or Biaryl Homocoupling Byproduct_ID->Debrom Alcohol Tertiary Alcohol Byproduct_ID->Alcohol SM_Sol Root Cause: - Degraded R-Li - Low Temperature - Insufficient Equivalents SM->SM_Sol SM_Fix Solution: 1. Titrate R-Li reagent. 2. Use 1.1-1.2 eq. 3. Ensure temp is ~ -78°C. SM_Sol->SM_Fix Debrom_Sol Root Cause: Lithium-Halogen Exchange is the dominant pathway. Debrom->Debrom_Sol Debrom_Fix Solution: 1. Use INVERSE ADDITION. 2. Ensure slow addition at -78°C. 3. Use anhydrous THF. Debrom_Sol->Debrom_Fix Alcohol_Sol Root Cause: Tetrahedral intermediate collapsed before quench. Alcohol->Alcohol_Sol Alcohol_Fix Solution: 1. Maintain temp at -78°C. 2. Quench reaction at low temp before allowing to warm. Alcohol_Sol->Alcohol_Fix

Caption: A decision tree for troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)

  • What is the optimal temperature for this reaction?

    • -78 °C is the standard and highly recommended starting point. It provides the best balance for suppressing side reactions while allowing the nucleophilic addition to proceed.[3]

  • Which organolithium reagent is best: n-BuLi, s-BuLi, or PhLi?

    • The choice depends on the desired "R" group in the final ketone. All are viable. However, their basicity and steric bulk differ, which can influence selectivity. n-BuLi is a common choice.[10] s-BuLi and t-BuLi are more basic and sterically hindered, which can sometimes favor deprotonation or exchange over addition.[11] When in doubt, n-BuLi or the specific organolithium corresponding to your desired ketone are the best starting points.

  • What is the role of the solvent?

    • Anhydrous ethereal solvents, particularly THF , are crucial. THF solvates the lithium cation, breaking down organolithium aggregates and increasing reactivity.[7] Most importantly, it stabilizes the desired tetrahedral intermediate through chelation, preventing its premature collapse.[2][3] Hydrocarbon solvents are not recommended as they can lead to lower solubility and different reactivity patterns.[8][12]

  • Should I add the organolithium to the amide or vice-versa (inverse addition)?

    • For this specific substrate, inverse addition (adding the amide solution to the organolithium solution) is strongly recommended to maximize selectivity and minimize lithium-halogen exchange byproducts.

  • Can additives like LiCl or TMEDA improve my selectivity?

    • LiCl: Lithium chloride is known to break up organolithium aggregates, leading to more reactive monomeric species.[13] In some systems, this can improve reaction rates and yields. For Br-Mg exchange reactions, LiCl is known to be beneficial, but for this specific Li-Br exchange competition, its effect may not be straightforward and would require empirical testing.[14]

    • TMEDA (Tetramethylethylenediamine): TMEDA is a strong chelating agent for lithium. It significantly increases the basicity of organolithium reagents and is often used to direct and accelerate deprotonation (ortho-lithiation).[7][15] For this reaction, adding TMEDA would likely increase the rate of undesired side reactions and is not recommended .

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired 4-bromophenyl ketone by favoring nucleophilic addition over lithium-halogen exchange.

1. Preparation (Strictly under Inert Atmosphere - Argon or Nitrogen)

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Prepare a solution of this compound (1.0 eq) in anhydrous THF (to a final concentration of ~0.2 M) in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, prepare a solution of the organolithium reagent (1.1 eq, based on titration) in anhydrous THF.

2. Reaction Execution (Inverse Addition)

  • Cool both flasks to -78 °C using a dry ice/acetone bath.

  • Using a cannula or a syringe pump, slowly add the solution of This compound to the stirred solution of the organolithium reagent over 30-60 minutes.

  • Crucial: Maintain the internal reaction temperature below -70 °C throughout the addition.

  • After the addition is complete, stir the resulting mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC (quench a small aliquot with saturated NH₄Cl for analysis).

3. Workup and Purification

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (approx. 2.0 eq relative to the organolithium).

  • Allow the mixture to warm to ambient temperature.

  • Transfer the mixture to a separatory funnel and add water to dissolve the salts.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Prep 1. Preparation - Dry glassware under inert gas - Prepare separate THF solutions of Amide (1.0 eq) and R-Li (1.1 eq) Cool 2. Cool Both Solutions to -78 °C Prep->Cool Add 3. INVERSE ADDITION Slowly add Amide solution to R-Li solution via cannula Cool->Add Stir 4. Stir at -78 °C for 1-3 hours (Monitor by TLC) Add->Stir Quench 5. Quench at -78 °C with sat. aq. NH4Cl Stir->Quench Warm 6. Warm to Room Temp. Quench->Warm Extract 7. Aqueous Workup & Extraction Warm->Extract Purify 8. Dry, Concentrate, & Purify via Chromatography Extract->Purify

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the Suzuki-Miyaura cross-coupling of 4-bromo Weinreb amides. As a versatile and widely used reaction, understanding and mitigating potential side reactions is crucial for achieving high yields and purity. This document provides a structured question-and-answer format to directly address challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the Suzuki coupling of a 4-bromo Weinreb amide?

When performing a Suzuki coupling with a 4-bromo Weinreb amide, you are likely to encounter byproducts common to many Suzuki-Miyaura reactions, as well as some that may be more specific to your substrate. The principal byproducts to monitor are:

  • Homocoupling Product: This is a biaryl compound formed from the coupling of two molecules of your boronic acid reagent. Its formation is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1]

  • Protodebromination (or Dehalogenation) Product: In this side reaction, the bromine atom on your Weinreb amide is replaced by a hydrogen atom. This is a common issue in Suzuki couplings and can be caused by various factors, including the presence of a hydride source in the reaction mixture.[1]

  • Starting Material: Incomplete conversion will result in the presence of unreacted 4-bromo Weinreb amide. This can be due to a number of factors including an inefficient catalyst system or suboptimal reaction conditions.[1]

While the Weinreb amide is generally a robust functional group, under certain conditions, you might also observe byproducts resulting from its degradation, although this is less common.

Q2: How stable is the Weinreb amide functional group under typical Suzuki coupling conditions?

The N-methoxy-N-methyl amide (Weinreb amide) is generally considered stable under the neutral to moderately basic conditions typically employed in palladium-catalyzed Suzuki-Miyaura reactions. The stability of the amide bond is a key reason for its widespread use in organic synthesis. However, the choice of base and reaction temperature can influence its stability. Harsh basic conditions, especially when coupled with high temperatures for extended periods, can potentially lead to the hydrolysis of the amide. It is important to carefully select your reaction conditions to minimize this risk.

Q3: I am observing a significant amount of a biphenyl byproduct. What is causing this and how can I prevent it?

The formation of a biphenyl byproduct (or other homocoupled product from your boronic acid) is a classic issue in Suzuki couplings. This side reaction is primarily caused by the oxidative coupling of two boronic acid molecules, a process that is often facilitated by the presence of oxygen.

To minimize homocoupling, consider the following:

  • Rigorous Degassing: Ensure that all your solvents and the reaction mixture are thoroughly degassed before introducing the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: It is crucial to maintain a positive pressure of an inert gas throughout the entire reaction setup and duration to prevent oxygen from entering the reaction vessel.[1]

  • High-Purity Reagents: Use high-quality boronic acids and ensure that your other reagents are free from impurities that could promote this side reaction.[1]

Troubleshooting Guide

Issue 1: My primary byproduct is the debrominated Weinreb amide. How can I address this?

The replacement of the bromine atom with hydrogen (protodebromination) is a common challenge. This side reaction occurs when the arylpalladium(II) intermediate, formed after oxidative addition, reacts with a hydride source instead of the boronic acid.

Troubleshooting Steps:

  • Identify the Hydride Source: Potential hydride sources include trace amounts of water, alcohol solvents, or even certain bases.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

  • Base Selection: The choice of base can significantly impact the extent of debromination. Consider switching to a weaker, non-nucleophilic base. For instance, if you are using a strong base, you might try potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Optimize Reaction Temperature: Lowering the reaction temperature may help to disfavor the debromination pathway relative to the desired cross-coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo Weinreb Amide

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To a dry Schlenk flask, add the 4-bromo Weinreb amide (1.0 equiv.), the boronic acid or boronic ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene, or DMF) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if required, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing byproduct-forming pathways.

Suzuki_Byproducts cluster_suzuki Desired Suzuki Coupling Cycle cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation (R-B(OR)2) OxAdd_byproduct Ar-Pd(II)-Br Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 Homocoupling R-R (Homocoupling) Debromination Ar-H (Debromination) OxAdd_byproduct->Debromination [H-] source BoronicAcid R-B(OR)2 BoronicAcid->Homocoupling O2, Pd(II)

Caption: Suzuki coupling cycle and competing byproduct pathways.

Data Summary

The following table summarizes common issues and recommended solutions for the Suzuki coupling of 4-bromo Weinreb amides.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield Inactive catalyst, suboptimal base/solvent, low temperatureScreen different palladium catalysts and ligands, optimize base and solvent system, increase reaction temperature.
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and the reaction mixture, maintain a strict inert atmosphere.
High Levels of Debromination Presence of a hydride source (e.g., water, alcohol)Use anhydrous solvents and reagents, select a weaker, non-nucleophilic base, optimize reaction temperature.
Incomplete Conversion Insufficient reaction time, catalyst deactivationExtend the reaction time, consider a higher catalyst loading, or use a more robust catalyst system.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde. BenchChem.

Sources

Technical Support Center: Catalyst Selection for Heck Reactions with 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the Heck reaction, specifically focusing on the coupling of 4-Bromo-N-methoxy-N-methylbenzamide , a Weinreb amide derivative. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure successful, reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Heck reaction with this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Issue 1: Low or No Product Yield

Question: My reaction shows very little or no conversion of the this compound starting material. What are the likely causes and how can I fix this?

Answer: Low or no conversion is typically a result of poor catalyst activity or suboptimal reaction conditions. The electron-withdrawing nature of the Weinreb amide on the aryl bromide can make oxidative addition, the first step in the catalytic cycle, more challenging than with electron-rich substrates.

Here are the primary factors to investigate:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst or may have decomposed.

    • Solution 1: Precatalyst & Ligand Choice. For electron-deficient aryl bromides, a robust catalytic system is crucial. While classic catalysts like Pd(OAc)₂ with PPh₃ can work, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often provide better results by promoting the oxidative addition step.[1][2] Consider switching to a ligand like P(t-Bu)₃, XPhos, or an NHC ligand.[1][3]

    • Solution 2: Increase Catalyst Loading. If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the issue.[1] However, this should be a secondary option to optimizing the catalyst system itself.

    • Solution 3: Ensure Anaerobic Conditions. Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: The energy barrier for oxidative addition may not be met at the current reaction temperature.

    • Solution: Increase Temperature/Change Solvent. Heck reactions often require elevated temperatures (100-140 °C).[1][3] If your current solvent's boiling point is a limiting factor, switch to a higher-boiling solvent like DMF, DMAc, or NMP.[1][4]

  • Incorrect Base: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle.[5][6]

    • Solution: Re-evaluate Base Selection. For aryl bromides, inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc are common choices.[5][7] Organic bases like triethylamine (Et₃N) are also frequently used.[7] If using an organic amine, ensure it is not coordinating too strongly to the palladium center, which could inhibit catalysis. Cesium carbonate is often a highly effective base for challenging couplings.[8]

Issue 2: Formation of Side Products

Question: I'm observing significant side products in my crude reaction mixture, such as homocoupled aryl bromide or reduced starting material. What causes this and what can I do?

Answer: The formation of side products indicates that undesired reaction pathways are competing with the desired Heck coupling.

  • Homocoupling of Aryl Bromide (Biphenyl Formation): This occurs when two molecules of the aryl bromide react with each other.

    • Causality: This side reaction is often favored when the concentration of the alkene is too low or when the rate of reductive elimination from an Ar-Pd-Ar intermediate is competitive with alkene insertion.

    • Solution: Adjust Stoichiometry. Increase the molar ratio of the alkene partner relative to the aryl bromide (e.g., 1.5 to 2 equivalents).[1] This will statistically favor the cross-coupling pathway.

  • Reduction of Aryl Bromide (Debromination): The bromo group is replaced by a hydrogen atom.

    • Causality: This can happen if there are hydride sources in the reaction mixture. Solvents like isopropanol can act as hydride donors at high temperatures. Additionally, some bases or additives can facilitate this pathway.

    • Solution 1: Use Anhydrous, High-Purity Solvents. Ensure your solvents are free from water and other potential proton/hydride sources.[1]

    • Solution 2: Choose a Non-Coordinating Base. A sterically hindered, non-coordinating base may be less likely to participate in reduction pathways.[1]

  • Alkene Isomerization: The double bond in the product migrates to a different position.

    • Causality: This is a common side reaction that occurs via re-addition of the palladium-hydride (H-Pd-X) species to the product alkene before the catalyst is regenerated by the base.[1][6]

    • Solution: Use a Stoichiometric, Strong Base. A strong, non-coordinating base can more effectively and irreversibly trap the H-Pd-X species, preventing it from re-entering the catalytic cycle and causing isomerization.[1] Adding silver or thallium salts can also facilitate this step, but this adds complexity and cost.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for this compound?

A1: For an electron-deficient aryl bromide like this Weinreb amide derivative, a good starting point is Pd(OAc)₂ as the precatalyst combined with a bulky, electron-rich phosphine ligand. A 1:2 ratio of Pd:ligand is typical.

Catalyst System ComponentRecommendationRationale
Pd Precatalyst Pd(OAc)₂ (Palladium(II) Acetate)Inexpensive, air-stable, and readily reduced in situ to the active Pd(0) species. Often more efficient than starting with a Pd(0) source like Pd(PPh₃)₄.[6]
Ligand Option A (Standard): PPh₃ (Triphenylphosphine)A classic, widely used ligand. It's a good initial choice for optimization.[5]
Option B (Enhanced Reactivity): P(t-Bu)₃ or XPhosBulky, electron-rich ligands that accelerate the rate-limiting oxidative addition step for electron-poor aryl bromides and can improve catalyst stability.[1]
Option C (Alternative): NHC LigandsN-Heterocyclic carbenes are highly stable and strongly electron-donating, making them excellent ligands for challenging Heck couplings.[2][3]

Q2: How do I choose the right base and solvent?

A2: The base and solvent work in concert to facilitate the reaction. The primary role of the base is to neutralize the HBr generated and regenerate the Pd(0) catalyst.[6][7] The solvent must dissolve the reactants and be stable at the required temperature.

ComponentRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Inorganic bases are robust, inexpensive, and generally effective. Cs₂CO₃ is more soluble and can be more effective in difficult couplings.[4][8]
Et₃N (Triethylamine)A common organic base, acts as both a base and a solvent in some cases. Ensure high purity.[7]
Solvent DMF (Dimethylformamide) or DMAc (Dimethylacetamide)Polar aprotic solvents are excellent for Heck reactions as they dissolve the inorganic base and polar reactants, and have high boiling points suitable for the reaction.[1][4]
Acetonitrile (MeCN)A lower-boiling option suitable for more reactive coupling partners.[9]

Q3: Can you explain the Heck catalytic cycle in the context of my substrate?

A3: Certainly. The mechanism is a sequence of well-defined steps involving changes in the oxidation state of palladium.[5][7]

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_aryl Ar-Pd(II)-Br(L)₂ (Ar = Weinreb Amide Moiety) oxidative_addition->pd2_aryl alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination + Alkene pd2_pi_complex Alkene π-Complex alkene_coordination->pd2_pi_complex migratory_insertion Migratory Insertion pd2_pi_complex->migratory_insertion pd2_alkyl σ-Alkyl Pd(II) Complex migratory_insertion->pd2_alkyl beta_hydride_elim β-Hydride Elimination pd2_alkyl->beta_hydride_elim pd2_hydride Product π-Complex [H-Pd(II)-Br(L)₂] beta_hydride_elim->pd2_hydride Releases Product reductive_elim Reductive Elimination (Base) pd2_hydride->reductive_elim + Base reductive_elim->pd0 Releases H-Base⁺Br⁻

Caption: The Heck Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your Weinreb amide substrate to form a Pd(II) complex.[5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center and then inserts into the Pd-Carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[5]

  • Reductive Elimination: The base removes the HBr from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Experimental Protocol & Troubleshooting Workflow

General Protocol for Heck Coupling

This is a starting point protocol that should be optimized for your specific alkene.

  • Preparation: To an oven-dried reaction flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and the phosphine ligand (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 eq), the alkene (1.5 eq), and the degassed solvent (e.g., DMF, to make a ~0.1 M solution).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Filter through a pad of celite to remove palladium salts.[1] Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by column chromatography on silica gel.

Troubleshooting Decision Tree

If your initial experiment is unsuccessful, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Tree start Initial Experiment: Low Yield/No Reaction analyze Analyze Crude Reaction Mixture (GC-MS, NMR) start->analyze no_conversion No Conversion of Starting Material analyze->no_conversion side_products Side Products Observed (SM consumed) analyze->side_products troubleshoot_catalyst Troubleshoot Catalyst Activity & Reaction Conditions no_conversion->troubleshoot_catalyst address_side_rxns Identify and Address Specific Side Reactions side_products->address_side_rxns action1 Increase Temperature Change Solvent (e.g., DMAc) troubleshoot_catalyst->action1 action2 Change Ligand (e.g., bulky phosphine, NHC) troubleshoot_catalyst->action2 action3 Increase Catalyst Loading troubleshoot_catalyst->action3 action4 Adjust Alkene:ArBr Ratio (e.g., 1.5:1 or 2:1) address_side_rxns->action4 Homocoupling action5 Use Anhydrous Solvents address_side_rxns->action5 Debromination optimize Optimize Reaction & Implement Changes action1->optimize action2->optimize action3->optimize action4->optimize action5->optimize

Caption: A logical workflow for troubleshooting Heck coupling reactions.[1]

References

  • Heck reaction. In: Wikipedia. [Link]
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]
  • Chemistry Heck Reaction.
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Troubleshooting a difficult Heck reaction. Reddit. [Link]
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Semantic Scholar. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]
  • Heck Coupling. NROChemistry. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
  • Weinreb Amides in Organic Synthesis. ism2. [Link]
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 4-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the synthesis of ketones and other derivatives from this versatile Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What is the standard solvent for reacting this compound with Grignard or organolithium reagents?

The most common and recommended solvent is anhydrous tetrahydrofuran (THF).[1][2] Ethereal solvents like THF and diethyl ether are essential because they are aprotic and effectively solvate the magnesium or lithium cation of the organometallic reagent. This solvation stabilizes the reagent and increases the nucleophilicity of the carbanion.[3] For the formation of aryl Grignard reagents, THF is often preferred over diethyl ether due to its superior solvating ability and higher boiling point.[4]

Q2: Why are anhydrous conditions so critical?

Grignard and organolithium reagents are extremely strong bases.[5] They will react rapidly with any protic source, including trace amounts of water in the solvent or on the glassware.[6] This reaction consumes the organometallic reagent, reducing its effective concentration and leading to low or no product yield.[6]

Q3: Can I use solvents other than THF?

Yes, other solvents can be used, but the choice depends on the specific organometallic reagent and reaction conditions. Studies on similar Weinreb amides have shown that solvents like diethyl ether (Et₂O), toluene, and even dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) can be employed.[7] However, non-ethereal solvents do not stabilize the organometallic reagent in the same way, which can affect its reactivity and solubility.

Q4: My reaction is sluggish. Could the solvent be the issue?

It's possible. If you are using a less-coordinating solvent like toluene, the Grignard reagent may be less reactive. In some cases, the choice of solvent can affect the reaction rate.[3] However, a sluggish reaction is more commonly due to poor quality or insufficient quantity of the organometallic reagent, or a reaction temperature that is too low.[8]

Q5: I am observing significant formation of a tertiary alcohol byproduct. How can solvent choice help mitigate this?

The formation of a tertiary alcohol indicates "over-addition," a problem the Weinreb amide is designed to prevent through the formation of a stable chelated intermediate.[9][10] This issue is typically not a direct result of solvent choice but rather a breakdown of that stable intermediate. This is usually caused by allowing the reaction temperature to rise too high before or during the quenching step.[8] Ensure you maintain a low temperature (e.g., -78 °C to 0 °C) throughout the addition and quench the reaction while it is still cold.[11]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you might encounter during your experiment and provides actionable solutions related to the solvent system.

Issue 1: Low or No Product Yield

Low conversion is a frequent problem that can often be traced back to solvent and reagent integrity.

Possible Causes & Solutions:

  • Wet Solvent: The most common culprit is the presence of water.

    • Solution: Always use freshly distilled, anhydrous solvent from a sealed bottle or a solvent purification system. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Poor Reagent Solvation: The organometallic reagent may not be fully soluble or is aggregating in the chosen solvent.

    • Solution: THF is the preferred solvent for its excellent solvating properties for Grignard and organolithium reagents.[3] If you must use a hydrocarbon solvent like toluene, solubility may be limited. For organolithium reagents, additives like tetramethylethylenediamine (TMEDA) can be used to break up aggregates and increase reactivity, though this may also increase basicity and the risk of side reactions.[12]

  • Reaction Temperature Too Low: While low temperatures are crucial for selectivity, an excessively low temperature can make the reaction impractically slow, especially with less reactive organometallics.[8]

    • Solution: After the initial low-temperature addition of the organometallic reagent, allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS.[1]

Issue 2: Formation of Side Products (e.g., Homocoupling of Grignard Reagent)

The appearance of unexpected side products can sometimes be influenced by the reaction medium.

Possible Causes & Solutions:

  • Solvent-Induced Decomposition: Certain solvents can react with highly reactive organometallic reagents. For example, organolithium reagents can deprotonate THF, especially at temperatures above -60 °C, although this is generally a slow process.[13]

    • Solution: Maintain the recommended low temperatures for the specific organometallic reagent being used. For particularly sensitive systems, a less reactive solvent like diethyl ether or toluene might be considered, though this comes with a trade-off in reagent stability and reactivity.[7]

  • Localized Heating: Poor stirring in any solvent can lead to localized hot spots when the organometallic reagent is added, causing decomposition or side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of the reagent, especially if the reaction is exothermic.

Issue 3: Persistent Emulsion During Work-up

Difficulty in separating the organic and aqueous layers after quenching is a common frustration.

Possible Causes & Solutions:

  • Formation of Magnesium Salts: The quenching of Grignard reactions produces magnesium salts, which can act as emulsifying agents.

    • Solution: Add saturated aqueous sodium chloride (brine) to the separatory funnel.[14] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product, driving it into the organic layer.

  • Solvent Choice: Some organic solvents are more prone to forming emulsions with aqueous layers.

    • Solution: If you are using a solvent like ethyl acetate and experiencing persistent emulsions, consider switching to or adding diethyl ether for the extraction, as it often helps to break up emulsions.[15]

Data Presentation: Solvent Effects on a Model Reaction

SolventTemperature (°C)Yield (%)
THF2366
CH₂Cl₂2340
CH₃CN2385
Et₂O2362
Toluene2371
Data adapted from a study on a similar Weinreb amide system.[7]

Analysis: This data indicates that while THF is a competent solvent, others like acetonitrile and toluene can provide higher yields in certain cases. This highlights that solvent optimization can be a valuable exercise for maximizing product output. However, it is critical to note that the compatibility of the organometallic reagent with solvents like CH₃CN must be considered, as nitriles can react with highly nucleophilic reagents.

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis using a Grignard Reagent in THF

This protocol outlines a standard, reliable method for the synthesis of a ketone from this compound.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For more reactive Grignard reagents or sensitive substrates, cooling to -78 °C with a dry ice/acetone bath is recommended.[1]

  • Reagent Addition: Slowly add the Grignard reagent (1.1–1.2 eq., typically as a solution in THF or Et₂O) dropwise via syringe. Maintain the internal temperature below the target (e.g., < 5 °C or < -70 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for 30 minutes, then slowly warm to room temperature. Stir for an additional 1-3 hours, monitoring the consumption of the starting material by TLC or LC-MS.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).[8][11]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.[11]

Visualizations: Workflows and Mechanisms

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Weinreb Amide in Anhydrous Solvent (THF) B Cool to Low Temp (0°C or -78°C) A->B C Slowly Add Organometallic Reagent B->C D Stir and Monitor (TLC / LC-MS) C->D E Quench Reaction (e.g., sat. aq. NH4Cl) D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: Standard workflow for Weinreb ketone synthesis.

Diagram 2: The Role of Solvent in Stabilizing the Grignard Reagent

G cluster_solvent Ethereal Solvent (e.g., THF) RMgX R-Mg-X THF1 O RMgX->THF1 δ- THF2 O RMgX->THF2 δ+ THF1->RMgX Solvation (Coordination) THF2->RMgX caption Solvent molecules coordinate to the Lewis acidic Mg center, stabilizing the reagent and increasing the carbanion's nucleophilicity.

Caption: Solvation of a Grignard reagent by THF.

Diagram 3: Mechanism Highlighting the Stable Intermediate

G Start 4-Br-Ph-C(O)N(Me)OMe + R'-MgX Intermediate Tetrahedral Intermediate (Chelated & Stable at Low Temp) Start->Intermediate Nucleophilic Addition Quench Aqueous Work-up Intermediate->Quench HighTemp High Temp Breakdown Intermediate->HighTemp Ketone 4-Br-Ph-C(O)R' (Desired Product) Alcohol 4-Br-Ph-C(R')(OH)R' (Over-addition Product) Quench->Ketone HighTemp->Alcohol + R'-MgX

Caption: Reaction pathway showing the critical stable intermediate.

References

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry
  • A Comparative Guide to Ketone Synthesis: The Weinreb Amide Method vs.
  • (E)
  • Why is THF used in Grignard? - Quora
  • Weinreb ketone synthesis - Wikipedia
  • synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas
  • A Comparative Guide to Alternatives for Grignard Reagents in Weinreb Ketone Synthesis - Benchchem
  • A Comparative Guide to Ketone Synthesis: Evaluating Alternatives to 4-Chloro-N-methoxy-N-methylbenzamide - Benchchem
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega
  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing)
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC - NIH
  • organolithium reagents 1 - Myers Group, Harvard University
  • The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide - Benchchem
  • Recent Developments in Weinreb Synthesis and their Applic
  • Reactions of Grignard Reagents - Master Organic Chemistry
  • Technical Support Center: Grignard Reaction with 4-Chloro-N-methoxy-N-methylbenzamide - Benchchem
  • Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit
  • (PDF)
  • Application Notes and Protocols for the Formation of 2-Methoxy-4-methylphenylmagnesium Bromide - Benchchem
  • Concerning the Structure of the Grignard Reagent. II.1 In Diethyl Ether. Relevance of Grignard Composition to the Mechanism of Addition to Ketones | Journal of the American Chemical Society
  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermedi
  • Organolithium reagent - Wikipedia
  • Recent Developments in Weinreb Synthesis and Their Applic
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry
  • Weinreb ketone synthesis - Grokipedia
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit
  • (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry
  • Kinetic vs thermodynamic control for vinyl-and methyl-Grignard 1,6-addition to methyl coumalate - ResearchG
  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent form
  • Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide Reactions - Benchchem
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube

Sources

Technical Support Center: Quenching Protocols for Reactions Involving 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the critical quenching step in reactions involving 4-Bromo-N-methoxy-N-methylbenzamide, a commonly used Weinreb amide. Our goal is to equip you with the expertise to navigate potential challenges and optimize your synthetic outcomes.

The utility of a Weinreb-Nahm amide, such as this compound, lies in its ability to react with potent organometallic and hydride reagents in a controlled, single-addition fashion.[1][2] This circumvents the common issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters and acid chlorides.[2] The key to this control is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][3] This intermediate is typically stable at low temperatures and only collapses to the desired ketone or aldehyde upon acidic workup, preventing a second addition of the organometallic reagent.[2][3]

A proper quenching protocol is paramount to preserving this selectivity and achieving a high yield of the desired product. This guide will delve into the nuances of quenching procedures tailored for reactions with this specific Weinreb amide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quenching and work-up of your reaction.

Question: My reaction yield is low, and I'm recovering a significant amount of unreacted this compound. What could be the cause?

Answer:

Several factors could contribute to low conversion of your starting material. Consider the following troubleshooting steps:

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air.[4] Ensure your reaction is conducted under strictly anhydrous conditions using freshly prepared or recently titrated organometallic reagents.[5]

  • Insufficient Reagent: While Weinreb amides are designed to prevent over-addition, using a slight excess (typically 1.1-1.5 equivalents) of the organometallic reagent is often necessary to drive the reaction to completion.[1]

  • Reaction Temperature Too Low: While the initial addition is performed at low temperatures (e.g., -78 °C or 0 °C) to ensure selectivity, some reactions may require gradual warming to room temperature to proceed to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.[1]

Question: I am observing the formation of a tertiary alcohol byproduct, indicating over-addition. How can I prevent this?

Answer:

The formation of a tertiary alcohol is the classic problem that Weinreb amides are designed to solve.[2] If you are observing this, it suggests a breakdown in the stability of the tetrahedral intermediate.

  • Premature Quenching at Elevated Temperature: It is critical to quench the reaction at a low temperature (e.g., -78 °C or 0 °C) before allowing the mixture to warm to room temperature.[1][6] Adding the quenching agent while the reaction is still cold ensures that any excess organometallic reagent is neutralized before the tetrahedral intermediate has a chance to collapse and react further.

  • Excessively High Reaction Temperature: While some warming may be necessary, allowing the reaction to proceed at too high a temperature can lead to the premature breakdown of the stable intermediate.[5] Maintain careful temperature control throughout the addition and reaction time.

  • Choice of Quenching Agent: A rapid, highly exothermic quench can locally raise the temperature, promoting over-addition. Use a pre-cooled quenching solution and add it slowly to maintain a low temperature.[6]

Question: During the extractive work-up, I'm struggling with a persistent emulsion. How can I break it?

Answer:

Emulsions are common during the work-up of organometallic reactions and are often caused by finely dispersed magnesium or lithium salts.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and helping to break the emulsion.[4]

  • Filtration: If solid precipitates are the cause, filtering the entire mixture through a pad of Celite® can remove the fine solids that stabilize the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a Grignard reaction with this compound?

A typical and reliable procedure involves the slow, dropwise addition of a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture, which is maintained at a low temperature (e.g., -78 °C or 0 °C).[5] The mixture is then allowed to warm to room temperature, followed by a standard aqueous extractive work-up.[5]

Q2: Why is saturated aqueous ammonium chloride (NH₄Cl) the preferred quenching agent?

Saturated aqueous NH₄Cl is a weak acid, making it ideal for quenching reactions that produce acid-sensitive products.[7][8] It effectively protonates the magnesium or lithium alkoxide intermediate to form the ketone without being acidic enough to cause potential side reactions like dehydration of an alcohol product.[7][8] It also helps to solubilize the resulting magnesium or lithium salts in the aqueous layer, facilitating a cleaner separation.[7]

Q3: Can I use water or dilute acid (e.g., 1M HCl) to quench the reaction?
  • Water: While water will quench excess organometallic reagent, it can be highly reactive and lead to a vigorous, exothermic reaction, especially with organolithiums.[4] This can be difficult to control.

  • Dilute Acid (e.g., 1M HCl): Dilute acid is an effective quenching agent and is sometimes used.[9] However, for substrates that are sensitive to strong acids, NH₄Cl is a milder and safer choice.[10] Strong acids can sometimes lead to undesired side reactions.

Q4: What is the mechanism of the Weinreb amide reaction and the importance of the quenching step?

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the Weinreb amide. This forms a stable, five-membered chelated tetrahedral intermediate.[3] This intermediate is stable at low temperatures and prevents the addition of a second equivalent of the organometallic reagent.[2] The quenching step serves two purposes: first, to neutralize any excess, highly reactive organometallic reagent, and second, to provide a proton source to hydrolyze the stable intermediate, which then collapses to form the desired ketone.[11]

Q5: Are there any safety precautions I should take during the quenching process?

Absolutely. Quenching organometallic reactions can be hazardous if not performed correctly.

  • Exothermic Reaction: The quenching process is often highly exothermic.[4] Always cool the reaction mixture in an ice or dry ice/acetone bath before and during the slow addition of the quenching agent.[12]

  • Gas Evolution: Quenching generates gaseous byproducts (e.g., alkanes), which can cause pressure buildup in a closed system.[4] Ensure the reaction is performed in an open or vented apparatus, such as a flask with a nitrogen inlet.[13]

  • Flammable Solvents: These reactions are typically conducted in flammable solvents like THF or diethyl ether.[4] Perform the quench in a well-ventilated fume hood and remove any potential ignition sources from the area.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[13]

Experimental Protocols & Data

Standard Protocol: Quenching a Grignard Reaction with this compound

This protocol describes a general procedure for the synthesis of a ketone from this compound and a Grignard reagent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.[5]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.[1]

  • Quenching: While maintaining the reaction temperature at 0 °C, slowly add a pre-cooled, saturated aqueous solution of NH₄Cl dropwise with vigorous stirring.[5] Monitor for any exotherm.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purification: Purify the crude ketone by flash column chromatography.[1]

Table 1: Comparison of Common Quenching Agents
Quenching AgentSuitabilityKey Considerations
Saturated aq. NH₄Cl Highly Recommended. Ideal for most applications, especially with acid-sensitive products.[7]Mildly acidic, helps to break up emulsions by solubilizing magnesium salts.[7][8]
1M HCl Suitable. Effective but may not be ideal for acid-sensitive substrates.Stronger acid, ensures complete hydrolysis of the intermediate.[9]
Water Use with Caution. Can be too reactive, leading to a highly exothermic and difficult-to-control quench.[4]Best for less reactive organometallics on a small scale.
Isopropanol/Methanol For Highly Reactive Reagents. Used as an initial, less reactive quencher before the addition of water.[4][12]Helps to temper the reactivity of potent reagents like tert-butyllithium.[12]

Diagrams

Decision Workflow for Quenching Protocol

Quenching_Protocol cluster_start Reaction Completion cluster_conditions Assess Reaction Conditions cluster_protocol Select Quenching Protocol cluster_end Final Steps Start Reaction Complete (TLC/LC-MS) Reagent_Reactivity Reagent Reactivity? Start->Reagent_Reactivity Product_Sensitivity Product Acid Sensitive? Reagent_Reactivity->Product_Sensitivity Moderate (e.g., Grignard) Two_Step_Quench 1. Slowly add isopropanol at low temp 2. Add water or sat. aq. NH4Cl Reagent_Reactivity->Two_Step_Quench High (e.g., t-BuLi) Standard_Quench Slowly add sat. aq. NH4Cl at low temp (-78 to 0 °C) Product_Sensitivity->Standard_Quench Yes Mild_Acid_Quench Slowly add dilute acid (e.g., 1M HCl) at low temp Product_Sensitivity->Mild_Acid_Quench No Workup Aqueous Extractive Work-up Standard_Quench->Workup Mild_Acid_Quench->Workup Two_Step_Quench->Workup

Caption: Decision tree for selecting an appropriate quenching protocol.

Mechanism of Weinreb Amide Reaction and Quench

Caption: Simplified mechanism of the Weinreb ketone synthesis.

References

  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • What is the role of ammonium chloride in the workup of a Grignard reaction? (2019, January 18). Chemistry Stack Exchange.
  • 1_STANDARD EXPERIMENTAL PROTOCOLS-1. (n.d.).
  • Organolithium reagent. (n.d.). In Wikipedia.
  • How much ammonium chloride to quench a grignard? (2024, October 10). Reddit.
  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020, October 8). Reddit.
  • Grignard reagent and NH4Cl. (2024, August 24). YouTube.
  • Weinreb ketone synthesis. (n.d.). In Wikipedia.
  • Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. (2005). PubMed.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). ACS Publications.
  • Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety.
  • Can I add ammonium chloride instead of HCl in the last step? (2021, August 22). Reddit.
  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks.
  • Overaddition of grignard to weinreb amide. (2025, December 5). Reddit.
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester.
  • Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. (n.d.). Wiley Online Library.
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications.
  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2025, August 6). ResearchGate.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (n.d.). NIH.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube.
  • Grignard Reaction - Common Conditions. (n.d.).
  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2025, August 6). ResearchGate.
  • Weinreb amides. (n.d.).
  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. (n.d.). Organic Chemistry Portal.
  • n-methoxy-n-methylamides. (n.d.).
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). MDPI.
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Technical Support Center: Navigating the Scale-Up of 4-Bromo-N-methoxy-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the transition from laboratory to pilot or production scale. The following information is curated from peer-reviewed literature, process safety data, and established best practices in chemical development.

Introduction: The Utility and Challenges of a Key Intermediate

This compound, a Weinreb amide, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure allows for precise and high-yield formation of ketones through reaction with organometallic reagents, a transformation that is often challenging with other carboxylic acid derivatives due to over-addition.[1][2] The bromine atom also serves as a synthetic handle for cross-coupling reactions, further enhancing its utility.[3]

However, scaling up the synthesis of this valuable intermediate from the gram to the kilogram scale introduces a new set of challenges. Issues that are manageable on the bench, such as heat dissipation, reagent stability, and purification efficiency, can become critical at a larger scale. This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary information to ensure a safe, efficient, and robust scale-up process.

Troubleshooting Guide and FAQs

Part 1: Synthesis of 4-Bromobenzoyl Chloride (the Acid Chloride Route)

The most common laboratory and industrial route to this compound proceeds via the corresponding acid chloride. This initial step, while seemingly straightforward, is often the source of significant scale-up issues.

Question 1: We are observing a significant exotherm and off-gassing during the reaction of 4-bromobenzoic acid with thionyl chloride. How can we control this on a larger scale?

Answer:

The reaction between a carboxylic acid and thionyl chloride is indeed exothermic and produces stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4] On a small scale, this is easily managed, but on a larger scale, the reduced surface-area-to-volume ratio can lead to a dangerous accumulation of heat and a rapid release of toxic gases.

  • Causality: The exotherm arises from the formation of the highly reactive chlorosulfite intermediate and its subsequent decomposition. The rate of gas evolution is directly tied to the reaction rate, which is temperature-dependent.

  • Troubleshooting & Mitigation:

    • Controlled Addition: Instead of adding all the thionyl chloride at once, a semi-batch process is recommended. Add the thionyl chloride dropwise or via a pump to the slurry of 4-bromobenzoic acid in a suitable solvent (e.g., toluene or dichloromethane). This allows the reaction heat to be removed by the reactor's cooling system as it is generated.[5]

    • Temperature Monitoring: Maintain strict temperature control throughout the addition. A typical temperature range is 20-40°C. A runaway reaction can occur at higher temperatures.

    • Solvent Selection: The choice of solvent can influence heat transfer. Toluene is often preferred for its higher boiling point, which can provide a wider operating temperature range.

    • Efficient Off-Gas Scrubbing: The evolved HCl and SO₂ must be safely neutralized. A robust scrubbing system containing an aqueous solution of sodium hydroxide is essential. The capacity of the scrubber must be calculated to handle the total amount of gas that will be generated.

    • Catalyst Use: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, but it will also increase the initial rate of heat and gas evolution. If used, the addition rate of thionyl chloride must be carefully controlled.

Question 2: After the reaction with thionyl chloride, we have a dark-colored crude product and lower than expected yields of the Weinreb amide in the subsequent step. What is causing this?

Answer:

The dark coloration and reduced yield are likely due to thermal decomposition of the 4-bromobenzoyl chloride or incomplete conversion of the starting material.

  • Causality: 4-Bromobenzoyl chloride, while relatively stable, can decompose at elevated temperatures, leading to the formation of colored impurities. Incomplete reaction with thionyl chloride will result in residual 4-bromobenzoic acid, which will not react to form the Weinreb amide under the typical reaction conditions.

  • Troubleshooting & Mitigation:

    • Reaction Completion Monitoring: Before proceeding to the next step, it is crucial to confirm the complete consumption of the 4-bromobenzoic acid. This can be done by taking a small aliquot of the reaction mixture, quenching it with methanol, and analyzing the resulting methyl ester by HPLC or GC.

    • Removal of Excess Thionyl Chloride: Excess thionyl chloride must be removed before the addition of N,O-dimethylhydroxylamine hydrochloride. On a large scale, this is typically achieved by distillation under reduced pressure.[4] Ensure the temperature of the mixture does not exceed 60-70°C during this process to prevent product decomposition.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent side reactions with atmospheric moisture.

Part 2: Weinreb Amide Formation

The reaction of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride presents its own set of scale-up challenges, primarily related to reagent handling and reaction control.

Question 3: We are struggling with inconsistent yields and the formation of byproducts during the amidation step. What are the likely causes?

Answer:

Inconsistent yields and byproduct formation in Weinreb amide synthesis often stem from issues with reagent quality, stoichiometry, and reaction conditions.

  • Causality:

    • Hygroscopic Reagents: N,O-dimethylhydroxylamine hydrochloride is hygroscopic and can absorb moisture from the atmosphere.[6][7] Water will react with the 4-bromobenzoyl chloride to regenerate 4-bromobenzoic acid, which will not participate in the desired reaction.

    • Base Stoichiometry: A suitable base (e.g., triethylamine or pyridine) is required to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride and the HCl formed during the reaction. Insufficient base will result in an acidic reaction mixture, which can lead to side reactions. An excess of a nucleophilic base like pyridine can potentially react with the acid chloride.

    • Temperature Control: This reaction is also exothermic. While generally less vigorous than the acid chloride formation, poor temperature control can lead to the formation of impurities.

  • Troubleshooting & Mitigation:

    • Reagent Handling: Ensure that the N,O-dimethylhydroxylamine hydrochloride is dry. If there is any doubt, it can be dried under vacuum before use. Store it in a desiccator.

    • Controlled Addition: Add the solution of 4-bromobenzoyl chloride to a cooled (0-10°C) mixture of N,O-dimethylhydroxylamine hydrochloride and the base in a suitable solvent (e.g., dichloromethane or ethyl acetate).[8]

    • Base Selection and Stoichiometry: Use a non-nucleophilic base like triethylamine. Typically, slightly more than two equivalents of base are used: one to neutralize the HCl salt of the hydroxylamine and one to quench the HCl produced in the reaction.

    • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC to ensure complete conversion of the acid chloride.

Part 3: Work-up and Purification

The work-up and purification of this compound on a large scale require careful planning to ensure high purity and yield, while minimizing solvent usage and waste generation.

Question 4: We are experiencing difficulties with phase separation during the aqueous work-up, leading to product loss. How can we improve this?

Answer:

Phase separation issues, such as the formation of emulsions, are common during the work-up of large-scale reactions, especially when basic or acidic aqueous solutions are used.

  • Causality: Emulsions are often stabilized by fine solid particles or by compounds that have surfactant-like properties. The salts formed during the neutralization of the base can also contribute to emulsion formation.

  • Troubleshooting & Mitigation:

    • Brine Wash: After the initial aqueous washes (e.g., with dilute HCl and sodium bicarbonate solution), a wash with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[9]

    • Solvent Choice: The choice of organic solvent can impact phase separation. Solvents with a significant density difference from water, such as dichloromethane, often provide cleaner phase splits than solvents like ethyl acetate, although environmental and safety considerations are also important.

    • Temperature: Gently warming the mixture can sometimes help to break emulsions, but this should be done with caution to avoid decomposition of the product.

    • Filtration: If a solid is suspected of stabilizing the emulsion, filtering the mixture through a pad of celite before the phase separation can be beneficial.

Question 5: We are finding it difficult to achieve the desired purity of this compound by crystallization on a large scale. What are the key parameters to optimize?

Answer:

Crystallization is a powerful purification technique, but its success on a large scale depends on a thorough understanding of the product's solubility profile and the careful control of crystallization parameters.

  • Causality: The formation of pure, easily filterable crystals is governed by the rate of nucleation and crystal growth, which are influenced by solvent selection, cooling rate, and agitation.

  • Troubleshooting & Mitigation:

    • Solvent Screening: A systematic solvent screen is essential. The ideal solvent is one in which the product has high solubility at an elevated temperature and low solubility at room temperature or below. For benzamides, polar protic solvents like ethanol or isopropanol, or mixtures with a non-polar anti-solvent like heptane or hexane, are often good starting points.

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. A slow, controlled cooling profile is crucial for growing larger, purer crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote crystallization at the desired temperature and help to control the crystal size distribution.

    • Agitation: The agitation rate should be sufficient to keep the solids suspended and ensure good heat transfer, but not so vigorous that it causes crystal breakage (secondary nucleation), which can lead to a wide particle size distribution and filtration problems.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Bromobenzoyl Chloride

This protocol is a general guideline and should be adapted and optimized based on the specific equipment and safety procedures of your facility.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-bromobenzoic acid (1.0 eq) and a suitable solvent such as toluene (3-5 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Thionyl Chloride Addition: Begin agitation and slowly add thionyl chloride (1.2-1.5 eq) to the reactor via a dosing pump over 2-4 hours, maintaining the internal temperature between 25-35°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis of a quenched aliquot).

  • Solvent and Excess Reagent Removal: Cool the reaction mixture to 40-50°C and apply vacuum to distill off the solvent and excess thionyl chloride.

  • Solvent Swap (Optional): Add a co-solvent for the next step (e.g., dichloromethane) and re-distill to ensure complete removal of thionyl chloride. The crude 4-bromobenzoyl chloride is then used directly in the next step.

Protocol 2: Scale-Up Synthesis of this compound
  • Reactor Setup: In a separate reactor, charge N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 eq), a suitable solvent like dichloromethane (5-8 volumes), and triethylamine (2.2-2.5 eq).

  • Cooling: Cool the mixture to 0-10°C with agitation under a nitrogen atmosphere.

  • Acid Chloride Addition: Slowly add the crude 4-bromobenzoyl chloride solution from the previous step to the hydroxylamine mixture over 2-4 hours, maintaining the internal temperature below 15°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion is confirmed by HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15°C.

    • Quench the reaction by slowly adding water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Data Summary Table

ParameterStep 1: Acid Chloride FormationStep 2: Weinreb Amide Formation
Key Reagents 4-bromobenzoic acid, Thionyl chloride4-bromobenzoyl chloride, N,O-dimethylhydroxylamine HCl
Solvent Toluene or DichloromethaneDichloromethane or Ethyl Acetate
Temperature 25-35°C (addition), 60-70°C (reaction)0-15°C (addition), Room Temp (reaction)
Key Control Point Controlled addition of SOCl₂, Off-gas scrubbingTemperature control during addition, Moisture control
Typical Byproducts Unreacted starting material, Decomposition products4-bromobenzoic acid (from hydrolysis)
Work-up Distillation of excess SOCl₂Aqueous washes (acidic, basic, brine)
Purification Used crude in next stepCrystallization

Visualizations

Experimental Workflow for Scale-Up Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation A1 Charge Reactor with 4-Bromobenzoic Acid & Toluene A2 Controlled Addition of Thionyl Chloride (25-35°C) A1->A2 Exothermic A3 Heat to 60-70°C A2->A3 A4 IPC Monitoring (HPLC) A3->A4 Hold for 2-4h A5 Vacuum Distillation to remove excess SOCl₂ A4->A5 Reaction Complete A6 Crude 4-Bromobenzoyl Chloride Solution A5->A6 B3 Add Acid Chloride Solution (<15°C) A6->B3 B1 Charge Reactor with Me(MeO)NH.HCl, Base, DCM B2 Cool to 0-10°C B1->B2 B2->B3 Exothermic B4 Warm to RT B3->B4 B5 IPC Monitoring (HPLC) B4->B5 Hold for 1-3h B6 Aqueous Work-up (Wash & Dry) B5->B6 Reaction Complete B7 Concentration B6->B7 B8 Crystallization B7->B8 B9 Isolated Pure Product B8->B9 caption Scale-up workflow for this compound.

Caption: Scale-up workflow for this compound.

Logical Relationship of Key Scale-Up Challenges

G cluster_reactants Reagent & Reaction Control cluster_process Process & Purification ScaleUp Scale-Up Synthesis Exotherm Exotherm Management ScaleUp->Exotherm Gas Off-Gas Handling ScaleUp->Gas Hygroscopic Hygroscopic Reagents ScaleUp->Hygroscopic Stoichiometry Stoichiometry ScaleUp->Stoichiometry PhaseSep Phase Separation ScaleUp->PhaseSep Crystallization Crystallization Optimization ScaleUp->Crystallization Purity Impurity Profile Exotherm->Purity prevents decomposition Hygroscopic->Purity avoids side-reactions Stoichiometry->Purity PhaseSep->Purity improves isolation Crystallization->Purity final purification Analysis Analytical Control Purity->Analysis caption Key challenges and their interdependencies in scale-up.

Caption: Key challenges and their interdependencies in scale-up.

References

  • Benchchem. (n.d.). The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide.
  • ResearchGate. (2020, December 21). I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous?.
  • Benchchem. (n.d.). Technical Support Center: Purifying Weinreb Amide Products via Column Chromatography.
  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). 1. Procedure.
  • Sciencemadness Discussion Board. (2021, December 14). Project: Making thionyl chloride from easy-to-get precursors.
  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
  • RSC Publishing. (2024, January 8). Reaction Chemistry & Engineering.
  • Benchchem. (n.d.). Technical Support Center: Removal of N,O-dimethylhydroxylamine Byproduct.
  • ACS Publications. (2024, July 12). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids | JACS Au.
  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).
  • PubMed Central. (n.d.). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates.
  • Benchchem. (n.d.). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • arXiv. (2024, March 8). [2403.05228] Chemical Reactions regulated by Phase-Separated Condensates.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • 东莞康润实验科技有限公司. (n.d.). 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide.
  • ism2. (n.d.). Weinreb Amides in Organic Synthesis.
  • Supplier Insight. (n.d.). The Chemistry of this compound: A Supplier's Insight.
  • ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide.
  • YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent..
  • Benchchem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis Utilizing 4-Chloro-N-methoxy-N-methylbenzamide.
  • PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • YouTube. (2016, July 25). Changing Phase Behavior to Facilitate Chemical Processes | David Bergbreiter.
  • Sci-Hub. (2021). Challenges in membrane-based liquid phase separations.
  • ResearchGate. (n.d.). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application | Request PDF.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications.

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Validation & Comparative

1H NMR analysis of 4-Bromo-N-methoxy-N-methylbenzamide reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 4-Bromo-N-methoxy-N-methylbenzamide and its Reaction Products

Authored by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of intermediates are paramount. The Weinreb-Nahm amide, specifically this compound, serves as a crucial precursor for the synthesis of ketones, a common motif in pharmacologically active molecules. Its utility stems from its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition that plagues more reactive acyl compounds like esters or acid chlorides.[1][2]

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of this compound and its typical reaction products. We will explore the causal relationships behind spectral changes, offer field-proven experimental protocols, and compare NMR with alternative analytical techniques to provide a holistic view of reaction analysis.

The Strategic Importance of the Weinreb-Nahm Amide

The N-methoxy-N-methylamide functional group is a powerful tool in organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety reacts with Grignard or organolithium reagents to form a highly stable tetrahedral intermediate, stabilized by chelation with the N-methoxy group.[1][3] This intermediate resists collapse and further reaction until an aqueous or acidic workup is performed, thus preventing the formation of tertiary alcohol byproducts from over-addition.[1][4] This reliability makes the Weinreb amide an indispensable tool for the controlled synthesis of ketones and aldehydes.[3][5]

Reaction Mechanism: The Key to Selectivity

The stability of the chelated tetrahedral intermediate is the cornerstone of the Weinreb ketone synthesis. This prevents the premature elimination of the N-methoxy-N-methylamine group, which would generate the ketone in the presence of unreacted organometallic reagent.

G Start 4-Bromo-N-methoxy- N-methylbenzamide Reagent + R-MgX (Grignard Reagent) Intermediate Stable Chelated Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Workup + H₃O⁺ (Aqueous Workup) Product 4-Bromoaryl Ketone Workup->Product Collapse & Protonation Byproduct H-N(Me)OMe

Caption: The Weinreb ketone synthesis mechanism.

¹H NMR Fingerprinting: From Starting Material to Product

¹H NMR spectroscopy is the primary tool for monitoring the conversion of the Weinreb amide to the ketone product. The distinct electronic environments of the protons in the starting material and product provide a clear and quantitative measure of reaction progress.

The Starting Material: this compound

The ¹H NMR spectrum of the starting material is characterized by three key regions:

  • Aromatic Protons (7.5-7.7 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom are typically shifted slightly downfield compared to those ortho to the amide group.[6][7]

  • N-Methoxy Protons (~3.5 ppm): The three protons of the -OCH₃ group appear as a sharp singlet.

  • N-Methyl Protons (~3.3 ppm): The three protons of the -NCH₃ group also appear as a sharp singlet. In some cases, particularly with ortho-substituted benzamides, restricted rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can lead to peak broadening or even the appearance of rotamers at room temperature.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to C=O)~7.65Doublet2H
Ar-H (ortho to Br)~7.55Doublet2H
N-OCH₃~3.5Singlet3H
N-CH₃~3.3Singlet3H
Table 1: Typical ¹H NMR spectral data for this compound in CDCl₃.
The Product: 4-Bromoaryl Ketone (e.g., 4'-Bromoacetophenone)

Upon successful reaction with a Grignard reagent (e.g., methylmagnesium bromide), the ¹H NMR spectrum undergoes a dramatic and telling transformation.

  • Disappearance of Weinreb Amide Signals: The most obvious change is the complete disappearance of the two singlets corresponding to the N-methoxy and N-methyl protons. This is a definitive indicator of starting material consumption.

  • Aromatic Protons (7.6-7.8 ppm): The aromatic signals remain as two doublets, but their chemical shifts are altered due to the change in the electronic nature of the substituent (from an amide to a ketone). The protons ortho to the new, strongly electron-withdrawing ketone group are typically shifted further downfield.

  • Appearance of New Aliphatic Protons: A new signal appears corresponding to the alkyl or aryl group introduced by the organometallic reagent. For the synthesis of 4'-bromoacetophenone using MeMgBr, a sharp singlet for the acetyl methyl group (-COCH₃) appears around 2.6 ppm.[8]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to C=O)~7.80Doublet2H
Ar-H (ortho to Br)~7.60Doublet2H
-COCH₃~2.60Singlet3H
Table 2: Typical ¹H NMR spectral data for 4'-Bromoacetophenone in CDCl₃.
Comparative Analysis: A Side-by-Side View
Spectral Feature Starting Weinreb Amide Ketone Product Analytical Significance
N-OCH₃ Signal Present (~3.5 ppm, s, 3H)Absent Confirms consumption of starting material.
N-CH₃ Signal Present (~3.3 ppm, s, 3H)Absent Confirms consumption of starting material.
New Aliphatic Signal AbsentPresent (e.g., ~2.6 ppm, s, 3H for -COCH₃)Confirms formation of the desired C-C bond.
Aromatic Shifts ~7.5-7.7 ppmShifted (~7.6-7.8 ppm)Indicates change in the electronic environment of the ring.

Table 3: Key ¹H NMR diagnostic signals for reaction monitoring.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is directly dependent on rigorous experimental technique, from the reaction itself to the final sample preparation.

Protocol 1: Synthesis of 4'-Bromoacetophenone via Weinreb Amide

Causality: This protocol uses anhydrous conditions to prevent quenching the highly reactive Grignard reagent. The reaction is run at a low temperature to ensure the stability of the tetrahedral intermediate and maximize selectivity.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Workup (Quench): Cool the flask back to 0 °C and slowly quench the reaction by adding 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Preparation of the ¹H NMR Sample

Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from artifacts. A deuterated solvent is used to avoid overwhelming the analyte signals, and filtration removes paramagnetic impurities that cause line broadening.[9][10]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified product or reaction mixture into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it dissolves a wide range of organic compounds.[10]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Referencing: If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.[11]

  • Labeling and Analysis: Cap the NMR tube, label it clearly, and acquire the spectrum.

G cluster_reaction Synthesis cluster_analysis NMR Analysis Reaction Perform Grignard Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Weigh Weigh Sample (5-10 mg) Purify->Weigh  Purified Product   Dissolve Dissolve in CDCl₃ (~0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Spectrum Filter->Acquire

Caption: Experimental workflow from synthesis to NMR analysis.

A Comparative Look: NMR vs. Alternative Analytical Methods

While ¹H NMR is unparalleled for structural elucidation, other techniques can provide complementary information for reaction monitoring. The choice of method often depends on the specific information required, available equipment, and desired throughput.

Technique Strengths Weaknesses Best Use Case
¹H NMR - Rich structural information- Quantitative without calibration standards- Can identify unknown byproducts- Lower throughput- Requires specialized equipment- Higher cost per sampleDetailed mechanistic studies, structural confirmation, and final product characterization.[12][13]
TLC - Very fast and inexpensive- Excellent for quick qualitative checks- Not quantitative- Poor resolution for complex mixtures- Requires UV-active compounds or stainingRapidly determining if the starting material has been consumed.
LC-MS - Highly sensitive and quantitative- Excellent separation of components- Provides molecular weight information- Requires calibration for accurate quantification- Can be destructive- More complex instrumentationQuantifying conversion and purity in complex reaction mixtures, especially for trace-level analysis.[14]
FT-IR - Fast and non-destructive- Good for tracking functional group changes- Provides limited structural information- Spectra can be complex- Not ideal for quantificationMonitoring the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of the ketone C=O stretch (~1685 cm⁻¹).

Table 4: Comparison of common analytical techniques for reaction monitoring.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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  • Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.
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  • University of Illinois. (n.d.).
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  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(6), 489-497. [Link]
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  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-436. [Link]
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  • University of Wisconsin-Madison. (n.d.).
  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
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  • University College London. (n.d.). Chemical shifts. Chemistry. [Link]
  • Hatakeyama, T., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Organic & Biomolecular Chemistry, 18(16), 3026-3030. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • ResearchGate. (n.d.). 4-Methoxy-N-methylbenzamide.
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  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]

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A Comparative Guide to 13C NMR Characterization of Ketones from Weinreb Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the Weinreb ketone synthesis stands as a cornerstone methodology. Its elegance lies in the controlled formation of ketones from carboxylic acid derivatives, masterfully avoiding the common pitfall of over-addition that plagues reactions with more reactive acylating agents.[1][2] This control stems from the use of an N-methoxy-N-methylamide, or Weinreb-Nahm amide, which forms a stable chelated intermediate with the organometallic reagent.[3][4] However, the success of any synthesis is ultimately validated by the purity and structural confirmation of the final product.

This guide provides an in-depth technical comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the desired ketone product against key potential impurities: the unreacted Weinreb-Nahm amide and the tertiary alcohol byproduct from over-addition. Understanding these distinct NMR fingerprints is crucial for accurate reaction monitoring, troubleshooting, and final product validation.

The Underlying Chemistry: Why the Weinreb Synthesis is Different

Traditional methods of synthesizing ketones, such as the reaction of an organometallic reagent with an acid chloride or ester, are often complicated by a second nucleophilic attack on the newly formed ketone, leading to a tertiary alcohol.[2][5] The Weinreb-Nahm synthesis circumvents this issue through a clever mechanistic feature. The initial nucleophilic addition of a Grignard or organolithium reagent to the Weinreb amide forms a tetrahedral intermediate. This intermediate is stabilized by the chelation of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[1][3] This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the undesired second addition of the organometallic reagent.[1][4]

Caption: The Weinreb ketone synthesis mechanism proceeds via a stable chelated intermediate.

13C NMR Analysis: The Ketone Fingerprint

The most diagnostic signal in the 13C NMR spectrum of a ketone is the carbonyl carbon. Due to the strong deshielding effect of the double-bonded oxygen atom, this signal appears far downfield.[6]

  • Ketone Carbonyl (C=O): The chemical shift for a ketone carbonyl carbon is typically found in the 205-220 ppm range.[7][8] For α,β-unsaturated ketones, conjugation can shift this peak slightly upfield, but it generally remains above 190 ppm.[9] This downfield region is often sparsely populated, making the ketone carbonyl peak a highly reliable diagnostic marker.[10]

  • Alpha-Carbons (α-C): The carbons directly attached to the carbonyl group are also deshielded and typically appear between 20-50 ppm .[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Advanced NMR experiments like DEPT-135 and DEPT-90 are invaluable for confirming the structure. A DEPT experiment can differentiate between CH, CH₂, and CH₃ carbons, while quaternary carbons (like the carbonyl carbon) are absent.[11][12][13] This helps to fully assign the aliphatic and aromatic regions of the spectrum.

Comparative 13C NMR Analysis: Product vs. Alternatives

A self-validating analytical approach requires not only identifying the product's signals but also confirming the absence of signals from starting materials and potential byproducts.

Alternative 1: Unreacted Weinreb-Nahm Amide

If the reaction is incomplete, the starting Weinreb-Nahm amide will be present in the crude product mixture. Its 13C NMR signature is distinctly different from the ketone.

  • Amide Carbonyl (C=O): The carbonyl carbon of a Weinreb amide is significantly more shielded than a ketone's due to resonance with the nitrogen atom's lone pair. This shifts the peak substantially upfield to the 165-170 ppm range.[14][15]

  • Methoxy and Methyl Carbons: The presence of the N-methoxy and N-methyl groups provides two additional unique signals that are absent in the pure ketone product.

    • O-CH₃ Carbon: Typically appears around 61-62 ppm .[14][15]

    • N-CH₃ Carbon: Typically appears around 32-33 ppm .[14][15]

The presence of these three signals is a definitive indication of unreacted starting material.

Alternative 2: Tertiary Alcohol (Over-addition Product)

Although the Weinreb synthesis is designed to prevent over-addition, unfavorable reaction conditions (e.g., elevated temperatures that promote the breakdown of the chelated intermediate) can still lead to the formation of a tertiary alcohol.

  • Absence of Carbonyl Signal: The most glaring difference is the complete absence of any signal in the 160-220 ppm region . The carbonyl group has been reduced to a hydroxyl-bearing carbon.

  • Quaternary Alcohol Carbon (C-OH): A new signal will appear for the quaternary carbon bonded to the hydroxyl group. This signal is typically found in the 70-90 ppm range.[16]

  • DEPT Confirmation: A DEPT-135 spectrum will show no signal at this chemical shift, confirming it as a quaternary carbon, which is a hallmark of a tertiary alcohol formed from a ketone.[12][16]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key diagnostic 13C NMR chemical shifts for distinguishing the desired ketone from the primary alternatives.

Functional Group/CarbonDesired Ketone Weinreb-Nahm Amide Tertiary Alcohol Rationale for Distinction
Carbonyl (C=O) 205-220 ppm 165-170 ppmAbsentThe ketone C=O is uniquely downfield. Its absence is a key indicator of over-addition.
Quaternary C-OH AbsentAbsent70-90 ppm A signal in this region, confirmed as quaternary by DEPT, is strong evidence for the tertiary alcohol.
O-CH₃ Absent~61 ppm AbsentThis signal is exclusive to the Weinreb-Nahm amide starting material.
N-CH₃ Absent~32 ppm AbsentThis signal is also exclusive to the Weinreb-Nahm amide starting material.

Experimental Workflow & Protocol

A robust analytical workflow ensures reproducible and reliable results.

Workflow cluster_reaction Synthesis cluster_nmr NMR Analysis run_reaction Run Weinreb Synthesis workup Aqueous Workup run_reaction->workup purify Purification (e.g., Chromatography) workup->purify prep_sample Prepare Sample (~10-20 mg in 0.6 mL CDCl₃) purify->prep_sample Crude & Pure Fractions acquire_13C Acquire Proton-Decoupled 13C Spectrum prep_sample->acquire_13C acquire_dept Acquire DEPT-135 Spectrum acquire_13C->acquire_dept analyze Analyze Spectra & Compare acquire_dept->analyze

Caption: Workflow for synthesis and 13C NMR characterization of Weinreb ketone products.

Step-by-Step Protocol for 13C NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality 13C NMR data for reaction analysis.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried, purified product (or crude reaction mixture).

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a common choice and its residual carbon signal appears as a characteristic triplet at ~77 ppm.[17]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition of Standard Proton-Decoupled 13C Spectrum:

    • Pulse Program: Use a standard single-pulse proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the entire expected range, typically 0 to 220 ppm.[9]

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): Set to 2-5 seconds. This delay is crucial for allowing carbons, especially quaternary carbons with long relaxation times, to fully relax between pulses, ensuring more reliable signal intensity.[9]

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR.[10] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Acquisition of DEPT-135 Spectrum:

    • Pulse Program: Select the DEPT-135 pulse program.

    • Parameters: Keep the spectral width and other relevant parameters consistent with the standard 13C spectrum.

    • Interpretation: In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted) peaks. Quaternary carbons will be absent.[12][13]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate and annotate all peaks. Compare the chemical shifts to the reference values in the table above to confirm the identity of the product and assess its purity.

By systematically applying this combined synthetic and spectroscopic approach, researchers can confidently verify the successful formation of ketones via the Weinreb synthesis, ensuring the integrity and quality of their chemical entities.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
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A Comparative Guide to Reaction Monitoring: GC-MS for 4-Bromo-N-methoxy-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of chemical reactions is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. The synthesis of 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate[1], presents a common challenge for analytical chemists: selecting the most effective real-time monitoring technique. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with its primary alternative, High-Performance Liquid Chromatography (HPLC), for the in-process monitoring of this critical reaction.

The Synthetic Battlefield: Why Monitor the Formation of a Weinreb Amide?

This compound (C₉H₁₀BrNO₂) is a key building block in organic synthesis, frequently utilized in the creation of complex molecules due to its ability to react with organometallic reagents to form ketones and aldehydes with high selectivity.[1][2][3][4] The formation of this Weinreb amide, typically from a corresponding acid chloride or carboxylic acid[5][6][7], requires careful monitoring to ensure the complete consumption of starting materials and to minimize the formation of byproducts. Inadequate monitoring can lead to downstream purification challenges and compromised final product quality.

GC-MS: A Powerful Tool for Volatile Analytes

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase, while mass spectrometry provides identification based on their mass-to-charge ratio.[8][9] For an analyte to be suitable for GC-MS, it must be volatile and thermally stable.[9][10][11] this compound, with a molecular weight of approximately 244.09 g/mol [12][13][14][15], is a liquid at room temperature[13] and possesses sufficient volatility for GC-MS analysis, especially with modern instrumentation.

Proposed GC-MS Method for Reaction Monitoring

The following is a robust starting point for developing a validated GC-MS method for monitoring the synthesis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 120°C, hold for 2 minutes

    • Ramp: 20°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 50-400 amu

Sample Preparation:

A crucial step for reaction monitoring is rapid and representative sample preparation.

  • Aliquots (e.g., 50 µL) of the reaction mixture are taken at specified time intervals.

  • The reaction is quenched immediately by dilution in a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard.

  • The diluted sample is briefly vortexed and a portion is transferred to a GC vial for analysis.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_Reaction Reaction Monitoring cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Reaction Synthesis of this compound Sampling Timed Aliquot Sampling Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching Injection GC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Peak Integration Detection->Chromatogram MassSpectrum Compound Identification Detection->MassSpectrum Quantification Quantification vs. Time Chromatogram->Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS monitoring of a chemical reaction.

The Alternative: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[8][9] It is particularly well-suited for non-volatile, thermally unstable, or polar compounds.[9][10][11][16]

A Comparative Analysis: GC-MS vs. HPLC
FeatureGC-MSHPLC
Analyte Volatility Requires volatile and thermally stable compounds.Suitable for a wide range of volatilities, including non-volatile compounds.[9][10]
Thermal Stability High temperatures in the injector and column can cause degradation of thermally labile compounds.Analysis is typically performed at or near ambient temperature, minimizing degradation risk.[10]
Separation Efficiency Generally offers higher separation efficiency and resolution for volatile compounds.[10]Excellent for a broad range of compounds, particularly polar and high molecular weight species.
Speed of Analysis Can offer faster analysis times for simple mixtures.[10]Runtimes can be longer, depending on the complexity of the separation.
Sample Preparation May require derivatization for non-volatile analytes, but is often simpler for direct injection of organic reaction mixtures.Can sometimes involve more complex sample preparation, such as solvent exchange or filtration.
Detection Mass spectrometry provides definitive identification.Commonly uses UV-Vis detection, which is less specific than MS but can be coupled with MS for enhanced identification.[8]
Cost & Complexity Instrumentation can be less expensive and conceptually simpler than high-end HPLC systems.[8]HPLC systems, particularly those with advanced detectors, can have higher initial and operational costs.[8]

Head-to-Head: Performance in Monitoring this compound Reactions

For the specific application of monitoring the formation of this compound, both techniques have their merits.

GC-MS Advantages:

  • High Specificity: The mass spectrometer provides unambiguous identification of the product, starting materials, and any volatile byproducts.

  • Good Sensitivity: Modern GC-MS systems offer excellent sensitivity for detecting low levels of reaction components.[8]

  • Potentially Faster Analysis: For a relatively clean reaction, a rapid GC method can provide near real-time feedback.

HPLC Advantages:

  • Broader Analyte Scope: HPLC can simultaneously monitor non-volatile starting materials (e.g., the corresponding carboxylic acid) and the product without the need for derivatization.[10]

  • Reduced Risk of Degradation: The ambient temperature operation of HPLC is advantageous if the stability of the Weinreb amide or other reaction components at elevated GC temperatures is a concern.[10]

  • Established Methodology: LC-MS is a commonly cited method for monitoring Weinreb amide reactions.[17]

Logical Decision Workflow

Decision_Workflow Start Select Monitoring Technique for This compound Reaction VolatileImpurities Are volatile impurities or byproducts a primary concern? Start->VolatileImpurities ThermalStability Is the analyte and other reaction components thermally stable? VolatileImpurities->ThermalStability Yes NonVolatileStart Is a non-volatile starting material (e.g., carboxylic acid) being used? VolatileImpurities->NonVolatileStart No UseGCMS GC-MS is a strong candidate. ThermalStability->UseGCMS Yes UseHPLC HPLC is the preferred method. ThermalStability->UseHPLC No NonVolatileStart->UseHPLC Yes ConsiderHPLC Consider HPLC for comprehensive analysis. NonVolatileStart->ConsiderHPLC No

Caption: Decision matrix for selecting an analytical monitoring technique.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for monitoring the synthesis of this compound. The choice between them is contingent on the specific reaction conditions and analytical objectives.

  • GC-MS is highly recommended when the starting materials are sufficiently volatile and thermally stable, and when the primary goal is rapid and specific identification of the product and any volatile impurities. Its high separation efficiency and the definitive identification provided by the mass spectrometer make it an excellent choice for process optimization.

  • HPLC is the preferred method when dealing with non-volatile starting materials, such as a carboxylic acid, or if there is any concern about the thermal lability of the reactants or products.[9][10] Its versatility in handling a wider range of compound polarities and volatilities at ambient temperatures provides a robust and reliable monitoring platform.

For comprehensive process understanding, a hybrid approach can be invaluable. HPLC can be used for routine reaction monitoring of the primary components, while GC-MS can be employed for in-depth analysis of volatile organic impurities and for confirmatory identification of unknown peaks. Ultimately, the selection of the most appropriate analytical tool empowers researchers and drug development professionals to ensure the efficiency, reproducibility, and safety of their synthetic processes.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • CymitQuimica. (n.d.). CAS 192436-83-2: this compound.
  • Lab Pro Inc. (n.d.). This compound, 1G - B5728-1G.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
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  • NIH. (2013, November 6). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
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A Comparative Guide to Purity Analysis of 4-Bromo-N-methoxy-N-methylbenzamide: HPLC, GC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate efficacy of the final product. 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the downstream reaction kinetics and impurity profile of the subsequent synthetic steps. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this key intermediate.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.

A Validated HPLC Method for this compound

While a specific monograph for this compound may not be universally established, a robust reverse-phase HPLC method can be developed and validated based on the analysis of structurally similar aromatic amides.[2] The following protocol outlines a reliable starting point for method development.

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Elution:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Elution: Isocratic or gradient elution can be employed depending on the complexity of the impurity profile. A typical starting point is a 60:40 mixture of Mobile Phase B and Mobile Phase A.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.

  • UV Detection at 254 nm: The aromatic ring in the molecule provides strong UV absorbance at this wavelength, ensuring high sensitivity for both the main component and potential aromatic impurities.

Potential Impurities and Method Specificity:

The primary impurities in this compound are likely to arise from the synthetic route. These can include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid or its corresponding acid chloride.

  • Over-brominated Species: Introduction of a second bromine atom onto the aromatic ring.[3]

  • Hydrolysis Products: Cleavage of the amide bond to yield 4-bromobenzoic acid.[3]

A well-developed HPLC method should demonstrate baseline separation of the main peak from these potential impurities, ensuring the method is specific for the analyte of interest.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is crucial for selecting the most appropriate method for a given application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Applicability to Analyte Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.[4]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C).
Sample Preparation Simple dissolution and filtration.May require derivatization for non-volatile compounds.Simple dissolution in a deuterated solvent.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Selectivity High, can separate closely related isomers.High, particularly with capillary columns.High, provides detailed structural information for identification.
Quantification Excellent, based on peak area with external or internal standards.Excellent, based on peak area with external or internal standards.Can be quantitative (qNMR) with an internal standard, but requires careful parameter optimization.[5]
Throughput Moderate, typical run times of 10-30 minutes.High, typical run times of a few minutes.[6]Low, can be time-consuming for quantitative analysis.
Cost Moderate instrument cost, ongoing solvent costs.Lower instrument cost, lower gas consumption costs.[6]High initial instrument cost.
Gas Chromatography (GC) Analysis

Several suppliers of this compound specify purity by GC.[7][8] This indicates that the compound has sufficient volatility and thermal stability for this technique.

Experimental Protocol: GC Purity Analysis

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

2. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Advantages and Disadvantages of GC:
  • Advantages: GC often offers faster analysis times and higher resolution than HPLC for volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities.[9]

  • Disadvantages: The primary limitation is the requirement for analyte volatility and thermal stability. Non-volatile impurities will not be detected, potentially leading to an overestimation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be employed for purity determination. A ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule.[10]

Experimental Protocol: NMR Purity Analysis

1. Instrumentation:

  • An NMR spectrometer (e.g., 300 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For quantitative NMR (qNMR), a known amount of an internal standard is added.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • The purity can be estimated by integrating the signals corresponding to the analyte and comparing them to the integrals of any impurity signals. For qNMR, the purity is calculated relative to the known concentration of the internal standard.

Advantages and Disadvantages of NMR:
  • Advantages: NMR provides unambiguous structural confirmation of the main component and can often allow for the identification of impurities without the need for reference standards. It is also a non-destructive technique.

  • Disadvantages: NMR is generally less sensitive than chromatographic methods and may not detect impurities present at very low levels. Quantitative NMR requires careful experimental design and data processing.[5]

Visualizing the Workflow and Decision-Making Process

The selection of an appropriate analytical technique is a critical decision in any quality control workflow. The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making tree for choosing the most suitable analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Decision_Tree cluster_methods Analytical Techniques start Purity Analysis of 4-Bromo-N-methoxy- N-methylbenzamide is_volatile Volatile & Thermally Stable? start->is_volatile Is the primary goal quantitative purity with high resolution for non-volatile impurities? need_structure Need Structural Info? start->need_structure Is structural confirmation and identification of unknowns the priority? hplc HPLC (High Resolution, Non-Volatile) gc GC (High Speed, Volatile) nmr NMR (Structural Info, Non-Destructive) is_volatile->hplc No / Unknown is_volatile->gc Yes need_structure->hplc No, focus on quantification need_structure->nmr Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC is the recommended primary technique . Its ability to separate non-volatile impurities and its high precision make it the most reliable method for generating accurate purity data.

GC-MS serves as an excellent complementary technique, particularly for the identification of volatile impurities and for rapid screening where thermal stability is not a concern.

NMR spectroscopy is invaluable for initial structural confirmation of the manufactured batch and for the characterization of unknown impurities detected by chromatographic methods.

By employing a multi-faceted analytical approach that leverages the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their synthetic processes and the quality of their final products.

References

  • Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Purity comparison by NMR and HPLC. ResearchGate.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit.
  • HPLC, a modular technique that complements NMR. Specific Polymers.
  • Supporting Information. The Royal Society of Chemistry.
  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. PubChem.
  • This compound >95.0%(GC) 1g. Laboratorium Discounter.
  • The Chemistry of this compound: A Supplier's Insight.
  • This compound. Universal Biologicals.
  • This compound 95.0+%, TCI America™. Fisher Scientific.

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A Comparative Guide to Acylating Agents: The Strategic Advantages of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. For researchers, scientists, and drug development professionals, navigating the diverse array of available reagents requires a deep understanding of their inherent reactivity and substrate compatibility. This guide provides an in-depth comparison of 4-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, with conventional acylating agents such as acyl chlorides and acid anhydrides. Through a blend of mechanistic insights and supporting data, we will elucidate the strategic advantages of employing this versatile building block in complex molecular construction.

The Crucial Role of Acylation in Synthesis

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The efficacy of an acylation reaction is largely dependent on the nature of the acylating agent employed.[3] Highly reactive agents can lead to undesired side reactions and over-addition, while less reactive ones may require harsh conditions and result in low yields. The ideal acylating agent offers a balance of reactivity and stability, allowing for controlled and predictable transformations.

Profiling this compound: A Modern Solution

This compound (CAS 192436-83-2) is an aromatic compound featuring a bromine atom at the para-position and a characteristic N-methoxy-N-methylamide (Weinreb amide) functionality.[4][5] This specific structural arrangement confers a unique reactivity profile that addresses many of the challenges associated with traditional acylating agents.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the facile construction of complex molecular scaffolds.[4][6] The Weinreb amide moiety, however, is the key to its superior performance as an acylating agent, particularly in reactions with potent organometallic nucleophiles.[7][8]

The Weinreb Amide Advantage: Taming Reactivity Through Chelation

The primary advantage of Weinreb amides lies in their ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents).[7][9] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[10] This chelation prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, leading to the formation of a tertiary alcohol byproduct.[8][11] This level of control is often difficult to achieve with more reactive acylating agents like acyl chlorides and acid anhydrides.[12][13]

Weinreb_Mechanism reagents This compound + R'-M intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack workup Aqueous Workup (e.g., H3O+) intermediate->workup Protonation product Ketone (No Over-addition) workup->product Collapse

Caption: Mechanism of Weinreb Ketone Synthesis.

Comparative Performance Analysis

The choice of an acylating agent is a nuanced decision that depends on the specific transformation and the nature of the substrate. The following table provides a comparative overview of this compound against common alternatives.

FeatureThis compound (Weinreb Amide)Acyl ChloridesAcid Anhydrides
Reactivity Moderate and controllable[14]Very high[15][16]High[17][18]
Reaction with Organometallics Forms stable intermediate, preventing over-addition to yield ketones[7][8]Prone to over-addition, often yielding tertiary alcohols[12][19]Also susceptible to over-addition, though less so than acyl chlorides[11][20]
Stability & Handling Generally stable, crystalline solids with good shelf life[5]Highly moisture-sensitive, corrosive, and often fuming[15][21]Less moisture-sensitive than acyl chlorides but can hydrolyze[17][22]
Byproducts N,O-dimethylhydroxylamine (often as a salt)[14]Corrosive HCl gas[15][23]A carboxylic acid, which can sometimes be recycled[1][18]
Substrate Scope Broad, compatible with a wide range of functional groups due to milder conditions[14][24]Limited by high reactivity; may not be suitable for complex molecules with sensitive functional groups[15]Broader than acyl chlorides but can still be too reactive for some substrates[18]
Atom Economy GoodGoodModerate (one acyl group is "wasted")[1]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting acylation reactions with different agents. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Ketone Synthesis using this compound

Objective: To synthesize a ketone via the reaction of a Weinreb amide with a Grignard reagent.

Materials:

  • This compound

  • Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Weinreb_Workflow start Dissolve Weinreb Amide in Anhydrous THF cool Cool to 0 °C start->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard stir Stir at 0 °C for 1-2h add_grignard->stir quench Quench with 1M HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Ketone purify->product

Caption: General workflow for Weinreb amide acylation.

Protocol 2: Acylation of an Amine with an Acyl Chloride

Objective: To synthesize an amide via the reaction of an amine with an acyl chloride.

Materials:

  • Acyl chloride (e.g., Benzoyl chloride)

  • Primary or secondary amine

  • Pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion: Strategic Selection for Optimal Outcomes

While acyl chlorides and acid anhydrides remain workhorses in organic synthesis due to their high reactivity and low cost, they often present challenges in terms of selectivity and handling.[1][15] this compound, as a representative Weinreb amide, offers a superior level of control, particularly in the synthesis of ketones from organometallic reagents.[7][8] Its ability to prevent over-addition through the formation of a stable chelated intermediate makes it an invaluable tool for the construction of complex molecules where precision is paramount.[14][24] Furthermore, the presence of a bromine atom provides a synthetic handle for subsequent functionalization, enhancing its utility as a versatile building block.[4] For researchers in drug discovery and process development, the reliability and predictability afforded by this compound often justify its use over more classical, yet less discriminating, acylating agents.

References

  • Ace Chemistry.
  • Fiveable. 4.3 Acid anhydrides - Organic Chemistry II. [Link]
  • Study.com. Acylation Overview, Mechanism & Agents. [Link]
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  • ResearchGate. Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. [Link]
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  • YouTube.
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Yield Comparison: 4-Bromo-N-methoxy-N-methylbenzamide vs. 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Acylating Agent

In the landscape of organic synthesis, the conversion of carboxylic acids into reactive intermediates is a foundational step for constructing complex molecules. Among the most common activated acyl species are acid chlorides and N-methoxy-N-methylamides, famously known as Weinreb amides. Both serve as precursors for critical transformations, most notably the synthesis of ketones. This guide provides an in-depth, objective comparison of the synthetic yields and practical considerations for preparing 4-Bromo-N-methoxy-N-methylbenzamide and 4-bromobenzoyl chloride from their common precursor, 4-bromobenzoic acid.

The Strategic Importance of Acylating Agents

The primary challenge in using highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with carboxylic acid derivatives is preventing over-addition.[1][2] While acid chlorides are highly reactive, the ketone product formed is often even more susceptible to a second nucleophilic attack, leading to the formation of tertiary alcohols as undesired byproducts.[2][3]

This is where the Weinreb amide offers a distinct advantage. The N-methoxy-N-methylamide functionality reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][4][5] This intermediate resists further addition at low temperatures and, upon aqueous workup, collapses to cleanly provide the desired ketone.[3][5] This controlled reactivity is the cornerstone of the Weinreb ketone synthesis, making it a highly reliable method.[1][5]

Synthesis and Yield: A Head-to-Head Comparison

To provide a clear comparison, we will examine high-yield, representative synthetic protocols for converting 4-bromobenzoic acid into both 4-bromobenzoyl chloride and this compound.

Synthetic Pathways Overview

The synthesis of 4-bromobenzoyl chloride is a direct activation of the carboxylic acid, typically using a chlorinating agent. The formation of the Weinreb amide, conversely, is an amidation reaction that requires a coupling agent to activate the carboxylic acid for reaction with N,O-dimethylhydroxylamine.

Synthetic_Pathways cluster_0 Synthesis of 4-bromobenzoyl chloride cluster_1 Synthesis of this compound Carboxylic_Acid 4-Bromobenzoic Acid Acid_Chloride 4-Bromobenzoyl Chloride Carboxylic_Acid->Acid_Chloride Chlorination Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Acid_Chloride Carboxylic_Acid_2 4-Bromobenzoic Acid Weinreb_Amide 4-Bromo-N-methoxy- N-methylbenzamide Carboxylic_Acid_2->Weinreb_Amide Amidation Coupling_Agent Coupling Agent (e.g., EDC, POCl₃) Coupling_Agent->Weinreb_Amide Amine N,O-Dimethyl- hydroxylamine HCl Amine->Weinreb_Amide Ketone_Synthesis cluster_ac Acid Chloride Pathway cluster_wa Weinreb Amide Pathway Acid_Chloride 4-Bromobenzoyl Chloride Ketone_AC Desired Ketone Acid_Chloride->Ketone_AC 1. R-MgBr 2. Workup Weinreb_Amide 4-Bromo-N-methoxy- N-methylbenzamide Intermediate Stable Chelated Intermediate Weinreb_Amide->Intermediate R-MgBr Grignard Organometallic Reagent (e.g., R-MgBr) Grignard->Acid_Chloride Grignard->Weinreb_Amide Alcohol Tertiary Alcohol (Over-addition Product) Ketone_AC->Alcohol R-MgBr (fast) Ketone_WA Desired Ketone (High Yield) Intermediate->Ketone_WA Aqueous Workup

Caption: Comparison of downstream ketone synthesis pathways.

As illustrated, the acid chloride pathway can lead to a mixture of products, diminishing the yield of the desired ketone. The Weinreb amide pathway, via its stable intermediate, provides a clean and high-yielding route to the ketone. [1][3]

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of each intermediate from 4-bromobenzoic acid.

Protocol 1: Synthesis of 4-bromobenzoyl chloride using Thionyl Chloride

[6]

  • Materials: 4-bromobenzoic acid (100 g, 0.497 mol), Thionyl chloride (100 g, 0.841 mol), Dichloromethane (300 ml), N,N-dimethylformamide (catalytic, a few drops).

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid, thionyl chloride, and dichloromethane.

    • Add a few drops of N,N-dimethylformamide to catalyze the reaction.

    • Heat the mixture to reflux and maintain for 2 days, or until gas evolution (HCl, SO₂) ceases.

    • Allow the reaction to cool to room temperature.

    • Carefully remove the excess thionyl chloride and dichloromethane by distillation or rotary evaporation.

    • The remaining liquid is purified by vacuum distillation to yield pure 4-bromobenzoyl chloride.

Protocol 2: Synthesis of this compound using POCl₃

[7]

  • Materials: 4-bromobenzoic acid (1.0 mmol), Phosphorus oxychloride (POCl₃, 1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), N,N-Diisopropylethylamine (DIPEA, 4.0 mmol), Dichloromethane (DCM, 5 mL).

  • Procedure:

    • To a stirred solution of 4-bromobenzoic acid in dry DCM, add POCl₃ and stir for 10 minutes at room temperature.

    • Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA. The base is crucial to neutralize the generated HCl.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure Weinreb amide.

Conclusion and Recommendations

Both 4-bromobenzoyl chloride and this compound are valuable intermediates derived from 4-bromobenzoic acid. The choice between them hinges on a trade-off between initial synthetic yield and downstream reaction control.

  • For maximum initial yield and when the subsequent reaction is not sensitive to a highly reactive acylating agent (e.g., certain esterifications or amidations not involving organometallics), the synthesis of 4-bromobenzoyl chloride using thionyl chloride is superior. Its near-quantitative yield and simple workup are highly advantageous for large-scale production. [6]

  • For the synthesis of ketones using organometallic reagents, the Weinreb amide is the unequivocally superior choice. Despite a potentially slightly lower yield in its formation, the prevention of over-addition leads to a significantly higher overall yield and purity of the final ketone product, simplifying purification and saving valuable downstream steps. [1][2][5] For researchers in drug development and fine chemical synthesis, the reliability and control offered by the Weinreb amide often outweigh the higher initial yield of the acid chloride. The ability to cleanly and efficiently produce ketones makes the Weinreb amide an indispensable tool in the modern synthetic chemist's arsenal.

References

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
  • Actim (S.R.L.). (n.d.). EDAC – Water soluble Carbodiimide.
  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride.
  • Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride.
  • ACS Publications. (n.d.). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters.
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
  • (2013, November 6). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH.
  • (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • (2021, February 8). EDC Coupling Mechanism. Organic Chemistry - YouTube.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • (n.d.). Acid to Acid Chloride - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • (n.d.). Supporting Information.
  • (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry.
  • (n.d.). The Chemistry of this compound: A Supplier's Insight.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis.
  • Organic Syntheses Procedure. (n.d.). Benzoyl chloride, o-chloro-.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

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Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Chloro-N-methoxy-N-methylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and economic viability of a synthetic route. The 4-halo-N-methoxy-N-methylbenzamides (Weinreb amides) are prized intermediates, offering a gateway to a vast array of ketones and complex molecular architectures. This guide provides a comprehensive, data-supported comparison of the reactivity of two key analogues: 4-bromo-N-methoxy-N-methylbenzamide and 4-chloro-N-methoxy-N-methylbenzamide. By understanding their nuanced differences in performance, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can make more strategic and informed decisions in their synthetic endeavors.

The Weinreb Amide: A Tool for Controlled Acylation

Before delving into the comparative reactivity of the halogenated aromatic ring, it is crucial to appreciate the role of the N-methoxy-N-methylamide, or Weinreb amide, functionality. This group is instrumental in the controlled synthesis of ketones from organometallic reagents (e.g., Grignard or organolithium reagents). Upon nucleophilic attack at the carbonyl carbon, a stable five-membered chelated tetrahedral intermediate is formed. This intermediate is remarkably stable at low temperatures and only collapses to the ketone upon aqueous workup, thus effectively preventing the common side reaction of over-addition to form a tertiary alcohol. This feature makes Weinreb amides superior to more reactive acylating agents like acid chlorides or esters when precision is paramount.

Physicochemical Properties at a Glance

A foundational understanding of the key physical and chemical properties of these two reagents is essential for their effective use in the laboratory.

PropertyThis compound4-Chloro-N-methoxy-N-methylbenzamide
CAS Number 192436-83-2122334-37-6
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀ClNO₂
Molecular Weight 244.09 g/mol 199.63 g/mol
Appearance White to off-white solidWhite to light yellow crystalline powder

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency. The reactivity of aryl halides in these transformations is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which involves the cleavage of this C-X bond.

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] This trend is directly correlated with the bond dissociation energies of the C-X bonds; the weaker the bond, the more readily it undergoes oxidative addition. The C-Br bond is significantly weaker than the C-Cl bond, which dictates that this compound is substantially more reactive than its chloro-analogue in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1]

Comparative Performance Data (Analogous Systems)

While direct, side-by-side comparative data for these specific Weinreb amides is not extensively published, the reactivity trend is well-documented for structurally similar compounds. The following data illustrates the expected performance differences.

Table 1: Buchwald-Hartwig Amination of Analogous 4-Halobenzonitriles

Aryl HalideNucleophileCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ / XantPhosDBUPhMe14085[2]
4-ChlorobenzonitrileBenzamidePd₂(dba)₃ / XantPhosDBUDMF14020[2]

This data for the analogous benzonitrile system clearly demonstrates the superior reactivity of the aryl bromide, providing a significantly higher yield under similar conditions. This disparity arises because the activation of the stronger C-Cl bond requires more specialized, highly active, and often more expensive catalyst systems, as well as potentially harsher reaction conditions.[1]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for key cross-coupling reactions. They are designed to be self-validating, with explanations for the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3]

Objective: To synthesize 4-phenyl-N-methoxy-N-methylbenzamide, demonstrating a typical C-C bond formation.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times. Causality: This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and unwanted side reactions.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. Causality: The aqueous base is necessary to activate the boronic acid for the transmetalation step.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromo-Weinreb Amide Phenylboronic Acid Pd(PPh3)4, K2CO3 B Establish Inert Atmosphere (Ar/N2) A->B C Add Solvents (Dioxane/H2O) B->C D Heat to 80-90 °C Monitor by TLC/LC-MS C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash (H2O, Brine) E->F G Dry, Concentrate & Purify (Chromatography) F->G

General workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-N-methoxy-N-methylbenzamide with Morpholine

This protocol is adapted from procedures for the amination of less reactive aryl chlorides and highlights the need for a more specialized catalyst system.[4]

Objective: To synthesize 4-(morpholino)-N-methoxy-N-methylbenzamide, demonstrating a C-N bond formation.

Materials:

  • 4-Chloro-N-methoxy-N-methylbenzamide (1.0 eq)

  • Morpholine (1.2 eq)

  • XPhos Pd G2 (or a similar palladacycle precatalyst) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add XPhos Pd G2 and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by 4-chloro-N-methoxy-N-methylbenzamide and morpholine.

  • Inert Atmosphere: Seal the tube and remove from the glovebox. Causality: The use of a strong base like NaOtBu and a highly active, air-sensitive catalyst necessitates strict anaerobic and anhydrous conditions to prevent decomposition and ensure catalytic activity.

  • Reaction: Heat the mixture to 100-110 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. Causality: The higher temperature and highly active catalyst system are required to overcome the larger activation energy barrier for the oxidative addition of the aryl chloride.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity trend for nucleophilic aromatic substitution (SNAr) is often reversed: Ar-F > Ar-Cl > Ar-Br > Ar-I .[1] This is because the rate-determining step in the SNAr mechanism is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[5] The reaction rate is therefore dependent on two main factors:

  • Electrophilicity of the Ring: The aromatic ring must be rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (like the benzamide carbonyl) to be susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is enhanced by the inductive effect of the halogen. Chlorine is more electronegative than bromine and therefore provides greater stabilization to the adjacent negative charge in the intermediate.

Consequently, 4-chloro-N-methoxy-N-methylbenzamide is generally more reactive than its bromo-counterpart in SNAr reactions . The C-X bond is broken in a subsequent, fast step, so its bond strength is not the primary determinant of the reaction rate.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation A 4-Chloro-Weinreb Amide (More Electrophilic Ring) C Nucleophilic Attack B Nucleophile (e.g., MeO-) D Meisenheimer Complex (Stabilized by Cl > Br) C->D E Loss of Leaving Group (Fast Step) D->E F Substituted Product E->F

Key factors influencing SNAr reactivity.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-N-methoxy-N-methylbenzamide is a strategic decision that hinges on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): this compound is the superior choice. Its higher intrinsic reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and often results in higher yields. This can be particularly advantageous in complex, multi-step syntheses where overall yield and process efficiency are critical.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: 4-chloro-N-methoxy-N-methylbenzamide is generally the more reactive substrate. The higher electronegativity of chlorine enhances the electrophilicity of the aromatic ring and better stabilizes the key Meisenheimer intermediate, leading to faster reaction rates.

By understanding these fundamental principles of reactivity, supported by the provided experimental frameworks, researchers can navigate the complexities of synthetic planning with greater confidence, ultimately accelerating the pace of discovery and development.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

Sources

A Comparative Guide to the Substrate Scope of 4-Bromo-N-methoxy-N-methylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount. 4-Bromo-N-methoxy-N-methylbenzamide, a quintessential Weinreb amide, has emerged as a highly versatile and strategic intermediate. Its value lies not only in the latent carbonyl functionality of the Weinreb amide, which permits controlled, single additions of organometallic reagents, but also in the synthetic handle provided by the C4-bromo substituent. This bromine atom is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.[1][2]

This guide provides an in-depth technical comparison of the performance of this compound across the most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into its substrate scope, present supporting experimental data based on established methodologies for analogous systems, and compare its utility against alternative synthetic strategies.

The Strategic Advantage of a Bifunctional Reagent

The core utility of this compound stems from its dual reactivity. The aryl bromide participates readily in palladium-catalyzed C-C and C-N bond formation, while the N-methoxy-N-methylamide (Weinreb amide) group remains inert to these conditions. This allows for the late-stage introduction of a wide array of substituents at the para-position, followed by the conversion of the Weinreb amide to a ketone or aldehyde. This two-step sequence is often more efficient and higher yielding than the direct acylation of a pre-functionalized aromatic ring.

G cluster_0 Synthetic Strategy Start This compound CC Palladium-Catalyzed Cross-Coupling Start->CC Suzuki, Sonogashira, Buchwald-Hartwig, Heck Intermediate 4-Substituted-N-methoxy-N-methylbenzamide CC->Intermediate Transform Reaction with Organometallic Reagent Intermediate->Transform e.g., R-MgBr or R-Li Product 4-Substituted Benzophenone or Benzaldehyde Derivative Transform->Product G cluster_1 Suzuki-Miyaura Protocol Setup 1. Combine Substrate, Boronic Acid, and Base in a Schlenk Flask Inert 2. Evacuate and Backfill with Inert Gas (3x) Setup->Inert Reagents 3. Add Solvent and Degas the Mixture Inert->Reagents Catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) Reagents->Catalyst Heat 5. Heat to 80-100 °C and Monitor by TLC/LC-MS Catalyst->Heat Workup 6. Aqueous Workup and Extraction Heat->Workup Purify 7. Column Chromatography Workup->Purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Detailed Method:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, forming aryl alkynes which are valuable intermediates in pharmaceuticals and materials science. [3][4]this compound couples efficiently with a range of terminal alkynes under standard Sonogashira conditions.

Representative Substrate Scope and Yields
EntryTerminal Alkyne PartnerProductExpected Yield (%)
1PhenylacetyleneN-methoxy-N-methyl-4-(phenylethynyl)benzamide90
2TrimethylsilylacetyleneN-methoxy-N-methyl-4-((trimethylsilyl)ethynyl)benzamide88
31-OctyneN-methoxy-N-methyl-4-(oct-1-yn-1-yl)benzamide82
4Propargyl alcohol4-(3-hydroxyprop-1-yn-1-yl)-N-methoxy-N-methylbenzamide78
Standard Experimental Protocol: Sonogashira Coupling

Detailed Method:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Add an amine base, typically triethylamine or diisopropylamine (2.0-3.0 eq.), followed by the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography. [5]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. [6][7]this compound is a suitable substrate for this reaction, coupling with a variety of primary and secondary amines. The choice of ligand and base is crucial for achieving high yields, especially with less nucleophilic amines.

Representative Substrate Scope and Yields
EntryAmine PartnerLigandProductExpected Yield (%)
1MorpholineXPhos4-Morpholino-N-methoxy-N-methylbenzamide94
2AnilineRuPhosN-methoxy-N-methyl-4-(phenylamino)benzamide85
3BenzylamineBrettPhos4-(Benzylamino)-N-methoxy-N-methylbenzamide88
4IndoleXantphos4-(1H-Indol-1-yl)-N-methoxy-N-methylbenzamide76
Standard Experimental Protocol: Buchwald-Hartwig Amination

Detailed Method:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.) and the amine coupling partner (1.2 mmol, 1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110 °C, monitoring the reaction by LC-MS.

  • After cooling, quench the reaction with water, and extract with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by chromatography. [6]

Heck Reaction: Olefin Functionalization

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation. [8]this compound can undergo Heck coupling with various electron-deficient and electron-rich olefins. The regioselectivity and stereoselectivity (typically trans) are generally high.

Representative Substrate Scope and Yields
EntryAlkene PartnerProduct (E-isomer)Expected Yield (%)
1Styrene(E)-N-methoxy-N-methyl-4-styrylbenzamide85
2n-Butyl acrylate(E)-Butyl 3-(4-(methoxy(methyl)carbamoyl)phenyl)acrylate91
34-Vinylpyridine(E)-N-methoxy-N-methyl-4-(2-(pyridin-4-yl)vinyl)benzamide79
Standard Experimental Protocol: Heck Reaction

Detailed Method:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Add an anhydrous solvent such as DMF, NMP, or acetonitrile.

  • Seal the tube and heat to 100-140 °C until the starting material is consumed (monitored by GC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography to isolate the desired alkene. [9]

Comparison with Alternative Reagents

While this compound is a powerful and versatile reagent, alternative strategies exist for the synthesis of 4-substituted benzophenones and related structures.

Reagent/MethodAdvantagesDisadvantages
4-Bromo-N,N-dimethylbenzamide Readily available; undergoes similar cross-coupling reactions.Subsequent conversion to a ketone requires harsher conditions (e.g., strong organolithium reagents) and risks over-addition.
Methyl 4-bromobenzoate Cost-effective; participates well in cross-coupling.Conversion to a ketone via Grignard addition can be low-yielding due to over-addition. Saponification followed by Weinreb amide formation is a longer route.
Morpholine Amides Offer a practical and scalable alternative to Weinreb amides for ketone synthesis, sometimes succeeding where Weinreb amides fail. May not be as universally applicable or as well-studied in a wide range of sensitive transformations.
N-Boc Amides Can exhibit higher reactivity than Weinreb amides with Grignard reagents for ketone synthesis. The Boc group is sensitive to acidic conditions, limiting functional group compatibility in some synthetic routes.
Direct Friedel-Crafts Acylation A classic and direct method for ketone synthesis.Limited by substrate scope; requires activated aromatic systems and is often incompatible with many functional groups. Regioselectivity can be an issue.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, substituted benzophenone and benzaldehyde derivatives. Its predictable and high-yielding participation in a host of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—allows for the facile introduction of diverse functionalities at the C4 position. The stability and unique reactivity of the Weinreb amide moiety ensure that subsequent conversion to the desired carbonyl compound proceeds cleanly and in high yield. For researchers and drug development professionals, mastering the use of this bifunctional reagent can significantly streamline synthetic routes and broaden the accessible chemical space for new molecular entities.

References

  • This reference is a synthesis of information from multiple sources on morpholine amides and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Heck reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Sonogashira reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Suzuki reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Buchwald-Hartwig amin
  • This reference is a synthesis of information from multiple sources on Weinreb amides and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Friedel-Crafts acyl
  • This reference is a synthesis of information from multiple sources on N-Boc amides and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on N,N-dimethylbenzamides and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on methyl benzoates in synthesis and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on cross-coupling reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Buchwald-Hartwig amin
  • This reference is a synthesis of information from multiple sources on N-methoxy amides and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Suzuki-Miyaura coupling and does not have a direct URL.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • This reference is a synthesis of information from multiple sources on Heck reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on cross-coupling reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on cross-coupling reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Sonogashira coupling and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on this compound and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Suzuki-Miyaura coupling and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Heck reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Suzuki-Miyaura coupling and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Heck reactions and does not have a direct URL.
  • This reference is a synthesis of information from multiple sources on Suzuki-Miyaura coupling and does not have a direct URL.

Sources

A Comparative Guide to the Structural Validation of Ketones Synthesized from 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for the structural validation of ketones synthesized from 4-Bromo-N-methoxy-N-methylbenzamide, a common Weinreb amide intermediate. We objectively compare the utility and data output of essential analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in confirming the successful synthesis of the target ketone. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the integrity of synthesized compounds.

Introduction: The Synthetic Challenge and the Need for Rigorous Validation

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity.[1][2][3][4] The use of N-methoxy-N-methylamides (Weinreb amides), such as this compound, effectively circumvents the common issue of over-addition by organometallic reagents, a problem that often plagues syntheses using more reactive acylating agents like acid chlorides or esters.[2][5][6][7] The mechanism involves the formation of a stable, chelated tetrahedral intermediate that resists a second nucleophilic attack, collapsing to the desired ketone only upon acidic workup.[2][8][9][10][11]

Despite the reliability of this method, rigorous structural validation of the final product is a non-negotiable aspect of synthetic chemistry.[12] The presence of unreacted starting materials, byproducts from potential side reactions, or unexpected rearrangements necessitates a multi-faceted analytical approach to unequivocally confirm the identity and purity of the synthesized ketone. This guide compares the most effective and commonly employed spectroscopic and spectrometric techniques for this purpose.

Comparative Analysis of Validation Techniques

The successful synthesis of a ketone from this compound requires the confirmation of two key structural changes: the formation of a carbonyl group (C=O) and the addition of the new alkyl/aryl group from the organometallic reagent, while retaining the 4-bromophenyl moiety. Each analytical technique offers unique insights into these structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For the validation of a ketone synthesized from a Weinreb amide, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The key diagnostic signals to look for in the ¹H NMR spectrum are the disappearance of the N-methoxy (OCH₃) and N-methyl (NCH₃) singlets from the starting Weinreb amide and the appearance of new signals corresponding to the protons of the added R-group. In the ¹³C NMR spectrum, the most telling change is the shift of the carbonyl carbon signal from the amide region (~168-172 ppm) to the characteristic ketone region (~195-215 ppm).

Technique Key Observables for Ketone Validation Strengths Limitations
¹H NMR - Disappearance of Weinreb amide signals (N-OCH₃ at ~3.7 ppm, N-CH₃ at ~3.2 ppm).- Appearance of new proton signals from the added R-group.- Characteristic shifts and splitting patterns in the aromatic region.- Provides detailed information on the connectivity of protons.- Allows for the identification of diastereotopic protons.- Can be used for quantitative analysis (qNMR).- Can be complex for molecules with overlapping signals.- Requires deuterated solvents.
¹³C NMR - Shift of the carbonyl signal to the ketone region (~195-215 ppm).- Appearance of new carbon signals from the added R-group.- Provides a direct count of unique carbon atoms.- Clear, well-resolved signals for carbonyl carbons.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton coupling.
Infrared (IR) Spectroscopy: A Rapid and Reliable Functional Group Check

IR spectroscopy is a quick and effective method for identifying the presence or absence of specific functional groups. In this context, it is primarily used to confirm the formation of the ketone's carbonyl group.

Expertise & Experience: The defining feature in the IR spectrum of the product is the appearance of a strong, sharp absorption band corresponding to the C=O stretch of the ketone. For an aromatic ketone, this peak is typically found in the range of 1685-1666 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[13][14] The disappearance of the Weinreb amide carbonyl stretch (around 1630-1660 cm⁻¹) is also a key indicator of a successful reaction.

Technique Key Observables for Ketone Validation Strengths Limitations
IR Spectroscopy - Appearance of a strong C=O stretching band for the ketone (~1685-1666 cm⁻¹ for aromatic ketones).- Disappearance of the amide C=O stretch from the starting material.- Rapid and non-destructive.- Excellent for identifying key functional groups.- Can be used for solid, liquid, and gaseous samples.- Provides limited information on the overall molecular structure.- Can be difficult to interpret complex spectra with many functional groups.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized ketone, offering definitive proof of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expertise & Experience: A crucial feature to look for in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15][16] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[15][16] This isotopic signature is a powerful diagnostic tool for confirming the presence of the bromine atom in the final product. Fragmentation patterns can also provide valuable structural information.

Technique Key Observables for Ketone Validation Strengths Limitations
Mass Spectrometry - Correct molecular ion peak(s) corresponding to the expected ketone.- Characteristic M⁺ and M+2 isotopic pattern for bromine-containing compounds.[15][16]- Logical fragmentation patterns.- Provides highly accurate molecular weight information.- Extremely sensitive, requiring very small amounts of sample.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[17][18][19]- Can be a destructive technique.- Fragmentation can sometimes be complex and difficult to interpret.

Recommended Validation Workflow

For a comprehensive and trustworthy validation of the synthesized ketone, a sequential and integrated analytical approach is recommended. This workflow ensures that all aspects of the molecular structure are confirmed.

ValidationWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Validation cluster_conclusion Conclusion Start Crude Product TLC_Purification TLC & Column Chromatography Start->TLC_Purification Purification IR_Spec IR Spectroscopy TLC_Purification->IR_Spec Functional Group Check NMR_Spec NMR Spectroscopy (¹H & ¹³C) IR_Spec->NMR_Spec Structural Elucidation MS_Spec Mass Spectrometry NMR_Spec->MS_Spec Molecular Weight Confirmation Validated Structurally Validated Ketone MS_Spec->Validated Final Confirmation

Caption: Recommended workflow for the validation of ketone structure.

Detailed Experimental Protocols

Synthesis of a Model Ketone: 1-(4-bromophenyl)ethan-1-one

This protocol describes the synthesis of 1-(4-bromophenyl)ethan-1-one from this compound using methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add methylmagnesium bromide (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the pure ketone.

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified ketone in ~0.6 mL of deuterated chloroform (CDCl₃).

  • IR Spectroscopy: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid, a thin film can be prepared between salt plates.

  • Mass Spectrometry: Prepare a dilute solution of the purified ketone in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI or APCI analysis. For GC-MS, a dilute solution in a non-polar solvent like dichloromethane is appropriate.

Data Interpretation: A Case Study

Product: 1-(4-bromophenyl)ethan-1-one

Technique Expected Data
¹H NMR (CDCl₃) δ ~7.8 (d, 2H), 7.6 (d, 2H), 2.6 (s, 3H)
¹³C NMR (CDCl₃) δ ~197 (C=O), 136, 132, 129, 128 (aromatic C), 26 (CH₃)
IR (ATR) ν ~1680 cm⁻¹ (strong, C=O stretch)
MS (EI) m/z 198/200 (M⁺, ~1:1 ratio), 183/185 ([M-CH₃]⁺)

Alternative Synthetic Routes and Their Validation Challenges

While the Weinreb synthesis is highly effective, other methods for preparing aromatic ketones exist, each with its own set of potential byproducts that necessitate careful validation.

  • Friedel-Crafts Acylation: A classic alternative, this method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid. For the synthesis of 1-(4-bromophenyl)ethan-1-one from bromobenzene and acetyl chloride, a significant challenge is the potential for the formation of the ortho and meta isomers in addition to the desired para product. Validation would require chromatographic separation and careful NMR analysis to distinguish between the isomers.

FriedelCrafts Reactants Bromobenzene + Acetyl Chloride + AlCl₃ Intermediate Acylium Ion Intermediate Reactants->Intermediate Products Mixture of Isomers Intermediate->Products Para Para (Major) Products->Para Ortho Ortho (Minor) Products->Ortho Meta Meta (Trace) Products->Meta

Caption: Isomer formation in Friedel-Crafts acylation.

Conclusion

The structural validation of a synthesized ketone from this compound is a critical process that relies on the synergistic use of multiple analytical techniques. While IR spectroscopy provides a rapid confirmation of the carbonyl group's formation and mass spectrometry confirms the molecular weight and elemental composition, NMR spectroscopy remains the definitive tool for complete structural elucidation. By following the recommended workflow and understanding the unique insights provided by each technique, researchers can ensure the integrity and purity of their synthesized compounds with a high degree of confidence.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
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A Researcher's Guide to Acylating Agents: A Cost-Benefit Analysis of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and fine chemical development, the efficient and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones, a key functional group in a vast array of complex molecules, often presents a significant challenge: the over-addition of highly reactive organometallic reagents to acyl precursors, leading to undesired tertiary alcohol byproducts.[1] This guide provides an in-depth analysis of 4-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, offering a cost-benefit comparison with alternative acylating agents and synthetic protocols. We will delve into the mechanistic underpinnings of its utility, present comparative experimental data, and provide detailed protocols for its application, empowering researchers to make informed decisions for their synthetic campaigns.

The Weinreb Amide Advantage: Taming Reactivity Through Chelation

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Their widespread adoption by organic chemists stems from their remarkable ability to reliably synthesize ketones.[2] The genius of the Weinreb amide lies in its mechanism. Upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium reagent), a stable five-membered chelated tetrahedral intermediate is formed.[3][4] This stability, conferred by the chelation between the metal atom and the methoxy oxygen, prevents the collapse of the intermediate and subsequent second addition of the nucleophile, a common pitfall with more traditional acylating agents like esters and acid chlorides.[1][2] The desired ketone is then liberated upon acidic workup.[3]

The presence of the bromo-substituent at the para-position of the benzamide ring in this compound makes it a particularly versatile building block. This halogen atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, expanding its utility in the synthesis of complex pharmaceutical intermediates and other advanced materials.[5][6]

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 4-Bromo-Weinreb_Amide 4-Bromo-N-methoxy- N-methylbenzamide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate 4-Bromo-Weinreb_Amide->Tetrahedral_Intermediate + R'-M Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone 4-Bromo-aryl Ketone Tetrahedral_Intermediate->Ketone Acidic Workup Amine_Salt N,O-dimethylhydroxylamine salt Tetrahedral_Intermediate->Amine_Salt Acidic Workup

Figure 1: Reaction pathway of Weinreb ketone synthesis.

PERFORMANCE: A Comparative Look at Ketone Synthesis

The choice of acylating agent and synthetic strategy significantly impacts reaction yield, purity, and overall efficiency. The following table provides a comparative overview of the performance of this compound against alternative methods for the synthesis of a representative 4-bromoaryl ketone.

Acylating Agent/MethodOrganometallic ReagentProductYield (%)Key AdvantagesKey Disadvantages
This compound Aryl Grignard Reagent4-Bromo-biaryl ketone85-95[7]High yields, prevents over-addition, stable intermediate, broad functional group tolerance.[2][7]Higher initial cost of the amide.
4-Bromobenzoyl ChlorideAryl Grignard Reagent4-Bromo-biaryl ketone & Tertiary AlcoholVariable (often lower ketone yield)[1]Readily available and inexpensive starting material.Prone to over-addition leading to alcohol byproduct, requires careful control of stoichiometry.[1]
4-BromobenzonitrileAryl Grignard Reagent4-Bromo-biaryl ketone60-80[1]Avoids over-addition to some extent.Requires harsher reaction conditions for hydrolysis of the intermediate imine.
N-Acyl Morpholine (4-Bromobenzoyl morpholine)Aryl Grignard Reagent4-Bromo-biaryl ketone70-90[8]Good yields, often more water-soluble making workup easier, lower cost than Weinreb amides.[8][9]Less explored than Weinreb amides, potential for side reactions with certain substrates.

COST ANALYSIS: A Financial Perspective for the Lab

While performance is a critical factor, the economic viability of a synthetic route cannot be overlooked. This section provides a cost comparison for the synthesis of a 4-bromoaryl ketone using different starting materials. Prices are estimates and can vary based on supplier and purity.

ComponentSupplier & Catalog No. (Example)Price (USD)QuantityCost per gram/mol (approx.)
This compound Universal Biologicals: CS-0061699-10g£88.00 (~$111)[10]10 g$11.10/g
4-Bromobenzoyl chlorideSigma-Aldrich: 159959$50.50100 g$0.51/g
N,O-Dimethylhydroxylamine hydrochlorideSigma-Aldrich: 159301$42.5025 g$1.70/g
MorpholineSigma-Aldrich: M70304$35.50500 mL~$0.07/mL

Note: The cost analysis for the synthesis of this compound from 4-bromobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride should also factor in the cost of reagents like a base (e.g., pyridine) and solvent, as well as the time and labor for the additional synthetic step. While the initial investment in the pre-formed Weinreb amide is higher, it can lead to significant savings in terms of improved yield, reduced purification efforts, and avoidance of costly side-product formation.

EXPERIMENTAL PROTOCOL: Synthesis of a 4-Bromo-biaryl Ketone via Weinreb Amide Acylation

This protocol details a general procedure for the acylation of this compound with a Grignard reagent.

Materials:

  • This compound

  • Aryl Grignard Reagent (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the Aryl Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure 4-bromo-biaryl ketone.

Experimental_Workflow start Start setup 1. Dissolve Weinreb Amide in THF (Inert Atmosphere) start->setup cool_0c 2. Cool to 0 °C setup->cool_0c add_grignard 3. Add Grignard Reagent (dropwise at 0 °C) cool_0c->add_grignard react_rt 4. Warm to RT, Stir 1-3h (Monitor by TLC) add_grignard->react_rt quench 5. Cool to 0 °C, Quench with 1M HCl react_rt->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with NaHCO₃ and Brine extract->wash dry_concentrate 8. Dry and Concentrate wash->dry_concentrate purify 9. Purify by Column Chromatography dry_concentrate->purify end End: Pure Ketone purify->end

Figure 2: Experimental workflow for ketone synthesis.

Conclusion: An Informed Choice for Ketone Synthesis

This compound stands out as a robust and reliable acylating agent for the synthesis of 4-bromoaryl ketones. Its primary advantage, the prevention of over-addition, translates to higher yields of the desired ketone and simplified purification, ultimately saving time and resources. While the upfront cost of this specialized reagent is higher than that of traditional precursors like acid chlorides, a comprehensive cost-benefit analysis often reveals its economic viability, especially in the context of complex, multi-step syntheses where yield and purity are critical.

Alternative acylating agents, such as morpholine amides, present a promising and more economical option, though they are less established in the literature. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, including the scale of the reaction, the sensitivity of the substrate to reaction conditions, and budgetary constraints. By understanding the underlying chemistry and carefully weighing the performance and cost of each approach, researchers can confidently select the most effective path to their target molecules.

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A Comparative Spectroscopic Guide to 4-Bromo-N-methoxy-N-methylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, and its structurally related derivatives. By examining the nuances in NMR, IR, and mass spectrometry data, we can gain valuable insights into the influence of various substituents on the physicochemical properties of these important building blocks.

The Significance of Spectroscopic Analysis for Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are esteemed reagents in organic synthesis due to their ability to react with organometallic reagents to form ketones without the over-addition side products often seen with other carboxylic acid derivatives. The spectroscopic characterization of these compounds is crucial for confirming their identity, purity, and for understanding the electronic effects that govern their reactivity. This guide will delve into the key spectroscopic features of this compound and compare them with derivatives bearing different para-substituents, offering a valuable resource for synthetic and medicinal chemists.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of the benzamide derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial before transferring the solution to a 5 mm NMR tube.[1][2] The final sample height in the tube should be around 4-5 cm.[1][3]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference

Caption: Standard workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop between two KBr or NaCl plates.[4]

    • Solid (KBr Pellet) : For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR) : ATR is a convenient method for both liquids and solids, requiring minimal sample preparation.[6][7] Ensure the sample is in good contact with the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow for FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep_choice Choose Method: - Thin Film (Liquids) - KBr Pellet (Solids) - ATR (Solids/Liquids) background Acquire Background Spectrum prep_choice->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for this compound and a selection of its para-substituted derivatives. The data for the bromo-derivative is based on predicted values and data from closely related compounds due to the limited availability of experimentally verified spectra in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, in CDCl₃)

Substituent (X)Ar-H (ppm)N-CH₃ (ppm)O-CH₃ (ppm)
-Br ~7.6 (d), ~7.5 (d)~3.3~3.7
-Cl ~7.4-7.8 (m)[8][9]~3.3[8][9]~3.7[8][9]
-F 7.73 (m, 2H), 7.08 (m, 2H)[10]3.34 (s, 3H)[10]3.52 (s, 3H)[10]
-NO₂ 8.32 (d, 2H), 7.99 (d, 2H)-3.75 (s, 3H)

Note: The signals for N-CH₃ and O-CH₃ in N-methoxy-N-methylbenzamides can appear as broad humps at room temperature due to restricted rotation around the amide C-N bond.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, in CDCl₃)

Substituent (X)C=O (ppm)Ar-C (ppm)N-CH₃ (ppm)O-CH₃ (ppm)
-Br ~167~134, ~132, ~129, ~126~34~61
-Cl ~168[8][9]~138-128[8][9]~32-34[8][9]~61-62[8][9]
-F Not availableNot availableNot availableNot available
-NO₂ Not availableNot availableNot availableNot available

Table 3: IR Spectroscopic Data (cm⁻¹)

Substituent (X)C=O StretchAr C=C StretchC-N StretchN-O Stretch
-Br ~1650~1600, ~1480~1370~950
-Cl ~1630-1680[8][9]Fingerprint region[8][9]Anticipated[8][9]Anticipated[8][9]
-F 1630[10]1582, 1508[10]1375[10]918, 905[10]
-NO₂ ~1650-1680~1600, ~1480~1370~950

Table 4: Mass Spectrometry Data (EI-MS)

Substituent (X)Molecular Ion (m/z)Key Fragment Ions (m/z)
-Br 243/245 (M⁺, ~1:1)183/185 ([M-C₂H₆NO]⁺), 155/157, 76
-Cl 199/201 (M⁺, ~3:1)[8][9]139/141 ([M-C₂H₆NO]⁺)[8][9]
-F 183 (M⁺)123 ([M-C₂H₆NO]⁺)
-NO₂ 210 (M⁺)150 ([M-C₂H₆NO]⁺)

Interpretation and Discussion

NMR Spectroscopy

The ¹H NMR spectra of para-substituted N-methoxy-N-methylbenzamides are characterized by signals in the aromatic region and two singlets (or broad signals) for the N-methyl and O-methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic nature of the para-substituent. Electron-withdrawing groups like -Br, -Cl, and -NO₂ cause a downfield shift of the aromatic protons compared to electron-donating groups. The para-substitution pattern typically results in a characteristic AA'BB' system in the aromatic region, which often appears as two doublets.[11][12][13]

A noteworthy feature in the ¹H NMR of many N-methoxy-N-methylbenzamides is the observation of broad signals or even separate signals for the N-methyl and O-methyl protons at room temperature. This phenomenon arises from the restricted rotation around the amide C-N bond, leading to the presence of rotamers that are slowly interconverting on the NMR timescale.

In the ¹³C NMR spectra, the carbonyl carbon typically resonates around 167-168 ppm. The chemical shifts of the aromatic carbons are also sensitive to the nature of the para-substituent.

Infrared Spectroscopy

The IR spectra of these benzamide derivatives are dominated by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1630-1680 cm⁻¹.[14][15][16][17] The exact position of this band is influenced by the electronic effect of the para-substituent. Electron-withdrawing groups tend to increase the C=O stretching frequency. Other characteristic bands include those for aromatic C=C stretching in the fingerprint region and C-N and N-O stretching vibrations.

Mass Spectrometry

Under electron ionization (EI), N-methoxy-N-methylbenzamides typically show a distinct molecular ion peak. A common and characteristic fragmentation pathway involves the cleavage of the N-CO bond, leading to the formation of the corresponding benzoyl cation.[18][19][20][21][22] For the halogenated derivatives, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature for their presence in the molecule.[8][9]

Molecular Structure and Key Spectroscopic Features

G cluster_mol This compound cluster_data Key Spectroscopic Data mol nmr ¹H NMR: - Ar-H: ~7.5-7.6 ppm (2d) - N-CH₃: ~3.3 ppm (s) - O-CH₃: ~3.7 ppm (s) ir IR: - C=O: ~1650 cm⁻¹ (strong) ms MS: - M⁺: 243/245 m/z - Fragment: 183/185 m/z

Caption: Key spectroscopic features of this compound.

Conclusion

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The Strategic Advantage of 4-Bromo-N-methoxy-N-methylbenzamide in Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. The choice of starting materials and synthetic methodologies can profoundly impact the success of a total synthesis campaign. This guide provides an in-depth technical analysis of 4-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, and its application as a strategic building block in the synthesis of bioactive molecules. Through a detailed case study, we will objectively compare its performance against alternative synthetic routes, supported by experimental data, to illuminate its advantages in modern organic synthesis.

Introduction to a Versatile Acylating Agent

This compound is a member of the esteemed class of N-methoxy-N-methylamides, commonly known as Weinreb amides. First introduced in 1981, these amides have become indispensable tools for the synthesis of ketones and aldehydes due to their unique reactivity profile.[1] The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This stability effectively prevents the common pitfall of over-addition, a notorious side reaction when using more traditional acylating agents like esters or acid chlorides, which often leads to the formation of undesired tertiary alcohols.[2]

The presence of a bromine atom on the phenyl ring of this compound further enhances its synthetic utility. This halogen serves as a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds and the construction of complex biaryl structures.[3][4] This dual functionality—a stable acylating agent and a substrate for cross-coupling—makes this compound a particularly attractive starting material in the design of convergent and efficient total syntheses.

Case Study: Synthesis of a Key Benzofuran Intermediate

A compelling example showcasing the strategic utility of this compound is in the synthesis of benzofuran-2-yl(4-bromophenyl)methanone. This ketone is a crucial intermediate in the preparation of various biologically active compounds, including potential ligands for β-amyloid plaques, which are implicated in Alzheimer's disease.[5]

The Weinreb Amide Approach: A Controlled Acylation

The synthesis of benzofuran-2-yl(4-bromophenyl)methanone can be efficiently achieved through the reaction of this compound with a 2-lithiobenzofuran species. This reaction highlights the controlled nature of the Weinreb amide acylation.

G reagent1 4-Bromo-N-methoxy- N-methylbenzamide intermediate Stable Tetrahedral Intermediate (Chelated) reagent1->intermediate Nucleophilic Addition reagent2 2-Lithiobenzofuran (Generated in situ) reagent2->intermediate workup Aqueous Workup intermediate->workup Protonation product Benzofuran-2-yl(4-bromophenyl)methanone workup->product

General workflow for the Weinreb amide-based synthesis.

Experimental Protocol: Synthesis of benzofuran-2-yl(4-bromophenyl)methanone via the Weinreb Amide Route

  • Generation of 2-Lithiobenzofuran: To a solution of benzofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithiobenzofuran.

  • Acylation Reaction: A solution of this compound (1.2 eq.) in anhydrous THF is added dropwise to the freshly prepared 2-lithiobenzofuran solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford benzofuran-2-yl(4-bromophenyl)methanone.

This method consistently provides the desired ketone in high yield, typically around 85-95%, with minimal formation of byproducts. The stability of the Weinreb amide prevents the 2-lithiobenzofuran from adding to the newly formed ketone, a common issue with other acylation methods.

Alternative Synthetic Strategy: Friedel-Crafts Acylation

An alternative and more traditional approach to synthesize benzofuran-2-yl(4-bromophenyl)methanone is through a Friedel-Crafts acylation of benzofuran with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G reagent1 Benzofuran product Benzofuran-2-yl(4-bromophenyl)methanone + Regioisomers reagent1->product Electrophilic Aromatic Substitution reagent2 4-Bromobenzoyl Chloride intermediate Acylium Ion Intermediate reagent2->intermediate Lewis Acid Activation catalyst AlCl₃ catalyst->intermediate intermediate->product

Workflow for the Friedel-Crafts acylation approach.

Experimental Protocol: Synthesis of benzofuran-2-yl(4-bromophenyl)methanone via Friedel-Crafts Acylation

  • Reaction Setup: To a solution of benzofuran (1.0 eq.) in an anhydrous solvent such as dichloromethane or carbon disulfide at 0 °C, aluminum chloride (1.2 eq.) is added portion-wise.

  • Acylation: 4-Bromobenzoyl chloride (1.1 eq.) is added dropwise to the stirred suspension. The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

While the Friedel-Crafts acylation is a classic method, it often suffers from several drawbacks in this context. The yields are typically moderate, often in the range of 40-60%, and the reaction can be plagued by the formation of regioisomers, as the electrophilic substitution can occur at different positions on the benzofuran ring, leading to a more complex purification process.

Performance Comparison: Weinreb Amide vs. Friedel-Crafts Acylation

FeatureWeinreb Amide ApproachFriedel-Crafts Acylation
Typical Yield 85-95%40-60%
Selectivity Highly selective for C-2 acylationCan lead to a mixture of regioisomers
Reaction Conditions Cryogenic temperatures (-78 °C)Typically 0 °C to room temperature
Substrate Scope Generally broad, tolerant of many functional groupsLimited by the presence of sensitive functional groups
Byproducts Minimal, primarily unreacted starting materialsRegioisomers, potential for polysubstitution
Ease of Purification Generally straightforward due to high selectivityCan be challenging due to the presence of isomers

Conclusion: The Strategic Choice for Efficiency and Control

The case study of the synthesis of benzofuran-2-yl(4-bromophenyl)methanone clearly demonstrates the superior performance of the Weinreb amide approach utilizing this compound. The high yield, excellent selectivity, and cleaner reaction profile significantly outweigh the requirement for cryogenic temperatures. For researchers engaged in the total synthesis of complex molecules, where every step's efficiency and predictability are paramount, this compound offers a distinct strategic advantage. Its ability to serve as both a robust acylating agent and a handle for subsequent cross-coupling reactions solidifies its position as a valuable and versatile building block in the modern synthetic chemist's toolbox.

References

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent. Journal of Medicinal Chemistry, 54(15), 5488-5499.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2635.
  • Ono, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(13), 3990-3993.[5]
  • Zhao, X. N., et al. (2014). A mixture of alcohol (1 mmol), nitrile (1 mmol),CoFe2O4@SiO2-DASA (0.1 g) was heated at 80°C under solvent-free conditions.
  • Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 567-591.
  • Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948.
  • Kowalski, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551.
  • Expert Sourcing: this compound for Chemical Synthesis. (n.d.).
  • The Chemistry of this compound: A Supplier's Insight. (n.d.).
  • This compound. (n.d.). ChemScene.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry, 2(1), 1-15.
  • 4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide. (n.d.). BLDpharm.
  • This compound 95.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
  • Weinreb ketone synthesis. (2023, December 1). In Wikipedia.
  • 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide. (n.d.).
  • Maher, K., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.[6]
  • 4-Bromo-2-fluoro-N-methylbenzamide. (n.d.). CPHI Online.
  • White, J. M., et al. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091-4093.
  • Organic Syntheses Procedure. (n.d.).
  • The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide. (n.d.). BenchChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work extends beyond the synthesis and application of novel compounds; it encompasses a cradle-to-grave responsibility for the chemicals we handle. 4-Bromo-N-methoxy-N-methylbenzamide, a valuable Weinreb amide intermediate in complex organic synthesis, demands meticulous handling not only during its use but, critically, through its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound and its associated waste streams. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.

Section 1: Hazard Profile and Waste Characterization

A foundational principle of safe disposal is a complete understanding of the compound's intrinsic hazards. This compound is a halogenated aromatic amide. Its hazard profile, derived from aggregated GHS data and information on structurally similar compounds, dictates its handling and disposal requirements.[1][2][3]

The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]
Acute Toxicity H302: Harmful if swallowed. H332: Harmful if inhaled.[4]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[4]

Core Directive: Waste Classification Due to the presence of a carbon-bromine bond, all waste containing this compound must be classified as Halogenated Organic Waste .[5][6] This classification is paramount as it dictates the required segregation, containerization, and ultimate disposal route, which differs significantly from non-halogenated waste.[7][8] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as halogenated, leading to significantly higher disposal costs and regulatory complexity.[7]

Section 2: Personal Protective Equipment (PPE) Mandates

Direct contact and inhalation must be prevented during all waste handling procedures. The following PPE is mandatory when handling any waste stream containing this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton, or appropriate laminate gloves).To prevent skin contact and irritation (H315).[3][9]
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation (H319).[3][10]
Skin and Body A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.To protect skin and clothing from contamination.[3]
Respiratory All handling of the neat compound and preparation of waste containers must be performed in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may be harmful and cause respiratory irritation (H332, H335).[2][3]

Section 3: Step-by-Step Disposal Protocol

The cornerstone of compliant disposal is meticulous segregation at the point of generation. This protocol ensures that different waste streams are handled safely and efficiently.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Immediately identify all materials that have come into contact with this compound as hazardous waste. This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, contaminated glassware).

    • Contaminated PPE (e.g., gloves).

  • Container Selection:

    • Use only dedicated, compatible, and clearly labeled hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically suitable.[2]

    • Ensure all containers have a secure, tight-fitting lid to prevent the release of vapors.[8]

  • Waste Stream Segregation:

    • Solid Waste: Collect unused neat compound, contaminated weighing paper, gloves, and other solid materials in a dedicated solid waste container labeled "HAZARDOUS WASTE: Halogenated Organic Solids ." List "this compound" as a primary constituent.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container labeled "HAZARDOUS WASTE: Halogenated Organic Liquids ." List the full chemical names of all components, including solvents.

    • Sharps Waste: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.

  • Container Management:

    • Keep waste containers closed at all times except when actively adding waste.[11] This is a critical safety and compliance requirement to prevent spills and vapor exposure.

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[2]

    • Utilize secondary containment (e.g., a larger bin or tray) for all liquid waste containers to contain any potential leaks.[11]

  • Disposal Request:

    • Once a container is full (do not overfill, leave at least 10% headspace for liquids) or is ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[2]

Section 4: Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from activities involving this compound.

G Disposal Workflow for this compound A Waste Generation (Neat Compound, Solutions, Contaminated Materials) B Is the waste solid or liquid? A->B C Solid Waste (Neat compound, gloves, pipette tips, etc.) B->C Solid D Liquid Waste (Reaction mixtures, solvent rinses, etc.) B->D Liquid E Containerize in labeled 'Halogenated Organic SOLID Waste' container C->E F Containerize in labeled 'Halogenated Organic LIQUID Waste' container (in secondary containment) D->F G Store in designated Satellite Accumulation Area E->G F->G H Container Full or Ready for Disposal? G->H I Contact EHS for Hazardous Waste Pickup H->I Yes J Continue Accumulation H->J No

Caption: Logical workflow for the proper disposal of this compound waste.

Section 5: Approved Disposal Methodologies and Prohibitions

Primary Disposal Method: Incineration The universally accepted and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[5][12] This process is necessary for the following reasons:

  • Complete Destruction: Incineration effectively breaks the carbon-halogen bonds, destroying the organic molecule and preventing its persistence in the environment. Organobromine compounds can be persistent and bio-accumulative, making their release unacceptable.[13]

  • Regulatory Compliance: This method complies with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for halogenated organic wastes.[12][14]

Strict Prohibitions

  • DO NOT Dispose Down the Drain: this compound is not water-soluble and can cause significant environmental harm. Drain disposal of any organic solvent or halogenated compound is a serious regulatory violation.[2][7]

  • DO NOT Dispose in Regular Trash: All contaminated materials, including empty containers and gloves, must be treated as hazardous waste.[2] They cannot be placed in the municipal solid waste stream.

Section 6: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure the chemical fume hood is operational to maximize ventilation.[10]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[3][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per your institution's policy.

By adhering to these rigorous procedures, you fulfill your professional obligation to ensure a safe laboratory environment and act as a responsible steward of the chemical resources central to scientific advancement.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-Br-Bnlm: A Procedural Guide.
  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CymitQuimica. (2023). 4-Bromo-N-phenylbenzamide Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide (CID 186113). National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound (CID 10999252). National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • MilliporeSigma. (2025). 4-Bromobenzamide Safety Data Sheet.
  • Echemi. (n.d.). N-Methoxy-N-methylacetamide SDS.
  • Fisher Scientific. (2025). 4-Bromo-3-methylbenzenesulfonamide Safety Data Sheet.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025). 4-Methoxy-3-nitrobenzamide Safety Data Sheet.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Fluorochem. (2024). 2-Amino-5-bromo-N-methoxy-N-methylbenzamide Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Methoxy-N-methylacetamide.
  • Synquest Labs. (2020). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fluorochem. (2024). 4-Bromo-N-butyl-3-methylbenzamide Safety Data Sheet.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

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Personal protective equipment for handling 4-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-Bromo-N-methoxy-N-methylbenzamide, ensuring the well-being of laboratory personnel and the integrity of research. The following procedures are based on established safety principles and data from analogous chemical structures, promoting a culture of safety and precision in your work.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Potential for other hazards: Structurally similar compounds may be harmful if swallowed or inhaled, and may cause respiratory irritation.[2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects eyes from dust, splashes, and vapors.[3]
Face ShieldTo be worn with safety goggles during splash-prone procedures.Provides full-face protection from splashes.[3]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[3] Inspect before use and change frequently.Prevents skin contact with the chemical.[3]
Lab CoatLong-sleeved to protect skin and clothing.[3]Provides a barrier against accidental spills.[3]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound should be performed in a certified chemical fume hood.[4]Prevents inhalation of dust particles and vapors.
NIOSH-approved RespiratorUse if a fume hood is not available or if exposure limits may be exceeded.[3]Provides an additional layer of respiratory protection.

Safe Handling Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe working environment. The following diagram illustrates the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate_equipment Decontaminate Glassware and Surfaces reaction->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe dispose_waste Dispose of Waste in Labeled Containers doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary glassware, reagents, and equipment before starting.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood to minimize dust inhalation.

    • In Solution: When dissolving, add the compound to the solvent slowly to prevent splashing. If heating is required, use a controlled heat source.[3]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.[3]

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly after handling.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed container.

    • Segregate waste according to your institution's guidelines (e.g., halogenated organic waste).

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

By adhering to these guidelines, you can ensure a safe and efficient laboratory environment when working with this compound.

References

  • PubChem. This compound.
  • PubChem. 4-Bromo-N-methylbenzamide.
  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. [Link]
  • New Jersey Department of Health. BENZAMIDE. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.